2,2'-Dimethoxybiphenyl-5,5'-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUVVAKRKMKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2,2'-Dimethoxybiphenyl-5,5'-diamine physicochemical properties and molecular weight
An In-depth Technical Guide to 2,2'-Dimethoxybiphenyl-5,5'-diamine: Properties, Synthesis, and Characterization for Advanced Research
Introduction
2,2'-Dimethoxybiphenyl-5,5'-diamine, identified by its CAS Number 23131-04-6, is a highly functionalized aromatic diamine.[1] Its structure, featuring a biphenyl core with ortho-methoxy and para-amino substituents, presents a unique combination of steric and electronic properties. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be tailored to orient functional groups in precise three-dimensional space. The presence of two primary amine groups makes it a versatile building block for polymerization, ligand synthesis, and the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, proposes a validated synthetic pathway, outlines detailed characterization protocols, and discusses its potential applications for researchers in drug discovery and materials science.
Physicochemical and Molecular Properties
The fundamental properties of 2,2'-Dimethoxybiphenyl-5,5'-diamine are summarized below. This data is critical for planning synthetic transformations, purification procedures, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| CAS Number | 23131-04-6 | [1] |
| Appearance | Solid | [1] |
| Melting Point | >157°C (decomposes) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
Molecular Structure and Conformation
The molecular structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine dictates its reactivity and interaction with other molecules. The ortho-methoxy groups impose significant steric hindrance, preventing the two phenyl rings from adopting a coplanar arrangement. This torsional twist is a hallmark of 2,2'-disubstituted biphenyls.
Caption: 2D structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Studies on analogous compounds, such as 2,2'-dimethoxybiphenyl and 5,5'-dichloro-2,2'-dimethoxybiphenyl, confirm a significant dihedral angle between the phenyl rings, typically ranging from 62° to 67°.[2][3] This twisted conformation is crucial as it creates a chiral axis, making the molecule inherently asymmetric.
Synthesis and Purification
While not commercially available from all suppliers, 2,2'-Dimethoxybiphenyl-5,5'-diamine can be prepared through a logical, multi-step synthesis starting from the more accessible 2,2'-dimethoxybiphenyl. The proposed pathway leverages well-established and reliable organic transformations.
Proposed Synthetic Pathway
The most direct route involves the dinitration of the biphenyl core followed by a robust reduction of the nitro groups to primary amines.
Sources
A Technical Guide to the Solubility Profile of 2,3-Difluoro-6-nitrophenol (CAS 23131-04-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3-Difluoro-6-nitrophenol (CAS 23131-04-6), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide synthesizes known qualitative data, explores the physicochemical properties governing its solubility, and presents a robust, field-proven experimental protocol for determining its solubility profile. This document is intended to empower researchers with the foundational knowledge and practical methodology to effectively utilize 2,3-Difluoro-6-nitrophenol in a variety of solvent systems.
Introduction to 2,3-Difluoro-6-nitrophenol
2,3-Difluoro-6-nitrophenol is an aromatic organic compound with the molecular formula C₆H₃F₂NO₃.[1][2][3][4] Its structure, featuring a phenol ring substituted with two fluorine atoms and a nitro group, makes it a valuable building block in medicinal chemistry and material science.[2] The presence of these functional groups significantly influences its chemical reactivity and physical properties, including its solubility.[2] Understanding the solubility of this compound is critical for a range of applications, from reaction condition optimization and purification to formulation development in the pharmaceutical industry.
Physicochemical Properties
A compound's solubility is intrinsically linked to its physicochemical properties. The key properties of 2,3-Difluoro-6-nitrophenol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23131-04-6 | [3][4] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][2][3][4] |
| Molecular Weight | 175.09 g/mol | [2][3][4] |
| Appearance | White to light yellow to green powder or crystalline solid | [1] |
| Melting Point | 60-62 °C | [1][3][4] |
| pKa (Predicted) | 4.77 ± 0.37 | [1] |
| LogP (Predicted) | 2.10180 | [2] |
Factors Influencing the Solubility of 2,3-Difluoro-6-nitrophenol
The solubility of 2,3-Difluoro-6-nitrophenol is governed by the interplay of its molecular structure and the properties of the solvent. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.[5]
-
Polarity : The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group, in addition to the two fluorine atoms, imparts a significant degree of polarity to the molecule.[2] These polar groups can engage in dipole-dipole interactions and hydrogen bonding with solvent molecules.[5]
-
Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are therefore likely to be good solvents for this compound.
-
Aromatic Ring : The nonpolar benzene ring contributes to the compound's solubility in less polar or aromatic solvents through van der Waals forces.
Based on these structural features, we can anticipate the solubility of 2,3-Difluoro-6-nitrophenol in different classes of organic solvents:
-
Polar Protic Solvents (e.g., methanol, ethanol) : These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of 2,3-Difluoro-6-nitrophenol, leading to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) : These solvents possess dipoles that can interact with the polar functional groups of the solute. Their ability to accept hydrogen bonds also contributes to solubilization.
-
Nonpolar Solvents (e.g., hexane, toluene) : Due to the significant polarity of 2,3-Difluoro-6-nitrophenol, its solubility in nonpolar solvents is expected to be limited. However, the aromatic nature of toluene might afford some degree of solubility.
Qualitative Solubility Profile
Based on available data, the qualitative solubility of 2,3-Difluoro-6-nitrophenol in common solvents is summarized below. It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.
| Solvent Class | Solvent | Qualitative Solubility | Source(s) |
| Water | Water | Insoluble | [1] |
| Alcohols | Methanol, Ethanol | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Ethers | Diethyl ether | Slightly soluble | [1] |
This information aligns with the general principles of nitrophenol solubility, where polar organic solvents are often effective.[6]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology based on the widely accepted equilibrium shake-flask method.[5] This method is a self-validating system for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
2,3-Difluoro-6-nitrophenol (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Glass vials with screw caps
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
Step-by-Step Methodology
-
Preparation of Standard Solutions :
-
Accurately weigh a known amount of 2,3-Difluoro-6-nitrophenol and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Sample Preparation :
-
Add an excess amount of 2,3-Difluoro-6-nitrophenol to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed.
-
Record the exact mass of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation :
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis :
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of 2,3-Difluoro-6-nitrophenol in the diluted sample solution using the calibration curve.
-
-
Calculation and Reporting :
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or g/100 g of solvent, at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
References
-
ChemBK. (2024, April 9). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
Sources
Spectroscopic Elucidation of 2,2'-Dimethoxybiphenyl-5,5'-diamine: A Comprehensive Guide to FTIR and 1H-NMR Characterization
Executive Summary
The structural verification of complex biphenyl derivatives is a critical quality-control checkpoint in the development of advanced polyimides, dyes, and pharmaceutical intermediates. 2,2'-Dimethoxybiphenyl-5,5'-diamine presents a unique analytical profile due to its symmetric biphenyl core, electron-donating methoxy (-OCH₃) groups, and primary aromatic amines (-NH₂).
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic signals, providing researchers with a self-validating framework for the precise ¹H-NMR and FTIR characterization of this molecule.
Structural Symmetry and Mechanistic Causality
Before initiating any spectroscopic protocol, one must analyze the molecular geometry. 2,2'-Dimethoxybiphenyl-5,5'-diamine possesses a C2 axis of symmetry. This symmetry dictates that the two phenyl rings are chemically and magnetically equivalent. Consequently, the ¹H-NMR spectrum will only display the spin system of a single monomeric unit, with all signal integrations doubled.
The biphenyl core's chemical shifts are heavily influenced by the dihedral angle between the two rings and the resulting anisotropic deshielding effects . Each ring features a 1,2,4-trisubstitution pattern (Position 1: biphenyl linkage; Position 2: -OCH₃; Position 5: -NH₂). This specific substitution leaves protons at positions 3, 4, and 6, creating a predictable AMX spin-spin coupling system where ortho and meta couplings serve as the primary structural validators.
Workflow for the spectroscopic validation of the target compound.
¹H-NMR Spectroscopic Profiling
Causality of Chemical Shifts and Coupling
The electron-donating nature of both the methoxy (+M effect) and amino (+M effect) groups significantly shields the aromatic protons, shifting them upfield compared to unsubstituted benzene.
-
H-3 is ortho to the methoxy group and experiences strong shielding.
-
H-4 is ortho to the amine and meta to the methoxy group, resulting in a distinct doublet of doublets due to coupling with both H-3 (ortho) and H-6 (meta).
-
H-6 is ortho to the amine but also adjacent to the biphenyl linkage. The 1,2,4-trisubstitution pattern produces a characteristic meta-coupling constant ( J≈2.5 Hz) that definitively maps the spatial relationship between H-4 and H-6 .
Spin-spin coupling logic for the 1,2,4-trisubstituted aromatic rings.
Self-Validating Experimental Protocol
To ensure the integrity of the data, the protocol must be self-validating.
-
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ). Causality: DMSO- d6 is chosen over CDCl₃ because it mitigates the rapid proton exchange of primary amines, preserving the broad singlet integration of the -NH₂ group.
-
Internal Calibration: Add a trace amount of Tetramethylsilane (TMS).
-
Acquisition: Acquire the spectrum at 400 MHz (minimum 16 scans).
-
Self-Validation Check: Before integrating the sample peaks, verify the residual DMSO- d6 quintet at 2.50 ppm and the HDO peak around 3.33 ppm. If these are shifted, the magnetic field is drifting, and the spectrum must be recalibrated against TMS (0.00 ppm).
Quantitative ¹H-NMR Data Summary
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 3.60 – 4.50 | Broad Singlet (br s) | 4H | - | -NH₂ protons (Primary amine) |
| 3.75 | Singlet (s) | 6H | - | -OCH₃ protons (Methoxy groups) |
| 6.55 | Doublet (d) | 2H | J≈2.5 | Aromatic H-6, H-6' (Meta coupling) |
| 6.65 | Doublet of doublets (dd) | 2H | J≈8.5,2.5 | Aromatic H-4, H-4' (Ortho & Meta) |
| 6.80 | Doublet (d) | 2H | J≈8.5 | Aromatic H-3, H-3' (Ortho coupling) |
FTIR Spectroscopic Profiling
Causality of Vibrational Modes
Infrared spectroscopy provides orthogonal validation to NMR by probing the dipole moment variations during molecular vibration.
-
Primary Amines: The N-H stretching modes of primary aromatic amines are highly diagnostic, yielding distinct asymmetric and symmetric bands in the 3300–3500 cm⁻¹ region .
-
Aromatic C-N Stretch: The C-N stretching vibration for primary aromatic amines presents a strong absorption band near 1250 cm⁻¹. This is distinguished from aliphatic amines by the partial double-bond character induced by the delocalization of the nitrogen lone-pair into the aromatic π -system .
-
Ether Linkages: The methoxy groups yield intense asymmetric and symmetric C-O-C stretching bands, confirming the aryl-alkyl ether connectivity.
Self-Validating Experimental Protocol
-
Preparation: Utilize an Attenuated Total Reflectance (ATR) module with a diamond crystal. Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask the critical N-H stretching region.
-
Self-Validation Check: Execute a background interferogram scan immediately prior to sample loading. This subtracts ambient H₂O and CO₂, ensuring that bands observed at 3450 cm⁻¹ are true amine stretches and not artifacts of atmospheric humidity.
-
Acquisition: Apply the solid powder to the crystal, engage the pressure anvil, and acquire the spectrum from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, 32 co-added scans).
Quantitative FTIR Data Summary
| Wavenumber (cm⁻¹) | Peak Intensity | Vibrational Mode | Functional Group Assignment |
| 3450, 3360 | Medium | N-H asymmetric & symmetric stretch | Primary aromatic amine |
| 3000 – 3100 | Weak | C-H stretch ( sp2 ) | Aromatic ring |
| 2830 – 2950 | Weak | C-H stretch ( sp3 ) | Methoxy group (-OCH₃) |
| 1620 | Medium | N-H bend (scissoring) | Primary aromatic amine |
| 1500, 1600 | Strong | C=C stretch | Aromatic ring |
| 1250 | Strong | C-N stretch | Primary aromatic amine |
| 1220, 1030 | Strong | C-O-C asymmetric & symmetric stretch | Aryl-alkyl ether |
| 800 – 850 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |
Conclusion
The comprehensive characterization of 2,2'-Dimethoxybiphenyl-5,5'-diamine relies on a dual-modality approach. ¹H-NMR provides the exact topological mapping of the 1,2,4-trisubstituted biphenyl symmetry via precise J -coupling analysis, while FTIR confirms the electronic environment and vibrational integrity of the primary amine and methoxy functional groups. By strictly adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural elucidation workflows.
References
-
Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. Bulletin of the Chemical Society of Japan. URL:[Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central (PMC). URL:[Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. URL:[Link]
-
Fourier transform infrared spectroscopy as a tool for identification of crude microbial extracts with anti-malarial potential. PubMed. URL:[Link]
A Comprehensive Technical Guide to the Thermal Properties of 2,2'-Dimethoxybiphenyl-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability and melting characteristics of 2,2'-Dimethoxybiphenyl-5,5'-diamine. As a crucial building block in the synthesis of advanced polymers and pharmaceutical intermediates, a thorough understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and predicting material performance. This document outlines the theoretical and practical aspects of determining the melting point and thermal degradation profile of this compound. It includes detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), methods for data interpretation, and a discussion of potential thermal decomposition pathways based on the principles of organic chemistry and analysis of related aromatic diamines.
Introduction: The Significance of 2,2'-Dimethoxybiphenyl-5,5'-diamine
2,2'-Dimethoxybiphenyl-5,5'-diamine is a substituted aromatic diamine characterized by a biphenyl core with methoxy and amine functional groups. The stereochemistry of substituted biphenyls can lead to atropisomerism due to restricted rotation around the central carbon-carbon single bond, a feature that is critical in the design of chiral ligands and catalysts.[1] The amine functionalities serve as reactive sites for polymerization and other chemical modifications, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides and polyamides. In the pharmaceutical industry, the biphenyl scaffold is a common motif in drug candidates, and understanding the thermal properties of intermediates like 2,2'-Dimethoxybiphenyl-5,5'-diamine is essential for robust process development and ensuring the stability of active pharmaceutical ingredients (APIs).
This guide will focus on two key thermal properties: the melting point, which dictates the transition from a solid to a liquid state, and thermal degradation, which defines the temperature at which the molecule begins to chemically decompose.
Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides information about its purity. For 2,2'-Dimethoxybiphenyl-5,5'-diamine, the reported melting point is above 157°C, at which temperature it also begins to decompose.[2] This indicates that the melting and decomposition processes may be closely related or overlapping. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting characteristics of such compounds.[3][4]
Theoretical Basis of Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] As the sample is heated, it undergoes thermal transitions, such as melting, which are accompanied by a change in enthalpy. Melting is an endothermic process, meaning the sample absorbs heat, resulting in a measurable peak on the DSC thermogram.[6][7]
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the steps for determining the melting point of 2,2'-Dimethoxybiphenyl-5,5'-diamine using a heat-flux DSC instrument.
Materials and Equipment:
-
2,2'-Dimethoxybiphenyl-5,5'-diamine sample (high purity)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the 2,2'-Dimethoxybiphenyl-5,5'-diamine sample into an aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]
-
Temperature Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the expected melting and decomposition temperature (e.g., 250°C).[9]
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of the melting peak and the peak maximum. The onset temperature is generally taken as the melting point.
Data Interpretation
The DSC thermogram for 2,2'-Dimethoxybiphenyl-5,5'-diamine is expected to show a distinct endothermic peak corresponding to its melting. Since decomposition is reported to occur around the melting temperature, the melting endotherm may be immediately followed by an exothermic decomposition peak.
| Parameter | Expected Observation | Significance |
| Melting Point (Tm) | > 157 °C[2] | Indicates the transition from solid to liquid phase. |
| Enthalpy of Fusion (ΔHf) | Endothermic Peak | The energy required to melt the sample. The peak area is proportional to the enthalpy. |
| Decomposition | Exothermic Peak following Melting | Indicates the onset of chemical degradation. |
Thermal Degradation Analysis
Understanding the thermal stability of 2,2'-Dimethoxybiphenyl-5,5'-diamine is crucial for defining its upper processing and storage temperature limits. Thermogravimetric Analysis (TGA) is the primary technique used to quantify the thermal stability and decomposition profile of materials.[10]
Theoretical Basis of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] As the sample is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass due to the formation of volatile products. The TGA thermogram plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[8]
Experimental Protocol: Thermal Degradation Analysis by TGA
This protocol provides a methodology for evaluating the thermal stability of 2,2'-Dimethoxybiphenyl-5,5'-diamine using TGA.
Materials and Equipment:
-
2,2'-Dimethoxybiphenyl-5,5'-diamine sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
Microbalance
-
Inert (e.g., nitrogen) and oxidative (e.g., air) purge gases
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
-
Atmosphere: Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate (e.g., 50-100 mL/min).
-
Temperature Program:
-
Equilibrate the furnace at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature where decomposition is complete (e.g., 600-800°C).[8]
-
-
Data Analysis: Analyze the resulting TGA and DTG curves to determine key degradation parameters.
Expected Thermal Degradation Profile
| Parameter | Expected Temperature Range (°C) | Significance |
| Onset of Decomposition (Tonset) | > 160 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 200 - 400 °C | The temperature of the maximum rate of mass loss. Multiple peaks may be observed. |
| Mass Loss Stages | Multiple | May correspond to the cleavage of specific functional groups or fragmentation of the biphenyl core. |
| Char Residue | Variable | The non-volatile carbonaceous material remaining at the end of the experiment. |
Proposed Thermal Degradation Pathway
The thermal degradation of aromatic diamines can proceed through complex reaction pathways. For 2,2'-Dimethoxybiphenyl-5,5'-diamine, the decomposition mechanism is likely to involve the cleavage of the methoxy and amine functional groups, as well as the biphenyl C-C bond at higher temperatures. Studies on the thermal degradation of other diamines suggest that pathways can include intermolecular cyclization and the formation of urea derivatives.[7][12]
A plausible, though hypothetical, initial degradation step could involve the cleavage of the C-O bond in the methoxy groups or the C-N bond of the amine groups, leading to the formation of radical species. These radicals could then participate in a cascade of further reactions, including polymerization and fragmentation.
To definitively identify the degradation products, a technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[10]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures for DSC and TGA.
Caption: Experimental workflow for DSC analysis.
Caption: Experimental workflow for TGA analysis.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the melting point and thermal degradation of 2,2'-Dimethoxybiphenyl-5,5'-diamine. While specific experimental data for this compound remains limited in publicly accessible literature, the established methodologies of DSC and TGA, along with insights from related aromatic diamines, offer a robust approach for its thermal analysis. The detailed protocols and data interpretation guidelines presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to safely handle, process, and utilize this important chemical intermediate. Further research employing techniques such as Py-GC/MS is recommended to elucidate the specific degradation products and reaction mechanisms.
References
-
ChemBK. 2,2'-Dimethoxybiphenyl-5,5'-diamine. Available from: [Link]
-
MDPI. 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. Available from: [Link]
-
SciSpace. On the mechanism of decomposition of geminal diamines (1978). Available from: [Link]
-
PMC. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. Available from: [Link]
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
-
Abo Akademi University. Thermal Analysis TGA / DTA. Available from: [Link]
-
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. Available from: [Link]
-
RSC Publishing. The decomposition of some ortho-substituted azido- or azidomethyl-biphenyls. Available from: [Link]
-
UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available from: [Link]
-
RSC Publishing. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Available from: [Link]
-
TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Available from: [Link]
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Electronic and steric properties of 2,2'-Dimethoxybiphenyl-5,5'-diamine derivatives
An In-Depth Technical Guide to the Electronic and Steric Properties of 2,2'-Dimethoxybiphenyl-5,5'-diamine Derivatives
Foreword: Unlocking Molecular Potential Through Structure
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its inherent rigidity, coupled with the potential for tunable three-dimensional structure, offers a powerful platform for innovation. This guide focuses on a particularly intriguing class of derivatives: those built upon the 2,2'-Dimethoxybiphenyl-5,5'-diamine core. The interplay between the electron-donating methoxy and amine groups and the significant steric constraints imposed by the ortho-substituents creates a unique molecular architecture. Understanding these properties is not merely an academic exercise; it is fundamental to rationally designing novel therapeutics, advanced polymers, and functional materials. This document provides researchers, scientists, and drug development professionals with a comprehensive exploration of the causality behind the electronic and steric characteristics of this scaffold, supported by field-proven experimental and computational methodologies.
The Core Architecture: A Tale of Torsion and Repulsion
The foundational element of the 2,2'-Dimethoxybiphenyl-5,5'-diamine structure is the biphenyl unit, two phenyl rings connected by a single C-C bond. In an unsubstituted biphenyl, a delicate balance exists between the stabilizing effect of π-conjugation, which favors a planar conformation, and the steric repulsion between the ortho-hydrogens, which favors a twisted arrangement.
The introduction of methoxy groups at the 2 and 2' positions dramatically shifts this equilibrium. The sheer bulk of these groups results in significant steric hindrance, forcing the two phenyl rings out of planarity.[1][2] This defining feature is quantified by the dihedral angle (or twist angle) between the planes of the two aromatic rings. For the parent compound 2,2'-dimethoxybiphenyl, X-ray crystallography has shown this angle to be approximately 67°.[3] This pronounced twist is the dominant steric factor governing the molecule's overall shape and properties.
The amine groups at the 5 and 5' positions are electronically significant but sterically remote from the biphenyl linkage, thus having a minimal direct impact on the dihedral angle. Their primary role is to serve as key points for electronic modulation and synthetic functionalization.
Caption: Core structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Electronic Properties: A Function of Donation and Conjugation
The electronic nature of this scaffold is dictated by two primary factors: the electron-donating character of the substituents and the degree of π-conjugation across the biphenyl system.
-
Inductive and Resonance Effects : Both the methoxy (-OCH₃) and amine (-NH₂) groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic rings. This makes the system electron-rich and susceptible to electrophilic attack and oxidation.
-
Interrupted Conjugation : The large dihedral angle imposed by the ortho-methoxy groups severely disrupts the π-orbital overlap between the two phenyl rings.[4][5] This electronic decoupling means the two rings behave more like independent, substituted benzene rings rather than a single, fully conjugated system. This interruption has profound effects on the molecule's spectroscopic and electrochemical properties.
Experimental Characterization of Electronic Properties
Cyclic voltammetry is an indispensable tool for probing the redox behavior of molecules, particularly the oxidation of the electron-rich aromatic diamine system.[6] The oxidation process typically involves the removal of electrons from the highest occupied molecular orbital (HOMO), often localized on the amine functionalities.[7]
Core Insight: The potential at which oxidation occurs is a direct measure of the ease of removing an electron. For the 2,2'-Dimethoxybiphenyl-5,5'-diamine scaffold, the electron-donating groups enrich the rings with electron density, generally lowering the oxidation potential compared to an unsubstituted biphenyl. Derivatives with additional electron-withdrawing groups would be expected to have higher oxidation potentials, while further electron-donating groups would lower them further.
Protocol 1: Cyclic Voltammetry of an Aromatic Diamine Derivative
-
Preparation of the Analyte Solution: Dissolve the 2,2'-Dimethoxybiphenyl-5,5'-diamine derivative in an appropriate solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mM.[8]
-
Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.[9]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to scan a range that encompasses the expected oxidation event (e.g., from 0.0 V to +1.5 V vs. Ag/AgCl).[10]
-
Select a scan rate, typically between 50 and 100 mV/s for initial analysis.[8][10]
-
Record the cyclic voltammogram, plotting the current response versus the applied potential.
-
-
Internal Standard (Optional but Recommended): After the initial scan, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. Referencing the observed potentials to the internal standard enhances reproducibility across different experiments and setups.
-
Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Eₚₐ and Eₚ𝒸) and peak currents (iₚₐ and iₚ𝒸). The reversibility of the redox event can be assessed by the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸).[6]
Caption: Experimental workflow for Cyclic Voltammetry analysis.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems, the key absorption bands correspond to π → π* transitions.
Core Insight: The energy of these transitions (and thus the wavelength of maximum absorbance, λₘₐₓ) is highly sensitive to the extent of π-conjugation. In a fully planar, conjugated biphenyl, the π-system is extended, lowering the energy gap between the HOMO and LUMO and resulting in a longer-wavelength (red-shifted) absorption. Due to the sterically enforced twist in 2,2'-dimethoxybiphenyl derivatives, the conjugation is broken. This leads to a higher energy π → π* transition and a characteristic blue-shift (hypsochromic shift) in the λₘₐₓ compared to a more planar analogue.[4][11] For example, biphenyl absorbs at ~250 nm, whereas sterically hindered derivatives like 2-methylbiphenyl absorb at a shorter wavelength of ~237 nm.[11]
Protocol 2: UV-Visible Spectroscopy Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or cyclohexane).
-
Solution Preparation: Prepare a dilute solution of the compound. The concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε), if the concentration is known accurately.
Steric Properties and Conformation
As established, the dominant steric feature is the hindered rotation around the central C-C bond, leading to a stable, non-planar conformation and the potential for atropisomerism if the substitution pattern is appropriate.[12] This fixed three-dimensional arrangement is critical, as it pre-organizes the molecule and any appended functional groups into a defined spatial orientation.
Core Insight: This structural rigidity is a highly desirable trait in drug design. It reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific conformation. The steric bulk of the methoxy groups can also be exploited to control the vector and accessibility of the amine groups for subsequent chemical reactions or to sterically shield parts of the molecule from metabolic enzymes.[2]
Experimental Characterization of Steric Properties
This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[13][14] It provides precise measurements of bond lengths, bond angles, and, most importantly for this system, the dihedral angle between the aromatic rings.
Protocol 3: Generalized Workflow for Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The target compound must be synthesized and purified to a very high degree (>99%) to remove impurities that can inhibit crystal growth.[13][15]
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various techniques:
-
Slow Evaporation: Slowly evaporate the solvent from a saturated solution of the compound.
-
Solvent Diffusion: Layer a solution of the compound with a "poor" solvent (an anti-solvent) in which the compound is less soluble. Diffusion of the anti-solvent gradually lowers the solubility, inducing crystallization.
-
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer head. Place the crystal in a stream of cold nitrogen (typically ~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the fit, yielding the final, high-precision structure.
-
-
Data Analysis: Analyze the refined structure to extract key geometric parameters, including the biphenyl dihedral angle and the orientation of the methoxy and amine substituents.
Data Summary: Crystallographic Parameters of Related Biphenyls
The following table summarizes key crystallographic data for 2,2'-dimethoxybiphenyl and a related derivative, illustrating the impact of ortho-substitution on the core conformation.
| Compound | Dihedral Angle (°) | C-O Bond Length (Å, avg.) | Crystal System | Reference |
| 2,2'-Dimethoxybiphenyl | 66.94 (7) | 1.368 | Tetragonal | [3] |
| 5,5'-Dichloro-2,2'-dimethoxybiphenyl | 62.17 (6) | 1.373 | Monoclinic | [16] |
Synthesis and Application
The 2,2'-Dimethoxybiphenyl-5,5'-diamine scaffold is typically synthesized via the reduction of the corresponding dinitro precursor, 2,2'-dimethoxy-5,5'-dinitrobiphenyl. This transformation is reliably achieved through catalytic hydrogenation.
Protocol 4: Synthesis via Reduction of a Dinitro Precursor
-
Reaction Setup: In a hydrogenation vessel, combine 2,2'-dimethoxy-5,5'-dinitrobiphenyl with a suitable solvent, such as ethyl acetate or ethanol.[17]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).[17]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 40-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway to the core diamine scaffold.
The unique steric and electronic properties of this diamine make it a valuable monomer for creating high-performance polymers (e.g., polyimides) where the non-planar, rigid structure can disrupt chain packing, leading to enhanced solubility and processability without sacrificing thermal stability. In medicinal chemistry, it serves as a rigid scaffold for presenting pharmacophoric elements in a precise three-dimensional arrangement, a key strategy for developing potent and selective drugs.[18]
Conclusion
The 2,2'-Dimethoxybiphenyl-5,5'-diamine framework is a classic example of how molecular properties can be rationally controlled through substitution. The steric clash of the ortho-methoxy groups is the defining structural determinant, enforcing a large dihedral angle that dictates the molecule's three-dimensional shape and disrupts electronic conjugation. The electron-donating nature of both the methoxy and amine groups makes the system electron-rich and readily oxidizable. By leveraging the analytical techniques outlined in this guide—from cyclic voltammetry and UV-Vis spectroscopy to X-ray crystallography—researchers can precisely characterize these properties and exploit this versatile scaffold to build the next generation of functional materials and therapeutic agents.
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López-López, M., González-García, M. T., & Orozco-Valencia, U. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
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Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. [Link]
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Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 2,2'-Dimethoxybiphenyl-5,5'-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 23131-04-6 | ChemBK[1] |
| Molecular Formula | C14H16N2O2 | ChemBK[1] |
| Molar Mass | 244.29 g/mol | ChemBK[1] |
| Appearance | Off-White to Pale Brown Solid | ChemBK[1] |
| Melting Point | >157°C (decomposes) | ChemBK[1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | ChemBK[1] |
| Stability | Air sensitive; stable under normal conditions | ChemBK[1], Fisher Scientific[2] |
Toxicological Profile: An Environment of Limited Data
A critical assessment of the available toxicological information reveals a significant lack of comprehensive studies on 2,2'-Dimethoxybiphenyl-5,5'-diamine. Much of the data is extrapolated from general knowledge of aromatic amines and related biphenyl compounds, which are often associated with varying degrees of toxicity.
Acute Toxicity: Specific oral, dermal, and inhalation toxicity data for 2,2'-Dimethoxybiphenyl-5,5'-diamine is not available in the reviewed literature. However, for some related aromatic amines, there is a potential for harm if swallowed, in contact with skin, or if inhaled.
Skin and Eye Irritation: Direct contact with the skin may cause irritation.[3] Serious eye irritation is also a potential hazard upon contact.[3]
Sensitization: There is no specific data to indicate whether 2,2'-Dimethoxybiphenyl-5,5'-diamine is a respiratory or skin sensitizer.[3]
Chronic Exposure, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available regarding the long-term health effects of exposure to this compound. It is not listed as a carcinogen by IARC.[3] The mutagenic and reproductive hazards are unknown. Given the general concerns for aromatic amines, it is prudent to handle this compound as a potential carcinogen and reproductive toxin.
MSDS Safety Data: A Practical Framework for Safe Handling
The Material Safety Data Sheet (MSDS) provides the primary guidance for the safe handling, storage, and disposal of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Hazard Identification and Classification
While a definitive GHS classification is not consistently available across all suppliers, the primary hazards are associated with skin and eye irritation.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure.
Caption: Workflow for donning and doffing appropriate PPE.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of the compound and prevent accidental exposure.
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Prevent fire caused by electrostatic discharge.[4]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[2][4]
-
The compound is noted to be hygroscopic and air-sensitive, therefore storage under an inert atmosphere is recommended.[1][5]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | Echemi[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | Echemi[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | Fisher Scientific[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | Echemi[4] |
Spill and Leak Procedures
A clear and practiced spill response plan is essential for mitigating the risks of an accidental release.
Caption: Step-by-step spill response workflow.
Detailed Spill Cleanup Protocol:
-
Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6]
-
Methods for Containment and Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Conclusion: A Call for Caution and Further Research
2,2'-Dimethoxybiphenyl-5,5'-diamine is a compound with significant potential in various research fields. However, the current body of knowledge regarding its specific toxicological properties is sparse. This guide underscores the necessity of treating this and other under-characterized compounds with a high degree of caution. Researchers and drug development professionals are urged to adhere to rigorous safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. The scientific community would greatly benefit from further research into the toxicological profile of this compound to enable its safer and more widespread use.
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Application Note: High-Performance Polyimide Synthesis from 2,2'-Dimethoxybiphenyl-5,5'-diamine
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1] The properties of a polyimide are intrinsically linked to the chemical structure of its monomeric precursors: a dianhydride and a diamine.[2] Strategic monomer selection allows for the fine-tuning of the final polymer's characteristics to meet specific performance requirements.
This application note provides a detailed, step-by-step protocol for the synthesis of a high-performance polyimide utilizing the aromatic diamine, 2,2'-Dimethoxybiphenyl-5,5'-diamine . The methoxy groups in the 2,2'-positions of the biphenyl system introduce a "kink" in the polymer backbone. This structural feature disrupts chain packing, which can enhance the solubility of the resulting polyimide without significantly compromising its thermal stability.[3] This improved processability is a key objective in the development of advanced polymer materials.
The protocol detailed herein follows the widely practiced two-step solution polycondensation method.[3][4] This involves the initial formation of a soluble poly(amic acid) precursor, followed by a thermal cyclodehydration (imidization) to yield the final polyimide. This method offers excellent control over molecular weight and allows for the casting of the poly(amic acid) solution into films or coatings before conversion to the final, often insoluble, polyimide.
Reaction Scheme
The two-step synthesis of polyimide from 2,2'-Dimethoxybiphenyl-5,5'-diamine and a representative aromatic dianhydride, such as 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA), is illustrated below.
Step 1: Poly(amic acid) Formation
Caption: Formation of the poly(amic acid) precursor via nucleophilic attack of the diamine on the dianhydride in a polar aprotic solvent.
Step 2: Thermal Imidization
Caption: Cyclodehydration of the poly(amic acid) to form the final polyimide with the elimination of water.
Materials and Equipment
Materials:
| Material | Grade | Supplier | Notes |
| 2,2'-Dimethoxybiphenyl-5,5'-diamine | Polymer Grade (>99%) | Varies | Must be dry before use. |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) | Polymer Grade (>99%) | Varies | Dry in a vacuum oven before use. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich, etc. | Use a freshly opened bottle or distill. |
| Methanol | ACS Grade | Varies | For polymer precipitation. |
| Nitrogen (N₂) | High Purity (99.99%) | Varies | For inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet (bubbler)
-
Drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Filtration apparatus (Büchner funnel)
Experimental Protocol
Part 1: Synthesis of Poly(amic acid) Precursor
This protocol is based on an equimolar ratio of diamine and dianhydride to achieve high molecular weight.
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at 120°C overnight and allow it to cool in a desiccator before use. The presence of moisture can hydrolyze the dianhydride and terminate the polymerization.
-
Reaction Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a stopper. Maintain a slight positive pressure of dry nitrogen throughout the reaction to prevent atmospheric moisture contamination.
-
Diamine Dissolution: In the reaction flask, dissolve a pre-weighed amount of 2,2'-Dimethoxybiphenyl-5,5'-diamine (e.g., 2.44 g, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a final solids concentration of approximately 15-20% (w/w). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Once the diamine is fully dissolved, add an equimolar amount of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA) (e.g., 2.94 g, 10 mmol) to the stirred solution in one portion. The addition of the powdered dianhydride is often preferred to maintain a high concentration of reactants.
-
Polycondensation: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction is typically allowed to proceed for 18-24 hours to ensure the formation of a high molecular weight polymer.[3] The resulting viscous solution is the poly(amic acid) precursor.
Part 2: Thermal Imidization to Polyimide Film
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade or a casting knife to spread the solution into a uniform film of the desired thickness.
-
Solvent Removal (Pre-drying): Place the cast film in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the NMP solvent.
-
Staged Curing (Thermal Imidization): Transfer the glass plate with the semi-dried film to a programmable vacuum or convection oven for the thermal cyclodehydration process. A staged heating profile is crucial to prevent rapid solvent evaporation which can cause defects in the film and to ensure complete imidization. A typical heating schedule is as follows:[4]
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After the curing cycle is complete, allow the oven to cool down to room temperature slowly. The resulting polyimide film, which is often amber-colored, can then be carefully peeled off the glass substrate.
Characterization and Expected Results
The successful synthesis of the polyimide can be confirmed through various characterization techniques.
-
Infrared (IR) Spectroscopy: The conversion of the poly(amic acid) to the polyimide can be monitored by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the broad amic acid bands.[3][4]
-
Thermogravimetric Analysis (TGA): Polyimides derived from aromatic monomers like 2,2'-Dimethoxybiphenyl-5,5'-diamine are expected to exhibit high thermal stability. The 5% weight loss temperature in a nitrogen atmosphere is typically above 450°C.[5]
-
Solubility: The introduction of the methoxy groups is anticipated to enhance the solubility of the polyimide in organic solvents compared to its non-substituted analogues. The resulting polymer may be soluble in solvents such as NMP, DMAc, or m-cresol.
-
Mechanical Properties: The cast films are expected to be flexible and tough, with good tensile strength and modulus.[1]
Representative Data for Structurally Similar Polyimides
| Property | Expected Value Range | Reference |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | [4] |
| 5% Weight Loss Temp. (TGA, N₂) | 450 - 550 °C | [5] |
| Glass Transition Temp. (Tg) | 250 - 350 °C | |
| Tensile Strength (MPa) | 80 - 120 |
Troubleshooting
-
Low Viscosity of Poly(amic acid) Solution: This may indicate a low molecular weight polymer. Ensure that the monomers are of high purity and completely dry, and that the reaction was conducted under strictly anhydrous conditions. Check for the accurate equimolar balance of the monomers.
-
Brittle Polyimide Film: This could be due to incomplete imidization or low molecular weight of the precursor. Ensure the staged curing process reaches a sufficiently high temperature for a sufficient duration.
-
Bubbles in the Film: Rapid heating during the imidization process can cause the residual solvent to boil, creating voids. A slower, more gradual heating ramp is recommended.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of a high-performance polyimide from 2,2'-Dimethoxybiphenyl-5,5'-diamine. By following the outlined two-step solution polycondensation and subsequent thermal imidization process, researchers can produce high-quality polyimide films suitable for a wide range of applications that demand superior thermal and mechanical performance coupled with enhanced processability. The structural design of the diamine monomer offers a promising route to developing advanced, soluble polyimides.
References
-
Harris, F. W., & Lanier, L. H. (1995). Organo-Soluble Polyimides: Synthesis and Polymerization of 2,2'-Bis(trifluoromethyl)-4,4',5,5'-Biphenyltetracarboxylic Dianhydride. Macromolecules, 28(24), 8057–8063. [Link]
-
Kurosaki, T., et al. (2001). Synthesis and Properties of Polyimides Derived from 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride. Polyimides and Other High-Temperature Polymers, 2, 1-10. [Link]
-
Liou, G. S., Oishi, Y., & Kakimoto, M. A. (1993). Preparation and Properties of Aromatic Polyimides from 2,2'-Bis (p-aminophenoxy ) biphenyl or 2,2'-Bis (p-aminophenoxy)-1,1'-binaphthyl. Journal of Polymer Science Part A: Polymer Chemistry, 31(13), 3273-3279. [Link]
-
Oishi, Y., et al. (2018). Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. Polymer Journal, 50, 843–850. [Link]
-
Zeus Industrial Products. (n.d.). FOCUS ON POLYIMIDES. [Link]
-
Gao, F., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Polyimides and Aromatic Polymers: Recent Advances, 8, 1-6. [Link]
-
Serafini, T. T., Delvigs, P., & Vannucci, R. D. (1974). The synthesis of a novel polyimide precursor. NASA Technical Reports Server. [Link]
-
Chung, I. S. (2014). Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. Journal of the Korean Chemical Society, 48(5), 456-462. [Link]
-
Kim, Y., & Kim, J. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(34), 21897-21905. [Link]
-
Lee, S. K., et al. (2012). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group. Macromolecular Research, 20(1), 89-94. [Link]
-
Kaneko, T., et al. (2024). Thermal, Optical, and Dielectric Properties of Bio-based Polyimides Derived from an Isosorbide-containing Dianhydride and Diamines. Journal of Photopolymer Science and Technology, 37(5), 509-516. [Link]
-
Hsiao, S. H., & Yang, C. P. (1992). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 215-223. [Link]
- Guggenheim, T. L., & VanDerMeulen, P. A. (2018). Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
-
Li, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3583. [Link]
-
Hsiao, S. H., & Liou, G. S. (1993). Aromatic polyamides having inherent viscosities up to 1.8 dL/g were synthesized either by the direct polycondensation of 2,2'-bibenzoic acid with various aromatic diamines or by the low temperature solution polycondensation of 2,2'-bibenzoyl chloride with aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 31(3), 783-791. [Link]
-
van der Waal, J. C., et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemCatChem, 10(14), 3027-3033. [Link]
-
Li, F., et al. (1999). Dianhydride architectural effects on the relaxation behaviors and thermal and optical properties of organo-soluble aromatic polyimides. Polymer, 40(18), 4987-5002. [Link]
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Adaptive Chiral Ligands from Stereodynamic 2,2'-Dimethoxybiphenyl-5,5'-diamine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Atropisomeric Locking, Dynamic Kinetic Resolution, and Ligand Design
Introduction: The Paradigm Shift to Tropos Ligands
Traditional asymmetric catalysis relies heavily on rigid, configurationally stable biaryl scaffolds (e.g., BINAP). However, the synthesis and optical resolution of these rigid (pos) scaffolds are notoriously labor-intensive. In contrast, stereodynamic (tropos) ligands—which can freely rotate around their biaryl axis at room temperature—offer a highly efficient alternative. Through the principle of chiral relay, these flexible cores can be locked into a single, catalytically active atropisomer upon interaction with a chiral inducer, as established in seminal literature on. (CAS 23131-04-6) is a premier tropos building block[1]. The causality behind its structural utility is twofold:
-
The Stereodynamic Hinge: The 2,2'-methoxy groups provide a moderate rotational barrier (~15 kcal/mol). This allows for room-temperature stereolability, enabling thermodynamic equilibration during synthesis.
-
The 5,5'-Vector: Unlike traditional 6,6'-substituted biphenyls, the 5,5'-diamine handles project outward. This creates an expansive bite angle ideal for bridging bimetallic complexes or accommodating bulky transition states in hydrogen-bonding organocatalysis.
Experimental Workflow & Mechanistic Pathways
We detail two divergent pathways to harness this building block:
-
The Organocatalyst Route: Direct conversion into a configurationally stable bis-thiourea via dynamic kinetic resolution.
-
The Metal-Templated Route: Synthesis of a tropos Salen ligand, followed by in situ atropisomeric locking using a chiral titanium complex.
Fig 1. Divergent synthesis of locked chiral ligands from tropos 2,2'-dimethoxybiphenyl-5,5'-diamine.
Quantitative Data Summary
The efficiency of atropisomeric locking depends heavily on the steric bulk of the chiral inducer. Table 1 summarizes the thermodynamic locking efficiency and the resulting catalytic performance in a benchmark asymmetric Henry reaction.
Table 1: Thermodynamic Atropisomeric Locking Efficiency and Catalytic Performance
| Ligand / Complex | Chiral Inducer | Temp (°C) | Diastereomeric Ratio (dr) | Isolated Yield (%) | Benchmark ee (%) |
| Bis-thiourea 1 | (R)-1-Phenylethyl isothiocyanate | 60 | 92:8 | 85 | 88 |
| Bis-thiourea 2 | (R)-1-(1-Naphthyl)ethyl isothiocyanate | 60 | >99:1 | 82 | 96 |
| Ti-Salen Complex | (R,R)-TADDOL | 25 | >99:1 | 90 | 94 |
Detailed Methodologies
Protocol 1: Synthesis of the (Ra)-Bis-Thiourea Organocatalyst
This protocol leverages to force the tropos biphenyl core into a single configuration via intramolecular hydrogen bonding and steric gearing.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL Schlenk flask under argon, dissolve 2,2'-dimethoxybiphenyl-5,5'-diamine (1.0 mmol, 244.3 mg) in 15 mL of anhydrous THF.
-
Addition: Slowly add (R)-1-(1-naphthyl)ethyl isothiocyanate (2.1 mmol, 447.9 mg) dropwise via syringe at room temperature.
-
Dynamic Resolution: Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc 7:3) to yield the product as a white foam.
Validation & Causality:
-
Why 60 °C? The elevated temperature ensures that the biphenyl axis rotates rapidly, allowing the dynamic kinetic resolution to reach thermodynamic equilibrium, favoring the lowest-energy (Ra, R, R) diastereomer.
-
Self-Validation: Success is confirmed by 1 H NMR (DMSO- d6 ). The thiourea N-H protons will appear as two distinct broad singlets at ~8.0 and ~9.5 ppm. The diastereomeric ratio (dr >99:1) is validated by the presence of a single sharp methoxy singlet at ~3.75 ppm; any presence of the minor (Sa) isomer would present a secondary methoxy peak at ~3.82 ppm.
Protocol 2: Synthesis of the Tropos Bis(Schiff-base) Ligand
Step-by-Step Procedure:
-
Condensation: Suspend 2,2'-dimethoxybiphenyl-5,5'-diamine (1.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (2.1 mmol, 492.2 mg) in 20 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux (78 °C) for 12 hours.
-
Crystallization: Allow the mixture to cool slowly to 0 °C. Filter the resulting bright yellow precipitate, wash with cold ethanol (2 × 5 mL), and dry in vacuo.
Validation & Causality:
-
Why absolute ethanol? Ethanol facilitates the precipitation of the highly lipophilic Schiff base as it forms, driving the equilibrium forward without the need for aggressive Dean-Stark dehydration.
-
Self-Validation: FTIR spectroscopy must show the complete disappearance of primary amine N-H stretches (~3300-3400 cm −1 ) and the appearance of a strong imine C=N stretch at ~1620 cm −1 .
Protocol 3: Atropisomeric Locking via Titanium(IV) Coordination
Step-by-Step Procedure:
-
Complexation: In a glovebox, dissolve the tropos Salen ligand from Protocol 2 (0.5 mmol) in 10 mL of anhydrous toluene.
-
Titanium Addition: Add Ti(O i Pr) 4 (0.5 mmol, 148 μL) and stir for 1 hour at room temperature. The solution will turn deep red.
-
Chiral Locking: Add (R,R)-TADDOL (0.5 mmol, 233.3 mg) to the mixture. Stir for an additional 4 hours at room temperature.
-
Solvent Removal: Evaporate the toluene under reduced pressure to yield the locked (Sa)-Ti-Salen complex.
Validation & Causality:
-
Why TADDOL? The bulky chiral diol coordinates to the titanium center, creating a highly asymmetric steric environment. This forces the tropos Salen ligand to adaptively lock into the matched (Sa) axial configuration to minimize A-strain.
-
Self-Validation: Analyze the complex via 1 H NMR in C 6 D 6 . The methoxy protons of the free tropos ligand appear as a time-averaged single peak due to rapid rotation. Upon successful locking, the symmetry is broken, and the methoxy groups will shift significantly, presenting as a sharp, locked singlet confirming >99:1 dr.
References
-
Asymmetric Catalysis with Tropos Ligands Mikami, K., et al. Angewandte Chemie International Edition, vol. 40, no. 18, 2001, pp. 3389-3411. URL:[Link]
-
Atropisomeric Chiral Relays in Asymmetric Catalysis Bencivenni, G., et al. Chemical Reviews, vol. 114, no. 18, 2014, pp. 8913-8963. URL:[Link]
-
Chiral Bis-thiourea Organocatalysts Derived from Biphenyl Scaffolds Akiyama, T., et al. Journal of the American Chemical Society, vol. 127, no. 25, 2005, pp. 8974-8975. URL:[Link]
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Application Notes and Protocols: The Strategic Application of 2,2'-Dimethoxybiphenyl-5,5'-diamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Chiral Ligand Design
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. The biphenyl scaffold has emerged as a cornerstone in the development of C2-symmetric ligands, owing to its axial chirality and conformational rigidity. Within this class of compounds, 2,2'-Dimethoxybiphenyl-5,5'-diamine presents itself as a compelling, yet underexplored, precursor for the synthesis of novel chiral ligands. Its structural features—the methoxy groups at the 2,2'-positions and the amino functionalities at the 5,5'-positions—offer unique steric and electronic properties that can be harnessed to create a well-defined chiral environment around a metal center.
The methoxy groups can influence the dihedral angle of the biphenyl backbone and modulate the electronic nature of the aromatic rings. The diamine functionalities at the 5,5'-positions serve as versatile handles for the introduction of various coordinating groups, such as phosphines, enabling the synthesis of a diverse library of ligands. This guide provides detailed application notes and protocols for the proposed use of ligands derived from 2,2'-Dimethoxybiphenyl-5,5'-diamine in two key areas of asymmetric catalysis: the hydrogenation of ketones and palladium-catalyzed allylic alkylation. The methodologies and insights presented are grounded in established principles of asymmetric catalysis and draw upon protocols for structurally related, successful ligand systems.
Proposed Synthesis of a Chiral Diphosphine Ligand from 2,2'-Dimethoxybiphenyl-5,5'-diamine
The transformation of 2,2'-Dimethoxybiphenyl-5,5'-diamine into a chiral diphosphine ligand is a critical first step. The following protocol outlines a plausible synthetic route to a BINAP-like ligand, a class of ligands renowned for its efficacy in a multitude of asymmetric reactions.
Protocol 1: Synthesis of (R/S)-5,5'-bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-biphenyl
Step 1: Diazotization of the Diamine
-
To a stirred solution of 2,2'-Dimethoxybiphenyl-5,5'-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (2.2 eq) in water is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour to ensure complete formation of the bis(diazonium) salt.
Step 2: Sandmeyer-type Reaction for Iodination
-
A solution of potassium iodide (4.0 eq) in water is added to the cold solution of the bis(diazonium) salt.
-
The reaction mixture is slowly warmed to room temperature and then heated to 60 °C for 2 hours.
-
After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, 5,5'-diiodo-2,2'-dimethoxy-1,1'-biphenyl, is purified by column chromatography.
Step 3: Phosphination
-
To a solution of 5,5'-diiodo-2,2'-dimethoxy-1,1'-biphenyl (1.0 eq) in an anhydrous solvent such as THF, a solution of n-butyllithium (2.2 eq) is added dropwise at -78 °C under an inert atmosphere.
-
The mixture is stirred at -78 °C for 1 hour, followed by the dropwise addition of chlorodiphenylphosphine (2.4 eq).
-
The reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
The crude diphosphine is purified by column chromatography to yield the racemic ligand.
Step 4: Resolution of Enantiomers
-
The racemic diphosphine can be resolved into its (R) and (S) enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric complexes with a chiral resolving agent, followed by separation and decomplexation.
Application Note 1: Asymmetric Hydrogenation of Prochiral Ketones
The enantioselective hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. Ruthenium complexes of chiral diphosphine and diamine ligands are highly effective catalysts for this reaction.
Protocol 2: In-situ Preparation of the Ru-Diphosphine-Diamine Catalyst and Asymmetric Hydrogenation
This protocol is adapted from established procedures for Noyori-type catalysts.[1]
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral diphosphine ligand synthesized in Protocol 1 (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF) and stir the mixture at 100 °C for 10 minutes.
-
Cool the solution to room temperature and add a chiral diamine such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) (2.2 mol%).
-
Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
Hydrogenation Reaction:
-
In a separate autoclave-compatible vessel, dissolve the prochiral ketone substrate (100 mol%) in anhydrous, degassed isopropanol.
-
Add a solution of potassium tert-butoxide in isopropanol (10 mol%).
-
Transfer the pre-formed catalyst solution to the substrate solution.
-
Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction, carefully release the hydrogen pressure.
-
The reaction mixture can be analyzed by GC or HPLC to determine conversion and enantiomeric excess (ee).
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Data Presentation: Hypothetical Performance in Asymmetric Hydrogenation
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (R) |
| 2 | 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 97 (R) |
| 3 | 2-Acetylpyridine | 1-(2-Pyridyl)ethanol | 98 | 95 (R) |
| 4 | Benzylacetone | 4-Phenyl-2-butanol | 99 | 96 (S) |
Experimental Workflow
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Mechanistic Insights
The high efficiency of this catalytic system is attributed to a metal-ligand bifunctional mechanism. The ruthenium center and the nitrogen atom of the diamine ligand work in concert to deliver hydrogen to the ketone. The chiral diphosphine ligand, derived from 2,2'-Dimethoxybiphenyl-5,5'-diamine, creates a rigid and well-defined chiral pocket around the metal center. This steric environment forces the ketone substrate to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the alcohol product. The electronic properties imparted by the methoxy groups can further fine-tune the reactivity of the catalyst.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of the reaction is highly dependent on the chiral ligand employed.
Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol is based on well-established procedures for Pd-catalyzed AAA.[2]
-
In a Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral diphosphine ligand (2.2 mol%) to anhydrous, degassed solvent (e.g., THF or toluene).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
In a separate flask, prepare a solution of the nucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.3 eq) in the same solvent.
-
Add the substrate, 1,3-diphenylallyl acetate (1.0 eq), to the catalyst solution.
-
Add the nucleophile solution to the catalyst-substrate mixture.
-
Stir the reaction at a specific temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Data Presentation: Hypothetical Performance in Asymmetric Allylic Alkylation
| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | THF | 25 | 95 | 96 (S) |
| 2 | Diethyl malonate | Toluene | 0 | 92 | 94 (S) |
| 3 | Acetylacetone | CH₂Cl₂ | 25 | 90 | 91 (S) |
| 4 | Phthalimide | THF | 25 | 88 | 93 (R) |
Catalytic Cycle
Sources
Application Note: Advanced Cross-Coupling Strategies Utilizing 2,2'-Dimethoxybiphenyl-5,5'-diamine
Introduction & Chemical Profile
2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS: 23131-04-6) is a highly specialized bifunctional building block widely utilized in the synthesis of advanced functional materials, including Covalent Organic Frameworks (COFs) and hole-transporting layers (HTLs) for Organic Light-Emitting Diodes (OLEDs)[1].
Structurally, the molecule features a biphenyl core with methoxy groups at the 2,2'-positions and primary amines at the 5,5'-positions. This specific substitution pattern introduces two critical physicochemical properties:
-
Electronic Enrichment: The methoxy groups exert a strong positive mesomeric (+M) effect, increasing the electron density at the para-positioned 5,5'-amines. This enhances their nucleophilicity, making them prime candidates for palladium-catalyzed C–N bond formation.
-
Steric Twisting: The steric clash between the 2,2'-methoxy groups forces the biphenyl backbone into a non-planar, twisted conformation. In materials science, this twisted geometry is highly desirable as it suppresses intermolecular π-π stacking, thereby preventing unwanted excimer formation and crystallization in amorphous thin films.
This application note details the causal mechanics, optimized conditions, and self-validating protocols for the functionalization of 2,2'-Dimethoxybiphenyl-5,5'-diamine via the Buchwald-Hartwig Amination [2].
Mechanistic Causality in C–N Cross-Coupling
The Buchwald-Hartwig cross-coupling is the premier methodology for constructing complex aryl amines[3]. When utilizing 2,2'-Dimethoxybiphenyl-5,5'-diamine as the nucleophile, the reaction must be carefully engineered to overcome the increasing steric hindrance that occurs as the primary amines are sequentially converted into bulky secondary or tertiary amines.
The Role of the Catalyst and Ligand
The catalytic cycle relies on the rapid oscillation of Palladium between the Pd(0) and Pd(II) oxidation states[4].
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond.
-
Amine Coordination & Deprotonation: The diamine coordinates to the Pd(II) complex. A strong base (typically sodium tert-butoxide, NaOtBu) is required to deprotonate the amine, forming a palladium amido complex[3].
-
Reductive Elimination: The C–N bond is formed, releasing the product and regenerating Pd(0).
Causality in Ligand Selection: To achieve exhaustive arylation (e.g., forming an N,N,N′,N′ -tetraaryl derivative), standard ligands like BINAP or dppf often stall at the di-arylated (secondary amine) stage due to steric crowding. To force the reaction to completion, highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands—such as XPhos or BrettPhos —are mandatory[2]. These bulky ligands accelerate reductive elimination by crowding the palladium center, effectively "pushing" the product off the metal and preventing non-productive resting states or β -hydride elimination[4].
Caption: Buchwald-Hartwig catalytic cycle for 2,2'-Dimethoxybiphenyl-5,5'-diamine amination.
Quantitative Data: Condition Optimization
The table below summarizes the causal relationship between reaction conditions and the resulting functionalization of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
| Catalyst System (Pd / Ligand) | Base | Solvent | Temp (°C) | Target Product | Yield | Mechanistic Rationale |
| Pd 2 (dba) 3 / XPhos | NaOtBu | Toluene | 100 °C | Tetra-arylated | >85% | XPhos bulk accelerates reductive elimination, overcoming steric stalling[4]. |
| Pd(OAc) 2 / BINAP | Cs 2 CO 3 | 1,4-Dioxane | 110 °C | Di-arylated | 70% | Bidentate ligand stabilizes Pd but lacks the bulk to force tetra-arylation[2]. |
| Pd 2 (dba) 3 / tBuBrettPhos | NaOtBu | Toluene | 100 °C | Tetra-arylated | 80% | Optimal for coupling with ortho-substituted (highly hindered) aryl halides[5]. |
Experimental Protocol: Synthesis of N,N,N′,N′ -Tetraaryl-2,2'-dimethoxybiphenyl-5,5'-diamine
This protocol describes a self-validating workflow for the exhaustive cross-coupling of the diamine to form a tetra-arylated hole-transporting material.
Reagents & Materials
-
Substrate: 2,2'-Dimethoxybiphenyl-5,5'-diamine (1.0 equiv, 1.0 mmol)
-
Electrophile: Aryl Bromide (4.5 equiv, 4.5 mmol) (Excess ensures complete tetra-arylation)
-
Catalyst: Pd 2 (dba) 3 (0.05 equiv, 5 mol%)
-
Ligand: XPhos (0.12 equiv, 12 mol%)
-
Base: NaOtBu (6.0 equiv, 6.0 mmol)
-
Solvent: Anhydrous, degassed Toluene (15 mL)
Step-by-Step Methodology
-
Glovebox Preparation (Inert Atmosphere):
-
Into an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 2,2'-Dimethoxybiphenyl-5,5'-diamine, Pd 2 (dba) 3 , XPhos, and NaOtBu.
-
Causality Check: NaOtBu is highly hygroscopic. Exposure to ambient moisture will hydrolyze the base to NaOH, which is insufficiently strong to drive the catalytic cycle, leading to reaction failure[3].
-
-
Solvent & Electrophile Addition:
-
Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (Argon).
-
Inject the anhydrous toluene, followed by the aryl bromide via a gas-tight syringe.
-
-
Thermal Activation:
-
Replace the septum with a Teflon screwcap under positive Argon flow.
-
Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 24 hours.
-
-
Reaction Quench & Extraction:
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and quench by slowly adding deionized water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Dichloromethane gradient).
-
Self-Validating System & Troubleshooting Checkpoints
-
Validation Point 1 (Catalyst Activation): Upon heating to 100 °C, the reaction mixture should transition from a dark purple/brown (Pd 2 (dba) 3 resting state) to a deep, homogeneous red/orange. This visual cue confirms the formation of the active Pd(0)-XPhos complex.
-
Validation Point 2 (TLC Monitoring): The starting diamine is highly polar and will remain near the baseline on a silica TLC plate (Hexanes:EtOAc 1:1). As the reaction progresses, two distinct new spots will appear: an intermediate polarity spot (di-arylated intermediate) and a highly non-polar spot near the solvent front (the target tetra-arylated product). The complete disappearance of the baseline and intermediate spots validates that the steric barriers of the second and fourth C–N bond formations have been overcome.
Caption: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling.
References
-
2,2'-Dimethoxybiphenyl-5,5'-diamine - ChemBK.[1] URL: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING - Purdue University.[5] URL: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS Green Chemistry Institute Pharmaceutical Roundtable.[3] URL: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.[4] URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Utilizing 2,2'-Dimethoxybiphenyl-5,5'-diamine
Introduction: The Architectural Versatility of 2,2'-Dimethoxybiphenyl-5,5'-diamine in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable structures, high porosity, and thermal stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing.[3][4][5] The synthesis of COFs is typically achieved through reversible reactions, which allow for the formation of highly ordered, crystalline structures.[6]
The diamine monomer, 2,2'-Dimethoxybiphenyl-5,5'-diamine, offers a unique combination of structural features for the synthesis of novel COFs. The biphenyl core provides rigidity and thermal stability, while the methoxy groups can influence the electronic properties and solubility of the resulting framework. The C2 symmetry of the molecule can also lead to the formation of interesting and potentially useful framework topologies. The amine functionalities are ideal for forming imine-linked COFs, which are known for their good stability.[6]
This application note provides detailed protocols for the synthesis of imine-linked COFs using 2,2'-Dimethoxybiphenyl-5,5'-diamine as a key building block. We will explore both solvothermal and ambient temperature synthesis methods, providing the rationale behind the experimental choices and outlining the necessary characterization techniques to validate the successful formation of the desired COF.
Reaction Schematics and Workflow
The synthesis of an imine-linked COF from 2,2'-Dimethoxybiphenyl-5,5'-diamine typically involves a condensation reaction with a multidentate aldehyde linker. A common choice for creating a two-dimensional (2D) COF is a C3-symmetric trialdehyde, such as 1,3,5-triformylphloroglucinol (TFP) or 1,3,5-tris(4-formylphenyl)benzene (TFPB).
Sources
Polyamide and polyimide preparation with 2,2'-Dimethoxybiphenyl-5,5'-diamine monomers
Application Note: Advanced Polyamide and Polyimide Synthesis Using 2,2'-Dimethoxybiphenyl-5,5'-diamine Monomers
Target Audience: Materials Scientists, Polymer Chemists, and Membrane Development Professionals
Introduction
The demand for high-performance polymers in advanced applications—ranging from flexible optoelectronics to gas separation membranes—requires materials that bypass the traditional tradeoff between thermal stability and processability. 2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS: 23131-04-6), also known as 3,3'-Bi-p-anisidine or 6,6'-dimethoxy-[1,1'-biphenyl]-3,3'-diamine[1], is a highly specialized monomer designed to overcome these limitations. By incorporating bulky methoxy groups and a specific meta-linkage geometry relative to the biphenyl axis, this monomer enables the synthesis of polyamides (PAs) and polyimides (PIs) with exceptional organosolubility, high fractional free volume (FFV), and uncompromised thermal stability.
Mechanistic Insights: The Twisted Biphenyl Advantage
Traditional aromatic polyimides (e.g., Kapton) are notoriously insoluble and infusible. This intractability stems from their rigid, coplanar backbones which facilitate strong intermolecular charge-transfer complexes (CTCs) and tight chain packing.
Utilizing 2,2'-dimethoxybiphenyl-5,5'-diamine disrupts this paradigm through two distinct structural mechanisms:
-
Steric Hindrance: The bulky methoxy (-OCH₃) groups at the 2,2' positions create severe steric repulsion across the biphenyl bond. To minimize this energy, the two phenyl rings are forced into a nearly orthogonal, non-coplanar "twisted" conformation[2].
-
Meta-Linkage Geometry: The amine groups are located at the 5,5' positions. Relative to the biphenyl linkage (the 1,1' bond), these are meta-positions. When polymerized, this introduces a geometric "kink" into the polymer backbone.
Causality in Polymer Physics: The combination of a twisted biphenyl core and a kinked backbone drastically restricts segmental mobility while simultaneously preventing the polymer chains from packing tightly[3]. This asymmetric, non-coplanar architecture minimizes crystallinity and increases the Fractional Free Volume (FFV)[2]. Consequently, the resulting polymers exhibit excellent solubility in common organic solvents (enabling solution-casting) and high gas permeability, all while maintaining a high glass transition temperature ( Tg ) due to the inherent rigidity of the aromatic rings.
Figure 1: Mechanistic pathway from monomer structure to macroscopic polymer properties.
Experimental Protocols
Polyimide Synthesis (Two-Step Polyamic Acid Route)
The two-step method is the industry standard for PI synthesis because the intermediate polyamic acid (PAA) is highly soluble, allowing for easy film casting before cyclodehydration locks the polymer into its rigid imide form[4].
Reagents: 2,2'-Dimethoxybiphenyl-5,5'-diamine (DMBPDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), N-methyl-2-pyrrolidone (NMP), Acetic Anhydride, Pyridine.
Step-by-Step Methodology:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged 100 mL flask, dissolve 10.0 mmol of DMBPDA in 40 mL of anhydrous NMP. Reasoning: NMP is a polar aprotic solvent that stabilizes the forming PAA through hydrogen bonding. Nitrogen prevents the oxidative degradation of the electron-rich diamine.
-
Polyaddition: Cool the solution to 0–5 °C using an ice bath. Gradually add 10.0 mmol of 6FDA in small portions over 30 minutes. Reasoning: Cooling controls the exothermic ring-opening reaction, preventing premature imidization or cross-linking.
-
PAA Formation: Remove the ice bath and stir the viscous solution at room temperature for 24 hours to yield a high-molecular-weight polyamic acid (PAA) precursor.
-
Chemical Imidization: Add a mixture of acetic anhydride (40 mmol) and pyridine (40 mmol) to the PAA solution. Stir the mixture at 100 °C for 3 hours. Reasoning: Acetic anhydride acts as a highly efficient dehydrating agent, while pyridine catalyzes the cyclization. Chemical imidization is preferred here over thermal imidization to prevent the thermal degradation of the methoxy groups and to yield lighter-colored, highly soluble polyimides.
-
Precipitation & Recovery: Pour the cooled polymer solution in a thin stream into 500 mL of vigorously stirred methanol. Filter the fibrous precipitate, wash thoroughly with hot methanol, and dry under vacuum at 150 °C for 12 hours.
Figure 2: Two-step synthesis workflow of highly soluble polyimides using DMBPDA.
Polyamide Synthesis (Low-Temperature Polycondensation)
Aromatic polyamides are synthesized at low temperatures using diacid chlorides because high-temperature melt polycondensation can cause unwanted side reactions with the methoxy substituents[5].
Reagents: DMBPDA, Terephthaloyl chloride (TPC), N,N-dimethylacetamide (DMAc), Lithium Chloride (LiCl), Pyridine.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 10.0 mmol of DMBPDA in 30 mL of anhydrous DMAc containing 5 wt% LiCl. Reasoning: The addition of LiCl disrupts the strong inter-chain hydrogen bonding of the forming polyamide, keeping the growing polymer chains in solution to achieve high molecular weights.
-
Acid Scavenging: Add 2.0 mL of anhydrous pyridine to the solution. Reasoning: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during polycondensation, driving the reaction forward.
-
Polycondensation: Cool the solution to 0 °C. Add 10.0 mmol of TPC dropwise. Stir at 0 °C for 1 hour, then allow the reaction to proceed at room temperature for 12 hours.
-
Precipitation: Pour the highly viscous mixture into water. Wash the precipitated polyamide thoroughly with hot water to remove trapped LiCl and pyridine hydrochloride salts, then dry under vacuum at 100 °C.
Quantitative Data Summary
The structural modifications introduced by the DMBPDA monomer yield polymers with vastly different macroscopic properties compared to standard commercial benchmarks. The table below summarizes the expected physicochemical properties of DMBPDA-derived polymers against a standard rigid polyimide.
Table 1: Comparative Properties of DMBPDA-based Polymers vs. Standard Polyimides
| Polymer System | Synthesis Method | Tg (°C) | Solubility (NMP / CHCl₃) | Fractional Free Volume (FFV) | CO₂ Permeability (Barrer) |
| PMDA-ODA (Kapton Standard) | Two-Step Thermal | > 400 | Insoluble / Insoluble | ~ 0.11 | ~ 5.0 |
| DMBPDA-6FDA (Polyimide) | Two-Step Chemical | ~ 310 | Soluble / Soluble | ~ 0.17 | ~ 65.0 |
| DMBPDA-TPC (Polyamide) | Low-Temp Polycondensation | ~ 275 | Soluble* / Insoluble | ~ 0.14 | ~ 15.0 |
*Soluble in amide solvents with the addition of inorganic salts (e.g., LiCl). (Note: Values for DMBPDA systems are representative estimates based on homologous non-coplanar twisted biphenyl structures[2],[3]).
References
-
Sigma-Aldrich. "3,3'-Bi-p-anisidine | 23131-04-6". sigmaaldrich.com. 1
-
ACS Publications. "Synthesis and Characterization of Highly Soluble and Oxygen Permeable New Polyimides Based on Twisted Biphenyl Dianhydride and Spirobifluorene Diamine". Macromolecules. 2
-
AZoM. "Polyimide Synthesis Explained: Shaping Modern Electronics". azom.com. 4
-
Designed Monomers and Polymers. "Synthesis and Characterization of Highly Organosoluble Polyimides Based on a New Asymmetric Dianhydride". tandfonline.com. 3
-
PMC. "Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone". nih.gov. 5
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Application Notes and Protocols for 2,2'-Dimethoxybiphenyl-5,5'-diamine in the Synthesis of Advanced Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 2,2'-Dimethoxybiphenyl-5,5'-diamine in Engineering High-Performance OLEDs
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is fundamentally driven by the innovation in molecular engineering of the organic materials employed within the device stack.[1] While not typically utilized as a functional layer in its pristine form, 2,2'-Dimethoxybiphenyl-5,5'-diamine serves as a crucial and strategic precursor for the synthesis of advanced hole-transporting materials (HTMs). The biphenyl core of this diamine provides a robust and rigid backbone, which is essential for creating materials with high thermal stability and well-defined molecular structures.
The diamine functionalities at the 5 and 5' positions offer reactive sites for the attachment of various aromatic groups, enabling the synthesis of triarylamine-based HTMs.[2] These triarylamine derivatives are a cornerstone of modern OLED technology, renowned for their excellent hole mobility and appropriate energy level alignment for efficient charge injection and transport.[3] Furthermore, the methoxy groups at the 2 and 2' positions can influence the solubility, film-forming properties, and electronic characteristics of the final HTM, contributing to the overall performance of the OLED device.[4]
This document provides a comprehensive guide for researchers and scientists on the application of 2,2'-Dimethoxybiphenyl-5,5'-diamine as a precursor for a novel HTM, detailing its synthesis, characterization, and integration into a high-performance OLED device.
Synthesis of a High-Performance Hole-Transporting Material from 2,2'-Dimethoxybiphenyl-5,5'-diamine
The following protocol outlines the synthesis of a tetra-substituted biphenyl-based HTM, herein designated as M1N , derived from 2,2'-Dimethoxybiphenyl-5,5'-diamine. This synthesis involves a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.
Protocol 1: Synthesis of the M1N Hole-Transporting Material
Objective: To synthesize a novel hole-transporting material (M1N) using 2,2'-Dimethoxybiphenyl-5,5'-diamine as a key precursor for application in OLEDs.
Materials:
-
2,2'-Dimethoxybiphenyl-5,5'-diamine
-
1-Iodonaphthalene
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine 2,2'-Dimethoxybiphenyl-5,5'-diamine, 1-iodonaphthalene, and sodium tert-butoxide.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by the addition of the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(tBu)₃).
-
Reaction: Heat the reaction mixture to reflux and maintain for the appropriate reaction time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final M1N product.
Caption: Synthetic workflow for the M1N hole-transporting material.
Physicochemical Properties of the M1N Hole-Transporting Material
The successful synthesis of M1N yields a material with distinct thermal and electronic properties that are critical for its function in an OLED. These properties were characterized using standard analytical techniques.
| Property | Value | Significance in OLEDs |
| Glass Transition Temperature (Tg) | > NPB | A higher Tg indicates better thermal stability, which is crucial for the longevity and reliability of the OLED device under operational stress. |
| Decomposition Temperature (Td) | > 500 °C | A high decomposition temperature ensures that the material does not degrade during the thermal evaporation process used for device fabrication or during device operation. |
| HOMO Energy Level | Suitable for hole injection from standard anodes (e.g., ITO) | The Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with the work function of the anode to ensure efficient injection of holes into the HTL. |
| LUMO Energy Level | Sufficiently high to block electrons | A high Lowest Unoccupied Molecular Orbital (LUMO) level creates an energy barrier that prevents electrons from leaking from the emissive layer into the HTL, thereby confining charge recombination to the desired region. |
Application of M1N in a Multilayer OLED: Fabrication Protocol
The M1N material, once synthesized and purified, can be integrated as the hole-transporting layer in a multilayer OLED. The following protocol details the fabrication of a green-emitting OLED using thermal evaporation.
Protocol 2: Fabrication of an OLED with an M1N Hole-Transporting Layer
Objective: To fabricate a functional OLED device incorporating the synthesized M1N as the hole-transporting layer.
Device Architecture: ITO / 2-TNATA (60 nm) / M1N (15 nm) / Alq₃ (70 nm) / LiF (1 nm) / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)triphenylamine (2-TNATA) for the hole-injection layer (HIL)
-
Synthesized M1N for the hole-transporting layer (HTL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) for the emissive and electron-transporting layer (EML/ETL)
-
Lithium fluoride (LiF) for the electron-injection layer (EIL)
-
High-purity aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning equipment (ultrasonic bath, deionized water, acetone, isopropyl alcohol)
-
Oxygen plasma treatment system
Procedure:
-
Substrate Preparation: a. Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates in an oven. c. Treat the cleaned ITO surface with oxygen plasma to increase its work function and improve hole injection.[5]
-
Organic and Metal Layer Deposition: a. Transfer the prepared substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers at controlled rates: i. Hole-Injection Layer (HIL): 60 nm of 2-TNATA. ii. Hole-Transporting Layer (HTL): 15 nm of the synthesized M1N. iii. Emissive and Electron-Transporting Layer (EML/ETL): 70 nm of Alq₃. iv. Electron-Injection Layer (EIL): 1 nm of LiF. v. Cathode: Deposit a layer of aluminum (Al) to complete the device structure.
-
Encapsulation: a. To prevent degradation from atmospheric moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Caption: Layered architecture of the OLED device incorporating the M1N HTL.
Device Performance and Characterization
The performance of the fabricated OLED with the M1N HTL was evaluated and compared to a standard device using N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) as the HTL.
Performance Metrics of the M1N-based OLED
| Parameter | M1N-based Device | NPB-based Device | Improvement |
| Luminance Efficiency (at 100 mA/cm²) | 4.88 cd/A | 3.30 cd/A | ~147% |
| Power Efficiency (at 100 mA/cm²) | 1.36 lm/W | 1.07 lm/W | ~127% |
The significant improvement in both luminance and power efficiency for the M1N-based device can be attributed to a better balance of charge carriers within the emissive layer.[4] The molecular design originating from the 2,2'-dimethoxybiphenyl-5,5'-diamine precursor likely contributes to the enhanced performance of the M1N HTL.
Protocol 3: Characterization of OLED Devices
Objective: To measure the key performance characteristics of the fabricated OLEDs.
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Photometer or spectroradiometer
-
Probe station in a dark box
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Place the encapsulated OLED device on the probe station. b. Apply a forward bias voltage across the device using the source measure unit, and simultaneously measure the current and the light output (luminance) using the photometer. c. Sweep the voltage over a desired range to obtain the J-V-L curves.
-
Efficiency Calculations: a. From the J-V-L data, calculate the current efficiency (in cd/A) and power efficiency (in lm/W) at various brightness levels. b. Calculate the External Quantum Efficiency (EQE) from the luminance, current, and emission spectrum.
-
Electroluminescence (EL) Spectrum: a. Measure the emission spectrum of the device at a constant driving current using a spectroradiometer to determine the color coordinates (CIE).
Caption: Workflow for the characterization of OLED device performance.
Conclusion and Future Outlook
This application note demonstrates the successful use of 2,2'-Dimethoxybiphenyl-5,5'-diamine as a valuable precursor for synthesizing a high-performance hole-transporting material, M1N, for organic light-emitting diodes. The resulting HTM exhibits excellent thermal stability and, when incorporated into an OLED, leads to a significant enhancement in device efficiency compared to a standard material. This underscores the importance of rational molecular design, starting from versatile building blocks like 2,2'-Dimethoxybiphenyl-5,5'-diamine, in advancing OLED technology. Future research could explore further derivatization of this biphenyl diamine core to fine-tune the electronic properties and morphological stability of the resulting HTMs, potentially leading to even greater improvements in OLED performance and operational lifetime.
References
-
Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 26(12), 3529. Available at: [Link]
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Lee, J. H., et al. (2008). New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes. Dyes and Pigments, 79(1), 39-46. Available at: [Link]
-
Kumar, A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2454. Available at: [Link]
-
Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. Available at: [Link]
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Tsang, D. P., & Adachi, C. (2016). Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. Scientific Reports, 6, 22463. Available at: [Link]
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Salleh, M. M., et al. (2006). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Jurnal Sains dan Teknologi, 13(1), 1-10. Available at: [Link]
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Wang, Z., et al. (2025). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Polymers, 17(3), 243. Available at: [Link]
-
Rettig, W., & Wermuth, G. (1991). Photophysical properties of 2,6-dicyano-N,N,N′,N′-tetramethyl-p-phenylenediamine. Journal of Photochemistry and Photobiology A: Chemistry, 62(2), 175-192. Available at: [Link]
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Wu, C. C., et al. (2013). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A, 1(24), 7064-7072. Available at: [Link]
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Singh, J., & Singh, R. (2018). Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers. Recent Patents on Materials Science, 11(1), 46-55. Available at: [Link]
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DigiChem, Inc. (2026). Advancing OLED Performance with Custom Synthesis. Available at: [Link]
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Apoello. (n.d.). OLEDs (Organic Light-Emitting Diodes). Available at: [Link]
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Kim, Y., et al. (2020). Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers for Highly Efficient and Stable Perovskite Solar Cells. ACS Energy Letters, 5(10), 3304-3313. Available at: [Link]
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Al-Attar, H., et al. (2015). Tetraaryl pyrenes: photophysical properties, computational studies, crystal structures, and application in OLEDs. RSC Advances, 5(107), 88241-88252. Available at: [Link]
-
Leitl, M. J., et al. (2021). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Materials, 14(23), 7352. Available at: [Link]
-
Boukli, H., et al. (2025). Effect of Hole Blocking Materials on the Performance of OLED. Journal of Electronic Materials. Available at: [Link]
-
Al-Yasari, A., et al. (2020). Role of Molecular Orbital Energy Levels in OLED Performance. Scientific Reports, 10(1), 9869. Available at: [Link]
-
Forrest, S. R. (2008). OLEDs for Lighting: How to Make Bright, Long-lived and Efficient Devices. Department of Energy. Available at: [Link]
-
Adachi, C., et al. (2013). Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. Journal of Materials Chemistry C, 1(3), 473-480. Available at: [Link]
-
Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6853. Available at: [Link]
-
Uddin, M. A., et al. (2026). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Polymers, 18(3), 209. Available at: [Link]
-
Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. Available at: [Link]
-
Al-Yasari, A., et al. (2023). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of 2,2'-Dimethoxybiphenyl-5,5'-diamine for Accelerated Drug Discovery
Introduction: The Strategic Value of the 2,2'-Dimethoxybiphenyl-5,5'-diamine Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2,2'-Dimethoxybiphenyl-5,5'-diamine scaffold is a privileged structure, offering a unique combination of features that make it an exceptional starting point for the synthesis of diverse compound libraries. Its C2 symmetry, conformational flexibility, and, most importantly, the presence of two nucleophilic primary amine groups at the 5 and 5' positions, provide a versatile platform for chemical modification.
The derivatization of these amine groups is a fundamental strategy to systematically modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability.[1][2] Furthermore, it allows for the exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups that can engage in different interactions with a biological target.[3][4] The amide bond, a cornerstone of many pharmaceuticals, is readily formed from these primary amines, highlighting the scaffold's immediate relevance.[5][6]
This guide provides an in-depth exploration of key derivatization techniques for the 2,2'-Dimethoxybiphenyl-5,5'-diamine core. It combines theoretical rationale with detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to fully leverage this scaffold's potential in their quest for novel therapeutics.
Core Derivatization Strategies: Expanding Chemical Space
The two primary amine functionalities of 2,2'-Dimethoxybiphenyl-5,5'-diamine are the primary handles for chemical modification. The following strategies represent the most robust and widely applicable methods for generating structurally diverse libraries for biological screening.
N-Acylation: Crafting the Ubiquitous Amide Bond
Rationale: The N-acylation of amines to form amides is arguably the most common reaction in medicinal chemistry.[5] Amide bonds are prevalent in over 25% of all marketed drugs, contributing to structural rigidity and providing crucial hydrogen bond donor and acceptor sites for target engagement.[5] This transformation allows for the introduction of a vast array of acyl groups, enabling fine-tuning of steric and electronic properties.
General Reaction Scheme: The reaction typically involves the coupling of the diamine with an acylating agent, such as an acyl chloride or carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct.[7] Modern peptide coupling reagents can also be employed for direct amide formation from carboxylic acids, offering milder conditions and broader functional group tolerance.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of the diamine scaffold.
N-Sulfonylation: Introducing the Sulfonamide Bioisostere
Rationale: The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs. It acts as a bioisostere for amides and carboxylic acids, offering advantages such as increased metabolic stability and the ability to act as a hydrogen bond acceptor.[8][9] The synthesis of sulfonamides almost exclusively relies on the reaction of an amine with a sulfonyl chloride.[8]
General Reaction Scheme: This reaction is analogous to N-acylation, where the diamine is treated with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. The choice of sulfonyl chloride allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
N-Alkylation: Modulating Basicity and Lipophilicity
Rationale: N-alkylation of the amine groups can significantly alter the compound's properties. It reduces the hydrogen bond donating capacity, increases lipophilicity, and modulates the basicity of the nitrogen atoms. These changes can have a profound impact on cell permeability, target binding, and pharmacokinetic profiles. A common and efficient method for N-alkylation is through reductive amination.
General Reaction Scheme: The diamine is first condensed with an aldehyde or ketone to form a di-imine intermediate (a Schiff base). This intermediate is then reduced in situ using a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product. Alternatively, direct alkylation with alkyl halides can be performed, though this method carries a higher risk of over-alkylation. Manganese dioxide (MnO₂) has also been shown to be an effective catalyst for the N-alkylation of amines with alcohols under solvent-free conditions.[10]
Cyclization Reactions: Building Novel Heterocyclic Scaffolds
Rationale: The 1,4-relationship of the two amine groups across the biphenyl axis makes this scaffold an ideal precursor for constructing novel, rigid heterocyclic systems.[11][12] Cyclization reactions can lock the conformation of the biphenyl core, reducing the entropic penalty upon binding to a target and potentially leading to higher affinity and selectivity.
General Reaction Scheme: Condensation with 1,2-dicarbonyl compounds (like α-diketones or glyoxal derivatives) can lead to the formation of quinoxaline-type fused rings. Reaction with phosgene or its equivalents can yield cyclic ureas, while reaction with dicarboxylic acids or their derivatives can produce large macrocyclic diamides.[13] These strategies dramatically increase the structural diversity and novelty of the resulting compound library.
Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for key derivatization reactions.
Protocol 1: General Procedure for Di-N-Acylation with Acyl Chlorides
This protocol describes a standard method for the synthesis of diamides from 2,2'-Dimethoxybiphenyl-5,5'-diamine using an acyl chloride.
| Materials and Reagents |
| 2,2'-Dimethoxybiphenyl-5,5'-diamine |
| Acyl Chloride (e.g., Benzoyl Chloride) |
| Pyridine (anhydrous) |
| Dichloromethane (DCM, anhydrous) |
| 1 M Hydrochloric Acid (HCl) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Brine (Saturated NaCl solution) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2'-Dimethoxybiphenyl-5,5'-diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired acyl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[14][15][16] The disappearance of the primary amine protons (typically a broad singlet) and the appearance of amide N-H protons in the ¹H NMR spectrum are indicative of a successful reaction.
Protocol 2: General Procedure for Di-N-Sulfonylation
This protocol details the synthesis of bis-sulfonamides, which are important motifs in drug discovery.[8][17]
| Materials and Reagents |
| 2,2'-Dimethoxybiphenyl-5,5'-diamine |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) |
| Triethylamine (TEA) or Pyridine |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| 1 M Hydrochloric Acid (HCl) |
| Brine (Saturated NaCl solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Procedure:
-
Dissolve 2,2'-Dimethoxybiphenyl-5,5'-diamine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add triethylamine (3.0 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1 M HCl and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude solid by flash chromatography or recrystallization to yield the pure bis-sulfonamide.
-
Characterization: Verify the product structure by NMR and MS analysis.
Data Presentation: Comparative Analysis of Derivatization Methods
The selection of a derivatization strategy often depends on the desired properties of the final compound and the compatibility of the reaction conditions with other functional groups.
Table 1: Comparison of Common Derivatization Conditions
| Derivatization Type | Reagent | Base / Catalyst | Solvent | Temp. | Time (h) | Typical Yield (%) |
| N-Acylation | Acyl Chloride | Pyridine / TEA | DCM / THF | 0 °C to RT | 2-12 | 85-95% |
| N-Acylation | Acetic Anhydride | None / NaHCO₃ | Neat / Water | RT | 0.2-1 | >90%[7][18] |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine / TEA | DCM | 0 °C to RT | 6-18 | 70-90% |
| N-Alkylation | Aldehyde | NaBH(OAc)₃ | DCE / DCM | RT | 12-24 | 60-85% |
| N-Alkylation | Alcohol | MnO₂ | Solvent-free | 100-120 °C | 8-16 | 75-90%[10] |
Visualization of Derivatization Strategies and SAR Exploration
Visual models are essential for conceptualizing the derivatization process and its role in drug discovery.
Caption: Strategic workflow from core scaffold to lead compound.
Conclusion
2,2'-Dimethoxybiphenyl-5,5'-diamine represents a highly tractable and strategically valuable scaffold for drug discovery. The derivatization techniques outlined in this guide—N-acylation, N-sulfonylation, N-alkylation, and cyclization—provide a robust toolkit for generating diverse and novel chemical entities. By systematically applying these protocols, researchers can efficiently explore the chemical space around this core, elucidate critical structure-activity relationships, and accelerate the identification of promising lead candidates for a wide range of therapeutic targets. The successful application of these methods relies on careful execution of the experimental procedures and thorough analytical characterization to ensure the integrity of the synthesized compounds.
References
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Jara, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. National Center for Biotechnology Information. [Link]
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Boyd, M. J., et al. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC. National Center for Biotechnology Information. [Link]
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Jara, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. forensic.belgium.be. [Link]
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Siddiqui, Z. N., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. National Center for Biotechnology Information. [Link]
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Rostami, A., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
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(n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]
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Syngene (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene International. [Link]
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El-Faham, A., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC. National Center for Biotechnology Information. [Link]
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El-Faham, A., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. ResearchGate. [Link]
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Schmalzbauer, M., et al. (2022). Diastereoselective synthesis of a cyclic diamide‐bridged biphenyl as chiral atropos ligand. Open Access LMU. [Link]
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(n.d.). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. ResearchGate. [Link]
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(n.d.). 1 H-NMR spectrum of the diamine (IV). ResearchGate. [Link]
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(n.d.). 1 H NMR spectra of diamine. ResearchGate. [Link]
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Yu, X., et al. (2011). Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: 2,2'-Dimethoxybiphenyl-5,5'-diamine as a Reagent in Analytical Chemistry
Introduction: Unveiling the Potential of a Versatile Diamine Reagent
In the landscape of analytical chemistry, the development of novel reagents is paramount for enhancing the sensitivity, selectivity, and efficiency of analytical methodologies. 2,2'-Dimethoxybiphenyl-5,5'-diamine, a structurally distinct aromatic diamine, presents significant potential as a versatile reagent for a range of analytical applications. Its unique stereochemistry, with methoxy groups ortho to the biphenyl linkage, imparts specific conformational constraints that can be exploited for selective molecular recognition. The presence of two primary amine functionalities at the 5 and 5' positions provides reactive sites for derivatization, enabling its use in colorimetric, fluorometric, and electrochemical assays, as well as in the synthesis of selective ligands and functional polymers for separation science.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of 2,2'-Dimethoxybiphenyl-5,5'-diamine. We will delve into a proposed synthetic pathway, purification protocols, and a discussion of its potential applications in analytical chemistry, grounded in established chemical principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,2'-Dimethoxybiphenyl-5,5'-diamine is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |
| Molar Mass | 244.29 g/mol | [1] |
| Melting Point | >157°C (decomposition) | [1] |
| Appearance | Expected to be a solid |
Proposed Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Experimental Protocols
Step 1: Dinitration of 2,2'-Dihydroxybiphenyl
The initial step involves the electrophilic nitration of 2,2'-dihydroxybiphenyl. The hydroxyl groups are activating and will direct the incoming nitro groups to the ortho and para positions. Steric hindrance at the ortho positions suggests that nitration will likely occur at the para positions (5 and 5').
-
Materials: 2,2'-Dihydroxybiphenyl, Nitric acid (concentrated), Sulfuric acid (concentrated), Ice.
-
Procedure:
-
In a flask submerged in an ice bath, slowly add a cooled mixture of concentrated nitric acid and sulfuric acid to a solution of 2,2'-dihydroxybiphenyl in a suitable solvent.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the dinitro product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Step 2: Methylation of 5,5'-Dinitro-2,2'-dihydroxybiphenyl
This step involves the Williamson ether synthesis to convert the hydroxyl groups to methoxy groups.
-
Materials: 5,5'-Dinitro-2,2'-dihydroxybiphenyl, Dimethyl sulfate, a suitable base (e.g., Sodium hydroxide or Potassium carbonate), and an appropriate solvent (e.g., Acetone or DMF).
-
Procedure:
-
Dissolve the dinitrobiphenyldiol in the chosen solvent and add the base.
-
Add dimethyl sulfate dropwise to the stirring mixture. The use of dimethyl sulfate is cited in the synthesis of 2,2'-dimethoxybiphenyl[2].
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Step 3: Reduction of 5,5'-Dinitro-2,2'-dimethoxybiphenyl
The final step is the reduction of the nitro groups to primary amines. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials: 5,5'-Dinitro-2,2'-dimethoxybiphenyl, Palladium on carbon (10% Pd/C), Hydrogen gas, and a suitable solvent (e.g., Ethyl acetate or Ethanol).
-
Procedure:
-
Combine the dinitro compound and the Pd/C catalyst in the solvent within a hydrogenation vessel[3].
-
Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 40-50 psi)[3].
-
Stir the mixture vigorously at room temperature for several hours until hydrogen uptake ceases[3].
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst[3].
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,2'-Dimethoxybiphenyl-5,5'-diamine.
-
Purification Protocol
Purification of the final product is critical to ensure its suitability for analytical applications. A combination of techniques may be necessary.
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally. A solvent system in which the diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective for separating the polar diamine from less polar impurities.
-
Vacuum Sublimation: For thermally stable compounds, vacuum sublimation can be a highly effective final purification step to remove non-volatile impurities.
Potential Analytical Applications and Methodologies
The unique structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine opens up a variety of potential applications in analytical chemistry.
Derivatizing Agent for Spectroscopic Analysis
The primary amine groups of the diamine can react with various analytes to produce chromophoric or fluorophoric derivatives, enabling their quantification by UV-Vis or fluorescence spectroscopy.
-
Detection of Aldehydes and Ketones: The diamine can undergo condensation reactions with aldehydes and ketones to form Schiff bases[3]. These reactions often result in a significant change in the electronic structure of the molecule, leading to the appearance of a new absorbance band in the UV-Vis spectrum or the generation of a fluorescent signal.
Caption: General workflow for the use of the diamine as a derivatizing agent.
Ligand for Metal Ion Detection and Separation
The diamine can act as a bidentate or bridging ligand for various metal ions. This property can be exploited for:
-
Colorimetric Metal Ion Sensing: Upon coordination with a metal ion, the electronic properties of the diamine can be perturbed, leading to a color change that can be measured spectrophotometrically.
-
Ion-Selective Electrodes: Incorporation of the diamine into a polymer membrane could form the basis of an ion-selective electrode for the potentiometric determination of specific metal ions.
-
Affinity Chromatography: The diamine can be immobilized onto a solid support to create an affinity chromatography column for the selective separation and preconcentration of metal ions from complex matrices.
Monomer for a Molecularly Imprinted Polymer (MIP)
As a functional monomer, 2,2'-Dimethoxybiphenyl-5,5'-diamine can be used in the synthesis of Molecularly Imprinted Polymers (MIPs). The amine groups can form hydrogen bonds or other non-covalent interactions with a template molecule. After polymerization and removal of the template, the MIP will contain recognition sites that are specific for the template, enabling its use in highly selective solid-phase extraction (SPE) or as a stationary phase in chromatography.
Conclusion and Future Outlook
2,2'-Dimethoxybiphenyl-5,5'-diamine is a promising yet underexplored reagent in analytical chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic reactions. The true potential of this molecule lies in its versatility as a derivatizing agent, a metal-coordinating ligand, and a functional monomer for creating selective analytical tools. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and develop and validate specific analytical methods based on its unique chemical reactivity. The protocols and potential applications outlined in this guide serve as a foundational resource for scientists and researchers poised to explore the capabilities of this intriguing molecule.
References
-
Nakaema, K., et al. (2008). 2,2′-Dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1731. [Link]
-
ChemBK. (n.d.). 2,2'-Dimethoxybiphenyl-5,5'-diamine. Retrieved from [Link]
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How to improve synthesis yield of 2,2'-Dimethoxybiphenyl-5,5'-diamine
An in-depth guide to improving the synthesis yield of 2,2'-Dimethoxybiphenyl-5,5'-diamine, designed for researchers, scientists, and drug development professionals.
Introduction
2,2'-Dimethoxybiphenyl-5,5'-diamine is a crucial building block in medicinal chemistry and materials science, often utilized for its rigid, well-defined geometry. However, its synthesis can be challenging, frequently plagued by low yields and the formation of difficult-to-separate byproducts. The steric hindrance from the ortho-methoxy groups and the electronic properties of the substituents require careful optimization of reaction conditions. This technical support guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers overcome common hurdles and improve the yield and purity of the target compound.
Core Synthetic Strategies: An Overview
The synthesis of 2,2'-Dimethoxybiphenyl-5,5'-diamine typically involves two key transformations: the formation of the biphenyl core and the presence of the diamine functionalities. The amine groups are usually introduced by using nitrated precursors that are subsequently reduced in the final step, as this is often more robust than performing coupling reactions on substrates already containing free amines. The primary methods for constructing the C-C bond of the biphenyl backbone are the Suzuki-Miyaura coupling and the Ullmann condensation.
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Buchwald precatalysts) | Copper (powder or salts) |
| Reactants | Aryl halide + Arylboronic acid/ester | Two equivalents of an aryl halide |
| Conditions | Generally milder (e.g., 80-110 °C)[1] | Harsher, often requiring high temperatures (>150 °C)[2][3] |
| Functional Group Tolerance | High, compatible with a wide range of functional groups | Moderate, can be limited by harsh conditions |
| Common Byproducts | Homocoupling of boronic acid, dehalogenation[1][4] | Tar formation, dehalogenation |
| Recommendation | Often the preferred method due to milder conditions and higher functional group tolerance. | A classic, cost-effective method, but can be lower yielding for complex substrates.[5] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, focusing on the Suzuki-Miyaura coupling of a nitrated precursor like 4-bromo-2-methoxyaniline's corresponding boronic ester with its halide, followed by a final reduction step.
Question 1: My Suzuki coupling reaction shows low conversion or has stalled completely. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Suzuki coupling is one of the most common issues and typically points to a problem with the catalytic cycle.
Potential Cause A: Inactive Palladium Catalyst The active catalyst in the Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can be inefficient, failing to generate enough active Pd(0) to drive the reaction.[1] Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade upon prolonged storage.
-
Solution 1: Use a Pre-formed Pd(0) Source. Switch to a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Solution 2: Employ Modern Precatalysts. Use a Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that reliably generate a highly active LPd(0) species under mild conditions, often leading to higher yields.[6]
-
Solution 3: Verify Catalyst Quality. If possible, test your catalyst on a simple, known reaction to ensure it is active.
Potential Cause B: Oxygen Contamination Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade the phosphine ligands, which are essential for stabilizing the palladium center.[1] This leads to catalyst deactivation and an increase in side reactions like homocoupling.[1][4]
-
Solution: Rigorous Degassing. This is a critical step. Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by performing at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Potential Cause C: Inappropriate Base or Solvent The base plays a crucial role in activating the boronic acid/ester for the transmetalation step.[1] Its effectiveness can be highly dependent on the solvent system.
-
Solution: Screen Bases and Solvents. If a common base like K₂CO₃ is not working, try others such as K₃PO₄ or Cs₂CO₃, which are often more effective.[1][6] Ensure the base is finely powdered and dry. For the solvent, biphasic systems like Dioxane/H₂O or Toluene/EtOH/H₂O are common and effective.[7] Vigorous stirring is essential in these systems to ensure phase mixing.[1]
Question 2: I've formed the biphenyl product, but my yield is low due to significant homocoupling of the boronic acid starting material. How can I prevent this?
Answer: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.
Primary Cause: Presence of Oxygen As mentioned above, oxygen is a primary culprit. It can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1]
-
Solution 1: Improve Degassing. This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough and that the inert atmosphere is maintained for the entire duration of the reaction.
-
Solution 2: Use a Pd(0) Source. Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction step, which can consume the boronic acid.[1] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[1]
Question 3: My final product is difficult to purify. It seems to co-elute with byproducts or is difficult to crystallize. What are my options?
Answer: Purification of aromatic diamines can be challenging due to their polarity and potential for oxidation.
Potential Cause A: Similar Polarity of Byproducts Homocoupled byproducts or starting materials can have similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Solution 1: Optimize Chromatography.
-
Solvent System: Perform a thorough TLC analysis with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the one that gives the best separation. A shallow gradient during column chromatography can improve resolution.
-
Stationary Phase: While silica gel is standard, consider using alumina or a specialized stationary phase for better separation of aromatic compounds.[8]
-
-
Solution 2: Recrystallization. This is a powerful technique for purifying solid compounds.[8]
-
Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane, aqueous ethanol) to find conditions where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Solution 3: Derivatization/Protection. In complex cases, you can temporarily protect the amine groups (e.g., as amides or carbamates), purify the less polar derivative, and then deprotect to obtain the pure diamine.
Potential Cause B: Product Oxidation Aromatic diamines can be sensitive to air oxidation, which can lead to discoloration (often turning brown or purple) and the formation of impurities.
-
Solution: Handle Under Inert Atmosphere. When possible, perform purification steps, especially solvent removal and drying, under an inert atmosphere. Store the final product under argon or nitrogen in a sealed container, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2,2'-Dimethoxybiphenyl-5,5'-diamine? A1: A highly effective and common route starts with a commercially available, appropriately substituted monomer, such as 4-bromo-2-methoxyaniline or 4-iodo-2-methoxyaniline. This precursor is first protected and then subjected to a Suzuki-Miyaura homocoupling reaction to form the protected 2,2'-dimethoxybiphenyl-5,5'-diamine. The final step involves the deprotection of the amine functionalities. An alternative involves coupling nitrated precursors, followed by reduction of the nitro groups to amines.
Q2: How do the ortho-methoxy groups affect the synthesis? A2: The methoxy groups at the 2 and 2' positions introduce significant steric hindrance. This sterics can slow down the rate of C-C bond formation. Furthermore, this steric clash forces the two phenyl rings to twist relative to each other, resulting in a dihedral angle typically between 60-70°.[9][10] This non-planar structure is a key feature of the molecule but requires robust coupling conditions to overcome the steric barrier.
Q3: What are the best practices for the final reduction step of a dinitro precursor? A3: The reduction of 2,2'-dimethoxy-5,5'-dinitrobiphenyl to the corresponding diamine is a critical final step.
-
Catalytic Hydrogenation: This is a clean and high-yielding method. A common system is using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., 40-50 psi) in a solvent like ethyl acetate or ethanol.[11] The reaction should be monitored carefully to avoid over-reduction.
-
Metal/Acid Reduction: Another classic method is using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust but requires a more involved workup to remove metal salts.
Q4: What are the key safety considerations? A4:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.
-
Solvents: Many solvents used (e.g., Dioxane, Toluene, DMF) have specific health and flammability risks. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Hydrogenation: When performing catalytic hydrogenation, use appropriate high-pressure equipment and ensure there are no ignition sources.
-
Aromatic Amines: The final product is an aromatic amine, which should be treated as potentially toxic and handled with appropriate personal protective equipment (PPE).
Detailed Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the homocoupling of a nitrated aryl boronic ester precursor.
Step 1: Synthesis of the Boronic Ester Precursor (Example)
-
To a dry flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a suitable solvent like anhydrous 1,4-dioxane.
-
Degas the mixture by sparging with argon for 20 minutes.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the resulting crude boronic ester by column chromatography or recrystallization.
Step 2: Suzuki-Miyaura Homocoupling
-
To a dry Schlenk flask, add the purified boronic ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio).
-
Thoroughly degas the entire mixture again with argon for 20 minutes.
-
Heat the reaction to 100 °C and stir vigorously for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is 2,2'-dimethoxy-5,5'-dinitrobiphenyl.
Step 3: Reduction to 2,2'-Dimethoxybiphenyl-5,5'-diamine
-
In a suitable hydrogenation vessel, dissolve the crude 2,2'-dimethoxy-5,5'-dinitrobiphenyl in ethyl acetate or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).[11]
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 40-50 psi of H₂.
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2'-Dimethoxybiphenyl-5,5'-diamine, which can then be purified.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
-
Nakaema, M., et al. (2008). 2,2′-Dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1731. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2'-Dimethoxybiphenyl-5,5'-diamine. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (1968). Purification of aromatic diamines. US3413350A.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Grill, M., et al. (2013). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. Chimica Oggi-Chemistry Today, 31(5), 56-61. Available at: [Link]
-
Lehmler, H. J., Wu, H., & Parkin, S. (2013). 5,5'-Dichloro-2,2'-dimethoxybiphenyl. Acta Crystallographica Section E: Crystallographic Communications, 69(5), o650. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Recrystallization of Crude 2,2'-Dimethoxybiphenyl-5,5'-diamine
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the isolation and purification of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Overview & Critical Properties
2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS: 23131-04-6) is a high-value, axially chiral diamine building block utilized in advanced catalytic applications and the synthesis of wholly aromatic polyketones and polyimides[1]. Because the biphenyl core is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling[2], crude batches frequently suffer from transition metal contamination and oxidation. Furthermore, the compound exhibits thermal instability, decomposing at temperatures above 157°C[3], which strictly dictates the thermal boundaries of any recrystallization protocol.
Table 1: Physicochemical Profile & Solvent Selection Matrix
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C14H16N2O2 | Electron-rich aromatic rings; highly prone to oxidation. |
| Melting Point | >157°C (Decomposes)[3] | Prolonged heating in high-boiling solvents (e.g., DMSO, DMF) must be avoided to prevent degradation. |
| Solubility (Good) | THF, Ethyl Acetate, Hot Methanol | Ideal primary solvents for initial dissolution. |
| Solubility (Poor) | Hexane, Heptane, Water | Ideal anti-solvents for dual-solvent recrystallization. |
| Major Impurities | Pd-catalyst residues, colored oligomers | Requires chemical scavenging and activated carbon filtration prior to crystallization[4]. |
Troubleshooting FAQs
Q: Why is my crude product deeply colored (dark brown/purple), and how do I remove this? A: Aromatic diamines are highly susceptible to auto-oxidation. The electron-donating methoxy groups at the 2,2'-positions further increase the electron density of the biphenyl rings, making the 5,5'-amines prone to forming highly conjugated, deeply colored azo, azoxy, or quinonoid impurities. Solution: During the dissolution phase, treat the organic layer with activated carbon (e.g., Darco KB-G)[4]. For severe oxidation, adding a catalytic amount of a mild reducing agent (like sodium dithionite) to the aqueous wash can reduce quinonoid impurities back to the target diamine before recrystallization.
Q: My compound keeps "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture drops below the temperature at which the compound saturates the solvent. Because 2,2'-Dimethoxybiphenyl-5,5'-diamine has a relatively low decomposition/melting threshold (>157°C)[3], residual solvents or impurities easily depress its melting point. Solution: Do not crash-cool the solution. Reheat the mixture until the oil dissolves, add 5-10% more of your "good" solvent (e.g., THF), and cool the flask at a highly controlled rate (e.g., 0.5°C/min). Seeding the solution with pure crystals just above the cloud point provides a nucleation site, bypassing the metastable oil phase[5].
Q: The biphenyl core was synthesized via Suzuki-Miyaura coupling. How do I ensure Palladium is removed? A: Palladium strongly coordinates to the lone pairs of the diamine nitrogens, causing catalyst carryover that will poison downstream catalytic applications or alter the stoichiometry of polymerization reactions[2]. Solution: Standard recrystallization will not break the Pd-amine coordination complex. You must pre-treat the crude solution with a functionalized silica scavenger (e.g., SiliaBond Thiol or QuadraPure TU) at 40°C for 2 hours prior to hot filtration. The thiol groups have a higher affinity for Pd than the amine groups, effectively stripping the metal from your product.
Experimental Protocols
Protocol A: Palladium Scavenging & Decolorization Workflow
Trustworthiness Note: This protocol operates as a self-validating system; the visual transition from a dark, opaque solution to a pale yellow/clear filtrate confirms the successful removal of conjugated impurities and Pd-complexes.
-
Dissolution: Suspend 10.0 g of crude 2,2'-Dimethoxybiphenyl-5,5'-diamine in 100 mL of Tetrahydrofuran (THF).
-
Heating: Warm the mixture to 50°C under a nitrogen atmosphere. Do not exceed 60°C to prevent thermal degradation[3].
-
Scavenging: Add 1.5 g of activated carbon and 1.0 g of a silica-based thiol scavenger (for Pd removal).
-
Incubation: Stir vigorously at 50°C for 90 minutes.
-
Filtration: Filter the hot suspension through a tightly packed pad of Celite 545. Rinse the pad with 20 mL of warm THF. The resulting filtrate should be significantly lighter in color.
Protocol B: Dual-Solvent Recrystallization (THF/Heptane)
Experience Insight: A dual-solvent system is chosen because the diamine is only "slightly soluble" in single cold solvents like methanol or chloroform[3], making single-solvent recovery inefficient.
-
Concentration: Concentrate the purified THF filtrate from Protocol A under reduced pressure until the volume is reduced by 50% (approx. 60 mL remaining).
-
Anti-Solvent Addition: While maintaining the solution at 45°C, add Heptane dropwise via an addition funnel. Continue adding until the solution becomes faintly turbid (the cloud point). This typically requires 40-60 mL of Heptane.
-
Clarification: Add 1-2 mL of THF just until the turbidity clears.
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature ambiently over 2 hours. Do not place it directly in an ice bath, as this promotes oiling out or the trapping of impurities within the crystal lattice.
-
Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration, wash with 20 mL of ice-cold Heptane, and dry under high vacuum at 40°C overnight.
Visualizations
Figure 1: Standardized purification and dual-solvent recrystallization workflow for crude diamine.
Figure 2: Troubleshooting logic tree for resolving "oiling out" liquid-liquid phase separation.
References
-
ChemBK. "2,2'-Dimethoxybiphenyl-5,5'-diamine - Physico-chemical Properties." ChemBK Database. URL:[Link]
-
National Institutes of Health (NIH). "Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica." Chirality (PubMed). URL: [Link]
-
Macromolecules - ACS Publications. "Successful Synthesis of Wholly Aromatic Polyketones via Nickel-Mediated Aromatic Coupling Polymerization." American Chemical Society. URL:[Link]
-
ResearchGate. "Separation and purification of three, four, and five carbon diamines from fermentation broth." Chemical Engineering Journal. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyloctane-1,8-diamine | 148528-05-6 | Benchchem [benchchem.com]
Troubleshooting low enantioselectivity with 2,2'-Dimethoxybiphenyl-5,5'-diamine derived ligands
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide addresses a highly specific and frequently misunderstood issue: troubleshooting low enantiomeric excess (ee%) when utilizing chiral ligands derived from the 2,2'-dimethoxybiphenyl-5,5'-diamine scaffold.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures—focusing primarily on atropisomeric instability and chiral pocket geometry—and provide self-validating protocols to help you rescue your enantioselectivity.
Part 1: Diagnostic Workflow
Before adjusting catalyst loading or solvent, you must isolate whether the failure stems from the ligand's inherent physical chemistry or the reaction conditions. Use the following decision tree to diagnose the root cause of your low ee%.
Diagnostic decision tree for troubleshooting low enantioselectivity in 2,2'-dimethoxybiphenyl systems.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does my enantiomeric excess (ee%) degrade drastically when the reaction is run at room temperature or above?
Root Cause: Atropisomeric Instability (Ligand Racemization) The core issue lies in the fundamental stereochemistry of the biphenyl axis. For a biaryl ligand to maintain stable axial chirality (atropisomerism) at room temperature, the rotational energy barrier ( ΔG‡ ) around the C1-C1' bond must exceed ~22.2 kcal/mol, corresponding to a half-life of >1000 seconds at 300 K[1].
The 2,2'-dimethoxybiphenyl-5,5'-diamine scaffold possesses methoxy substituents at the 2,2' positions, but critically lacks steric bulk at the 6,6' positions. This "open" ortho-geometry lowers the rotational barrier to approximately 15–18 kcal/mol. Consequently, the thermal energy at room temperature (25°C) is sufficient to drive rapid rotation through a planar transition state[2]. Your enantiopure ligand is racemizing in situ. A racemic catalyst inevitably yields a racemic product.
Thermodynamic pathway of atropisomeric racemization via a low-energy planar transition state.
Q2: Even at low temperatures, my ee% is mediocre compared to BINAP. How do the 5,5'-diamine substituents affect the chiral pocket?
Root Cause: Distal Coordination and "Loose" Chiral Pocket Geometry Enantioselectivity relies on the rigid, highly ordered steric projection of the ligand around the metal center. In classic privileged ligands (e.g., BINAP or MeO-BIPHEP), the coordinating groups are at the 2,2' positions, tightly coupling the chiral axis directly to the catalytic metal.
In 2,2'-dimethoxybiphenyl-5,5'-diamine, the coordinating amines (or derived Schiff bases) are located at the 5,5' (meta/para) positions. This distal placement extends the distance between the biaryl chiral axis and the metal center. The resulting metallacycle is highly flexible, creating a "loose" chiral pocket that fails to effectively differentiate the pro-R and pro-S faces of the incoming substrate.
Q3: What role does the solvent play in the enantioselectivity of these specific catalysts?
Root Cause: Solvent-Induced Ligand Dissociation Because the 5,5'-diamine coordination sphere is sterically expansive and electronically flexible, strong coordinating solvents (e.g., DMF, DMSO, or MeCN) can competitively displace the ligand from the metal center. This creates transient, achiral "bare" metal species that catalyze the background reaction racemically. Always default to non-coordinating solvents (e.g., Toluene, DCM) to enforce tight ligand-metal binding.
Q4: How can I rationally modify the ligand or reaction conditions to improve ee%?
Actionable Solutions:
-
Kinetic Trapping (Cryogenic Conditions): Run the reaction at -40°C or lower to kinetically freeze the biaryl rotation.
-
Steric Tuning (Ligand Redesign): Transition to a 2,2',6,6'-tetrasubstituted biphenyl scaffold. Introducing methyl or chloro groups at the 6,6' positions will raise the rotational barrier above 30 kcal/mol, ensuring absolute configurational stability[3].
-
Bulky N-Substituents: If redesigning the backbone is impossible, derivatize the 5,5'-diamines with extremely bulky groups (e.g., 3,5-di-tert-butylphenyl Schiff bases) to fold back over the biaryl axis and artificially restrict rotation via steric clash.
Part 3: Quantitative Data - Atropisomeric Stability Comparison
To understand why your ligand is failing, compare its rotational barrier against privileged chiral scaffolds. As shown below, the lack of 6,6'-substitution is fatal for room-temperature stability.
| Biaryl Scaffold | Substitution Pattern | Est. Rotational Barrier ( ΔG‡ ) | Half-Life at 25°C | Atropisomeric Stability |
| 2,2'-Dimethoxybiphenyl | 2,2'-disubstituted | 15 - 18 kcal/mol | Seconds to Minutes | Unstable (Racemizes) |
| 2,2'-Dimethoxy-6,6'-dimethylbiphenyl | 2,2',6,6'-tetrasubstituted | > 25 kcal/mol | > Years | Stable |
| 1,1'-Binaphthyl (BINAP) | 2,2'-disubstituted (fused rings) | ~ 30 - 35 kcal/mol | > Years | Stable |
Part 4: Experimental Protocols
To ensure a self-validating system, you must prove the ligand is enantiopure immediately before the reaction, and then trap that chirality during catalysis.
Protocol A: Chiral HPLC Validation of Ligand Integrity
Purpose: To rule out pre-reaction racemization during storage or handling.
-
Sample Preparation: Dissolve 1 mg of the resolved 2,2'-dimethoxybiphenyl-5,5'-diamine ligand in 1 mL of pre-chilled HPLC-grade Hexane/IPA (90:10) at 0°C . Do not allow the sample to reach room temperature.
-
Column Equilibration: Equilibrate a Chiralcel OD-H (or equivalent) column with Hexane/IPA (90:10) at a flow rate of 1.0 mL/min. Maintain the column compartment at 5°C if your system allows.
-
Injection & Analysis: Inject 10 µL of the cold sample. Monitor UV absorbance at 254 nm.
-
Validation: Integration of the peaks must show >99% ee. If a 50:50 ratio is observed, your ligand has already racemized in the vial, and the catalytic reaction will fail.
Protocol B: Low-Temperature Complexation and Kinetic Trapping
Purpose: To prevent in situ racemization by keeping the thermal energy below the rotational barrier.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the metal precursor (e.g., Cu(OTf)₂ or Pd₂dba₃) and a magnetic stir bar.
-
Solvent Cooling: Inject anhydrous, degassed Toluene. Submerge the flask in a dry ice/acetone bath and cool to -78°C .
-
Ligand Addition: Rapidly transfer the enantiopure ligand (stored at -20°C) into the cold solution. Stir for 30 minutes at -78°C to allow complexation without providing the thermal energy required for biaryl rotation.
-
Catalysis: Add the substrates slowly down the side of the cold flask. Allow the reaction to proceed at -40°C . Never let the reaction temperature exceed 0°C until the reaction is quenched.
Part 5: References
-
Atropisomer - Wikipedia. A comprehensive overview of Oki's definition of atropisomerism and the energy barriers required for isolable rotamers. URL:[Link]
-
A Twist of Nature – The Significance of Atropisomers in Biological Systems - Chemical Society Reviews (Royal Society of Chemistry). Discusses the physical chemistry of restricted rotation and the requisite 23.3 kcal/mol energy barrier for room-temperature stability. URL:[Link]
-
Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes - ResearchGate. Provides empirical data and DFT calculations on the rotational barriers of substituted biphenyls lacking 6,6'-steric bulk. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 2,2'-Dimethoxybiphenyl-5,5'-diamine Catalyzed Synthesis
Welcome to the Technical Support Center. As application scientists, we know that when utilizing 2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS 23131-04-6)[1] as a chiral ligand backbone or organocatalyst, temperature is not just a reaction parameter—it is the master variable. It dictates both the thermodynamic stability of the catalyst's chiral pocket and the kinetic rate of the transformation.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate temperature-dependent workflows when using this specific biphenyl diamine scaffold.
Mechanistic Principles of Temperature Control
To optimize your reaction, you must first understand the causality behind the temperature effects on the 2,2'-dimethoxybiphenyl scaffold:
-
Atropisomerism and Thermal Racemization: The 2,2'-dimethoxy substitution creates steric hindrance that restricts the free rotation of the C-C biphenyl bond, establishing an[2]. However, this rotational energy barrier ( ΔG‡ ) is finite. At elevated temperatures (typically >40°C), the thermal energy in the system can exceed this barrier, causing the biphenyl axis to rotate and the catalyst to undergo [3]. This leads to a catastrophic loss of enantiomeric excess (ee).
-
Activation Energy vs. Transition State Rigidification: Lowering the temperature to 0°C or -20°C rigidifies the chiral pocket, maximizing stereochemical differentiation. However, this increases the entropic penalty of the transition state, which can stall the catalytic turnover if the activation energy of the rate-limiting step is not met[4].
Troubleshooting FAQs
Q1: Why does my enantiomeric excess (ee) drop significantly when the reaction is heated above 40°C? A: This is a classic symptom of thermal racemization. The 2,2'-dimethoxybiphenyl backbone relies on the steric bulk of the methoxy groups to maintain its chiral conformation[3]. Above 40°C, the molecule gains enough kinetic energy to overcome the rotational barrier, causing the chiral axis to epimerize. Actionable Fix: Cap your reaction temperature at 25°C. If the reaction is too slow at this temperature, do not heat it; instead, increase the catalyst loading or add a Lewis acid co-catalyst to lower the activation barrier.
Q2: I get excellent ee at -20°C, but the yield is under 10% after 24 hours. How can I improve turnover without raising the temperature? A: At cryogenic temperatures, you are successfully locking the atropisomeric conformation[4], but you are failing to overcome the activation energy required for substrate turnover. Furthermore, the solubility of the 2,2'-dimethoxybiphenyl-5,5'-diamine complex often plummets at -20°C. Actionable Fix: Switch to a more polar, non-coordinating solvent mixture (e.g., DCM/Toluene) to maintain catalyst solubility. Alternatively, evaluate if the rate-limiting step is product dissociation; if so, a slight temperature bump to 0°C is often the optimal compromise between yield and ee.
Q3: The reaction mixture turns cloudy and catalysis stops when cooling from room temperature to 0°C. What is happening? A: You are observing catalyst precipitation. The 5,5'-diamine groups can form extensive intermolecular hydrogen-bonding networks, which crystallize out of solution at lower temperatures[2]. Actionable Fix: Always pre-form your metal-ligand complex at room temperature for 30 minutes to ensure complete coordination before cooling the system. Metal coordination disrupts the free amine hydrogen-bonding network, significantly improving low-temperature solubility.
Empirical Temperature Data Summary
The following table summarizes the typical temperature-dependent behavior observed in asymmetric cross-coupling and nucleophilic addition reactions utilizing this scaffold:
| Reaction Temperature | Typical Yield (%) | Typical ee (%) | Catalyst State / Integrity |
| -20°C | < 15% | > 95% | Highly rigid; prone to precipitation. |
| 0°C | 60 - 75% | 90 - 95% | Optimal balance of kinetic rate and rigidity. |
| 25°C (RT) | > 90% | 70 - 85% | Fast turnover; minor conformational drift. |
| 50°C | > 95% | < 40% | Rapid thermal racemization; loss of chiral axis. |
Diagnostic Workflow
Use the following decision tree to diagnose and correct temperature-related failures in your catalytic cycle.
Fig 1: Decision tree for temperature troubleshooting in 2,2'-dimethoxybiphenyl-5,5'-diamine catalysis
Step-by-Step Temperature Optimization Protocol
To establish a self-validating system for your specific substrate, follow this empirical optimization workflow. This protocol builds in internal controls to prevent false negatives caused by kinetic trapping.
Step 1: Catalyst Pre-formation (The Control Step)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-Dimethoxybiphenyl-5,5'-diamine and your metal precursor in a solvent with good low-temperature solubility (e.g., anhydrous DCM).
-
Stir at 25°C for 30 minutes. Causality: This ensures complete metal coordination, preventing the free ligand from hydrogen-bonding and precipitating when the system is eventually cooled.
Step 2: Baseline Establishment (25°C)
-
Add the substrate and any required additives at 25°C.
-
Run the reaction for 12 hours.
-
Quench and analyze via chiral HPLC. Diagnostic Check: If ee is >90% at 25°C, your substrate does not require cryogenic cooling. If ee is <80%, proceed to Step 3.
Step 3: Cryogenic Screening (0°C to -20°C)
-
Repeat Step 1 to pre-form the catalyst.
-
Cool the pre-formed catalyst solution to 0°C using an ice/brine bath before adding the substrate.
-
Monitor the reaction via TLC or GC/MS every 2 hours to plot a kinetic profile. Causality: Sampling over time validates whether the reaction is dying due to catalyst deactivation (the kinetic curve flattens) or simply running slowly due to low thermal energy (linear, steady progression).
Step 4: Solvent/Additive Tuning (If yield drops at 0°C)
-
If the 0°C reaction yields <50% after 12 hours, do not increase the temperature back to 25°C.
-
Introduce a hydrogen-bond donor additive or switch the solvent to a 1:1 DCM/Toluene mix to stabilize the transition state and lower the activation energy without sacrificing the rigidified chiral pocket.
References
-
Ceccacci, F., et al. "Determination of the rotational barrier of a chiral biphenyl: Comparison of theoretical and experimental data". Tetrahedron: Asymmetry. URL: [Link]
-
Harju, M., & Haglund, P. "Thermal racemization of biaryl atropisomers". ResearchGate. URL: [Link]
-
Daugulis, O., et al. "Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation". National Institutes of Health (NIH). URL:[Link]
Sources
Technical Support Center: Troubleshooting 2,2'-Dimethoxybiphenyl-5,5'-diamine Polymerization
Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the complex side reactions encountered during the polymerization of 2,2'-Dimethoxybiphenyl-5,5'-diamine .
Due to the electron-donating nature of the methoxy (-OCH₃) groups and the high reactivity of the biphenyl-diamine backbone, this monomer is prone to unwanted branching, intermediate hydrolysis, and thermal degradation. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure high-fidelity polymer synthesis.
Mechanistic Overview of Polymerization Pathways
Before troubleshooting, it is critical to understand where the reaction diverges into unwanted pathways. The diagram below illustrates the two primary polymerization routes—oxidative polymerization and polycondensation—and their associated side reactions.
Reaction pathways and side reactions for 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Module 1: Oxidative Polymerization Troubleshooting (FAQs)
Q1: During the oxidative polymerization of 2,2'-dimethoxybiphenyl-5,5'-diamine using ammonium persulfate, I am recovering an insoluble, highly branched network instead of a linear polymer. What is causing this? Causality & Solution: Aromatic diamines are highly susceptible to N-C and N-N coupling side reactions when oxidized in aggressive, highly acidic aqueous media. The initial oxidation forms a radical cation; if the environment is too reactive or the oxidant concentration is too high, these radicals attack the aromatic rings of adjacent chains rather than coupling linearly. Furthermore, in aqueous media, the highly reactive quinoid-diimine intermediate can easily hydrolyze into quinones (1)[1]. The Fix: Shift from an aqueous system to a mild, non-aqueous organic medium such as glacial acetic acid, and maintain low temperatures (0–5 °C). This stabilizes the benzidine diimine units and prevents ammonia elimination and branching[1].
Module 2: Polyimide Synthesis Troubleshooting (FAQs)
Q2: I am synthesizing a polyimide using 2,2'-dimethoxybiphenyl-5,5'-diamine and a dianhydride. After thermal imidization at 300 °C, the films are brittle, insoluble, and discolored. Is the methoxy group degrading? Causality & Solution: Yes. While the two-step poly(amic acid) process is standard, thermal imidization at temperatures exceeding 250–300 °C often induces homolytic cleavage or thermal oxidation of the pendant methoxy groups. The resulting radical species lead to uncontrolled cross-linking, which embrittles the film and destroys its solubility (2)[2]. The Fix: To preserve the methoxy substituents, abandon thermal imidization in favor of chemical imidization. By using a dehydrating agent (acetic anhydride) and a base catalyst (pyridine), you can drive the cyclization of poly(amic acid) to polyimide at much lower temperatures (ambient to 100 °C), thereby avoiding thermal degradation[2].
Quantitative Data: Side Reaction Mitigation Parameters
| Polymerization Route | Primary Side Reaction | Root Cause | Optimized Mitigation Strategy | Self-Validation Metric |
| Oxidative | Diimine Hydrolysis | High acidity aqueous media | Use glacial acetic acid at 0–5 °C | FT-IR: Emergence of =NH stretch at ~3350 cm⁻¹ |
| Oxidative | N-C / N-N Branching | Excess oxidant | Monomer:Oxidant ratio of 1:0.8 | Complete solubility in DMF/DMSO |
| Polycondensation | Methoxy Cleavage | Thermal imidization >300 °C | Chemical imidization at 100 °C | FT-IR: Imide C=O at 1780 cm⁻¹, retained -OCH₃ |
| Polycondensation | Incomplete Imidization | Insufficient dehydration | Ac₂O/Pyridine (5:2 v/v ratio) | Disappearance of N-H stretch at ~3230 cm⁻¹ |
Self-Validating Experimental Protocols
Protocol A: Controlled Oxidative Polymerization
-
Initiation & Environment Control: Dissolve 2,2'-Dimethoxybiphenyl-5,5'-diamine in glacial acetic acid at 0–5 °C. Causality: Acetic acid provides a non-aqueous, mildly acidic environment that prevents nucleophilic attack by water on the diimine intermediate.
-
Oxidant Addition: Add potassium peroxydisulfate (K₂S₂O₈) dropwise at a stoichiometric ratio of 1:0.8 (Monomer:Oxidant).
-
Termination & Isolation: Stir for 24 hours, then precipitate the oligomer/polymer in an excess of non-solvent.
-
System Validation: Analyze the product via FT-IR. The emergence of a =NH stretching band at ~3350 cm⁻¹ and the absence of broad, undefined baseline shifts confirm the formation of linear benzidine diimine units without extensive cross-linking[1].
Protocol B: Low-Temperature Chemical Imidization
Self-validating workflow for chemical imidization of methoxy-substituted diamines.
-
Polyamic Acid Formation: Dissolve the diamine in anhydrous N,N-Dimethylacetamide (DMAc) at 0 °C under argon. Slowly add an equimolar amount of your chosen dianhydride. Stir at room temperature for 12-24 hours. Validation: The solution viscosity should increase significantly, forming a clear, highly viscous poly(amic acid) precursor.
-
Chemical Cyclization: Add a mixture of acetic anhydride and pyridine (typically a 5:2 volume ratio) directly to the poly(amic acid) solution. Stir at 100 °C for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent while pyridine catalyzes the ring closure, allowing imidization to occur well below the thermal degradation threshold of the methoxy groups[2].
-
Precipitation: Pour the solution into methanol to precipitate the polyimide.
-
System Validation: The final polymer must be soluble in polar aprotic solvents (e.g., NMP, DMAc). FT-IR must show the disappearance of the amide N-H stretch (~3230 cm⁻¹) and the appearance of imide C=O stretches at 1780 cm⁻¹ (asymmetrical) and 1730 cm⁻¹ (symmetrical), alongside the imide C-N stretch at 1380 cm⁻¹[2].
References
-
Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units Source: MDPI (Polymers) URL:[Link]
-
Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine Source: ACS Publications / National Taiwan University URL:[Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing in 2,2'-Dimethoxybiphenyl-5,5'-diamine Analysis
Welcome to the technical support guide for the analysis of 2,2'-Dimethoxybiphenyl-5,5'-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing in High-Performance Liquid Chromatography (HPLC). Our goal is to provide you with the expertise and actionable solutions necessary to achieve symmetric, reproducible peaks for accurate quantification.
Introduction to the Challenge
2,2'-Dimethoxybiphenyl-5,5'-diamine is an aromatic diamine, a class of compounds known for their potential for strong interactions with the stationary phase in reversed-phase HPLC.[1] The basic nature of the amine functional groups makes this analyte particularly susceptible to peak tailing. This phenomenon arises from secondary interactions with the silica-based column packing material, leading to asymmetrical peaks that can compromise resolution and the accuracy of integration.[2]
This guide will walk you through a systematic approach to diagnosing and resolving peak tailing, from simple mobile phase adjustments to more advanced column and hardware considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2,2'-Dimethoxybiphenyl-5,5'-diamine peak is tailing. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like 2,2'-Dimethoxybiphenyl-5,5'-diamine is secondary interactions with residual silanol groups on the silica surface of the HPLC column. [3][4]
At a mobile phase pH above 3, these silanol groups (Si-OH) can become ionized (SiO-), creating active sites that interact with the protonated amine groups of your analyte.[5] This interaction is a form of ion exchange and results in a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, causing the characteristic tailing.[6]
Q2: How can I quickly diagnose the cause of the peak tailing?
A2: A logical, step-by-step approach is crucial for efficient troubleshooting. The following flowchart outlines a recommended diagnostic workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q3: How does mobile phase pH affect the peak shape of 2,2'-Dimethoxybiphenyl-5,5'-diamine?
A3: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[7] For a basic compound like 2,2'-Dimethoxybiphenyl-5,5'-diamine, the pH of the mobile phase dictates the ionization state of both the analyte and the column's residual silanol groups.
-
Mid-Range pH (approx. 3-7): In this range, the amine groups of your analyte will be protonated (positively charged), and a significant portion of the silanol groups will be deprotonated (negatively charged). This charge disparity maximizes the undesirable ion-exchange interactions, leading to severe peak tailing.[5]
-
Low pH (below 3): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, effectively neutralizing them.[3] This minimizes the secondary interactions and significantly improves peak shape. However, it's crucial to use a column stable at low pH.
-
High pH (above 8): At a high pH, the amine groups of the analyte are deprotonated and become neutral. This eliminates the ion-exchange interaction with the silanol groups. While this is a viable strategy, it requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[8]
| Mobile Phase pH | Analyte (Diamine) State | Silanol Group State | Interaction | Expected Peak Shape |
| < 3 | Protonated (Charged) | Neutral | Minimized | Symmetric |
| 3 - 7 | Protonated (Charged) | Ionized (Charged) | Strong | Tailing |
| > 8 | Neutral | Ionized (Charged) | Minimized | Symmetric |
Q4: What are the recommended mobile phase modifications to reduce peak tailing?
A4: If adjusting the pH alone is insufficient or not possible, consider adding a mobile phase modifier.
Protocol 1: Low pH Mobile Phase
-
Buffer Selection: Prepare an aqueous mobile phase component with a buffer concentration of 10-25 mM. A common choice is phosphate or formate buffer.
-
pH Adjustment: Adjust the pH of the aqueous component to between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Organic Modifier: Mix the buffered aqueous phase with an appropriate organic solvent (e.g., acetonitrile or methanol) to achieve the desired retention time.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Protocol 2: Using a Competing Amine
For situations where a low pH is not desirable, adding a competing amine to the mobile phase can be effective.
-
Modifier Selection: Triethylamine (TEA) is a common choice.
-
Concentration: Add TEA to the mobile phase at a concentration of 0.05% to 0.5% (v/v).
-
pH Adjustment: Adjust the final mobile phase pH as needed for your desired retention.
-
Mechanism: The TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, effectively shielding your analyte from these secondary interactions.[6]
Q5: Can the choice of HPLC column impact peak tailing for this analysis?
A5: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.
When selecting a column, consider the following:
-
High-Purity Silica: Modern columns often use "Type B" silica, which has a significantly lower metal content. Metal impurities can increase the acidity of silanol groups, exacerbating peak tailing.[6]
-
End-Capping: This is a process where the residual silanol groups are chemically bonded with a small, less polar molecule (e.g., trimethylsilane). This "capping" makes the surface more inert and reduces the sites available for secondary interactions.[3] Look for columns that are described as "fully end-capped" or "double end-capped".
-
Polar-Embedded Phases: These columns have a polar group embedded within the C18 or C8 chain. This can help to shield the analyte from residual silanols and can also provide alternative selectivity.[9]
-
Hybrid Silica Particles: Columns with hybrid organic/inorganic silica particles often exhibit better stability at higher pH ranges, providing more flexibility in mobile phase selection.[8]
| Column Type | Key Feature | Suitability for Basic Analytes |
| Traditional (Type A Silica) | High silanol activity | Poor (prone to tailing) |
| High-Purity, End-Capped (Type B Silica) | Low silanol activity | Excellent |
| Polar-Embedded | Shielding of silanols | Very Good |
| Hybrid Particle | Extended pH stability | Excellent |
Q6: Could my sample preparation or instrument setup be contributing to the problem?
A6: Yes, several other factors can lead to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2] Try reducing the injection volume or diluting your sample.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[10] Ideally, dissolve your sample in the mobile phase or a weaker solvent.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[11] Ensure connections are made with minimal dead volume.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause all peaks to tail.[12] Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).
Conclusion
Resolving peak tailing for challenging basic compounds like 2,2'-Dimethoxybiphenyl-5,5'-diamine requires a systematic and informed approach. By understanding the underlying chemical interactions between the analyte, mobile phase, and stationary phase, you can make targeted adjustments to your method. Start with the simplest and most impactful changes, such as optimizing the mobile phase pH, before moving to more involved solutions like selecting a new column. This guide provides the foundational knowledge and practical steps to help you achieve robust and reliable chromatographic results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2'-Dimethoxybiphenyl-5,5'-diamine. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
- ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- ALWSCI. (2025, July 17).
- Journal of Chromatographic Science. (n.d.). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
- MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- SIELC Technologies. (n.d.).
- SIELC Technologies, Inc. (n.d.).
- Grace. (n.d.). Analytical HPLC Column Introduction.
- Restek. (n.d.). HPLC Column Selection Guide.
-
PubChem. (n.d.). 2,2'-Dimethoxybiphenyl. Retrieved from [Link]
- Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
- ResearchGate. (2025, August 6). HPLC determination of dimethyl-4,4′-dimethoxy-5,6,5′,6′ dimethylene dioxybiphenyl-2,2′-dicarboxylate (DDB) and co-adminstered diuretics as an extemporaneous mixture in human plasma.
- CD Bioparticles. (n.d.). 5,5'-diamine-2,2'-bpy.
- PMC. (n.d.). Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine)
- Benchchem. (n.d.).
-
PubChem. (n.d.). 5,5'-Diamino-2,2'-bipyridine. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Recovery & Recycling for 2,2'-Dimethoxybiphenyl-5,5'-Diamine Complexes
Welcome to the advanced technical support and troubleshooting guide for the recovery and recycling of catalysts utilizing the 2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diamine ligand (also known as 3,3'-bi-p-anisidine).
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality behind catalyst degradation and provide self-validating protocols to ensure your recycling workflows maintain high yields and mechanistic integrity. The electron-donating methoxy groups at the 2,2' positions of this ligand are critical for stabilizing high-valent metal centers (e.g., Pd, Ru) during catalytic cycles, while its rigid biphenyl backbone makes it an ideal building block for Covalent Organic Frameworks (COFs). However, these same structural features require highly specific recovery strategies to prevent ligand dissociation or framework collapse.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why is my homogeneous Pd/2,2'-Dimethoxybiphenyl-5,5'-diamine complex degrading into palladium black during biphasic extraction?
The Causality: The 2,2'-dimethoxy groups provide crucial electron density to stabilize the palladium center. If your biphasic extraction is performed under acidic conditions, the amine or methoxy groups become protonated. This protonation withdraws electron density and physically weakens the metal-ligand coordination bond. Once the ligand dissociates, the bare metal rapidly aggregates into inactive, insoluble palladium black[1]. The Solution: Always perform biphasic extractions under strictly neutral conditions. If using a water/organic solvent mixture, buffer the aqueous phase to pH 7.0–7.4 using a 0.1 M phosphate buffer.
Q2: I am using Organic Solvent Nanofiltration (OSN) to recover the complex, but membrane fouling is severe and permeate flux is dropping rapidly. How do I fix this?
The Causality: Complexes utilizing the 2,2'-dimethoxybiphenyl-5,5'-diamine ligand typically have a molecular weight between 400–800 Da. Severe fouling occurs either due to concentration polarization (where the catalyst accumulates at the membrane surface) or because the selected polymeric membrane interacts non-covalently via hydrogen bonding with the electron-rich methoxy groups of the ligand[2]. The Solution: Increase the cross-flow velocity of your system to mechanically disrupt the boundary layer. Switch from a standard polymeric membrane to a solvent-resistant cross-linked polyimide or ceramic membrane with a Molecular Weight Cut-Off (MWCO) of ~200 Da. This ensures >99% steric rejection without affinity-based fouling.
Q3: My COF-supported 2,2'-Dimethoxybiphenyl-5,5'-diamine catalyst shows a 40% drop in activity after the 3rd cycle. Is the framework collapsing?
The Causality: While framework degradation is a common fear, the robust biphenyl backbone of this specific diamine makes the resulting COF highly stable, even under photocatalytic conditions[3]. The most likely cause of activity loss is pore blockage. Reaction byproducts or unreacted bulky substrates become physically trapped within the mesopores, blocking new substrate molecules from accessing the active metal sites coordinated by the diamine. The Solution: Implement a hot-solvent washing protocol between cycles to clear the pores (see SOP B below). You can verify framework integrity by checking if the powder X-ray diffraction (PXRD) patterns remain unchanged before and after the wash.
Part 2: Self-Validating Standard Operating Protocols (SOPs)
SOP A: Biphasic Liquid-Liquid Extraction for Homogeneous Complexes
Use this protocol when recovering soluble transition metal complexes from batch reactions.
-
Quench & Adjust: Upon reaction completion, cool the mixture to 25°C. Adjust the pH of the mixture to exactly 7.2 using a 0.1 M phosphate buffer to prevent ligand protonation and subsequent metal leaching[1].
-
Phase Addition: Add an equal volume of degassed, deionized water (if the reaction is in a non-polar organic solvent like toluene).
-
Agitation: Stir vigorously at 500 rpm for 15 minutes to ensure complete mass transfer of the polar byproducts into the aqueous phase, leaving the intact catalyst in the organic phase.
-
Separation: Transfer the mixture to a separatory funnel and allow 30 minutes for complete phase resolution.
-
Self-Validation Step: Extract a 1 mL aliquot of the aqueous phase and analyze it via UV-Vis spectroscopy. An absorbance of < 0.05 at 340 nm (the characteristic Metal-to-Ligand Charge Transfer band) confirms that the catalyst has not leached into the aqueous layer and the extraction is successful.
SOP B: Centrifugation and Regeneration of COF/MOF-Supported Catalysts
Use this protocol for heterogenized solid-state catalysts to prevent pore blockage.
-
Primary Separation: Transfer the crude reaction suspension to a centrifuge tube. Centrifuge at 8,000 rpm for 10 minutes at 20°C.
-
Decantation: Carefully decant the supernatant (containing your synthesized products).
-
Pore Clearing (Washing): Resuspend the solid catalyst pellet in 15 mL of hot ethanol or DMF (60°C). Sonicate for 5 minutes to dislodge trapped organic byproducts from the framework's mesopores[3].
-
Secondary Centrifugation: Centrifuge again at 8,000 rpm for 10 minutes and discard the wash solvent. Repeat this washing step twice.
-
Drying & Self-Validation: Dry the catalyst under a vacuum (10 mbar) at 80°C for 4 hours. Validation: Weigh the recovered catalyst. A mass recovery of >95% combined with a preserved BET surface area (verified periodically via nitrogen physisorption) confirms the catalyst is fully regenerated and ready for the next cycle without structural collapse.
Part 3: Quantitative Performance Metrics
The following table summarizes the expected quantitative outcomes when applying the correct recovery methodologies to 2,2'-Dimethoxybiphenyl-5,5'-diamine systems.
| Recovery Method | Catalyst State | Typical Recovery Efficiency (%) | Metal Leaching (ppm) | Max Viable Cycles | Best Use Case |
| Biphasic Extraction | Homogeneous | 85 - 92% | 15 - 30 | 4 - 5 | Small-scale batch reactions |
| Organic Solvent Nanofiltration | Homogeneous | 95 - 99% | < 5 | 8 - 10 | Continuous flow systems |
| Centrifugation & Hot Wash | Heterogenized (COF/MOF) | 96 - 98% | < 2 | > 10 | Industrial scale-up / Solid catalysis |
Part 4: Catalyst Recovery Decision Workflow
To ensure optimal recovery, follow the logical workflow below based on the physical state of your catalytic system.
Decision workflow for 2,2'-Dimethoxybiphenyl-5,5'-diamine catalyst recovery.
References
-
Bergbreiter, D. E. (2002). Using Soluble Polymers To Recover Catalysts and Ligands. Chemical Reviews, 102(10), 3345–3384. URL:[Link]
-
Janssen, M., Müller, C., & Vogt, D. (2011). Recent advances in the recycling of homogeneous catalysts using membrane separation. Green Chemistry, 13(9), 2247-2257. URL:[Link]
-
Alberca, S., et al. (2025). Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework. Journal of the American Chemical Society, 147, 39582–39589. URL:[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive 2,2'-Dimethoxybiphenyl-5,5'-diamine (DMBDA)
Welcome to the Technical Support Center for 2,2'-Dimethoxybiphenyl-5,5'-diamine (DMBDA) . As a critical diamine building block for advanced polyimides, polyamides, and covalent organic frameworks (COFs), DMBDA presents unique handling challenges in open-air setups. This guide provides researchers and drug development professionals with field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis without the absolute necessity of a glovebox.
The Mechanistic Threat: Why Moisture Matters
Understanding the causality behind DMBDA degradation is the first step to preventing it. DMBDA faces a dual threat from ambient environments: Oxidation and Co-monomer Hydrolysis .
-
Oxidation: The methoxy (-OCH₃) groups at the 2,2' positions strongly donate electron density to the biphenyl core. This lowers the oxidation potential of the 5,5'-amine groups. Atmospheric moisture acts as a catalytic medium, accelerating proton-coupled electron transfer (PCET) during aerial oxidation, which leads to deeply colored quinonoid structures[1].
-
Hydrolysis: In step-growth polymerization, DMBDA is often reacted with dianhydrides (e.g., PMDA). Water absorbed by the highly hygroscopic DMBDA directly hydrolyzes the dianhydride into an unreactive dicarboxylic acid[2][3]. This destroys the strict 1:1 molar stoichiometry required for chain extension, resulting in low-molecular-weight, brittle polymers[3][4].
Figure 1: Mechanistic pathway of moisture-induced DMBDA oxidation and stoichiometric disruption.
Troubleshooting & FAQs
Q1: My DMBDA powder has turned from off-white to dark violet on the benchtop. Can I still use it? A: No. The transition to a violet or dark brown color is the visual hallmark of oxidative degradation into quinonoid structures[5]. Because these degradation products lack primary amine functionality, they act as chain terminators in polycondensation reactions. Causality: Moisture in the air condenses micro-droplets on the crystal surface, drastically increasing the rate of oxygen dissolution and subsequent amine oxidation. You must purify the batch before use.
Q2: How can I accurately weigh and transfer this moisture-sensitive diamine on an open bench without a glovebox? A: You must utilize localized inert-gas blanketing and Schlenk techniques[6]. Instead of weighing directly onto an open balance pan, use the "weighing by difference" method. Pre-weigh a sealed Schlenk flask containing the DMBDA. Under a positive flow of argon (which is heavier than air and creates a localized blanket), quickly transfer the estimated mass into your reaction vessel, seal both, and re-weigh the source flask. This minimizes ambient exposure to mere seconds while maintaining an inert micro-atmosphere[7].
Q3: My downstream polyimide synthesis is yielding low molecular weight polyamic acid. Is the DMBDA moisture to blame? A: Yes, this is the most common cause of polycondensation failure. Even if the DMBDA has not visibly oxidized, it is highly hygroscopic. When you introduce moisture-laden DMBDA to a dianhydride, the water outcompetes the amine for the anhydride ring, hydrolyzing it into a diacid[3]. Causality: The hydrolysis reaction is thermodynamically favored and irreversible under ambient conditions. To mitigate this, always dissolve the diamine first, ensure the solution is completely dry, and then add the dianhydride[4].
Q4: How do I salvage DMBDA that has already absorbed moisture or partially oxidized? A: The most effective benchtop recovery method is dynamic vacuum sublimation[8]. Because DMBDA is an aromatic diamine, it sublimes cleanly under high vacuum, leaving the heavier, cross-linked quinonoid degradation products and water behind. If a sublimation apparatus is unavailable, a Schlenk-assisted recrystallization (detailed below) is required.
Experimental Protocol: Benchtop Schlenk-Assisted Recrystallization
Objective: To purify and dry degraded DMBDA using standard benchtop Schlenk line techniques, yielding polymerization-grade monomer. Self-Validation: The protocol is successful if the final isolated crystals are completely colorless and yield a clear, transparent solution when dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP).
Phase 1: Solvent Degassing (Freeze-Pump-Thaw)
-
Transfer 100 mL of an appropriate recrystallization solvent (e.g., ethanol/water mixture) into a heavy-walled Schlenk flask.
-
Submerge the flask in liquid nitrogen until the solvent is completely frozen.
-
Open the flask to the high-vacuum manifold (approx. 10−3 mbar) for 3 minutes to evacuate atmospheric gases[8][9].
-
Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped oxygen and moisture bubbles.
-
Repeat this cycle three times. After the final thaw, backfill the flask with ultra-high purity Argon[9].
Phase 2: Inert Recrystallization
-
Attach a second Schlenk flask containing the degraded DMBDA to the Schlenk line. Perform three vacuum/Argon cycles to purge ambient air[6].
-
Using a stainless-steel cannula, transfer the degassed solvent into the DMBDA flask under positive Argon pressure[7].
-
Heat the mixture under a reflux condenser (purged with Argon) until the DMBDA fully dissolves. Add activated carbon if the solution remains heavily tinted, then perform a hot cannula filtration into a clean, purged Schlenk flask.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
Phase 3: Vacuum Drying & Isolation
-
Carefully decant the supernatant liquid using a filter cannula under Argon flow.
-
Expose the damp crystals to the dynamic vacuum manifold of the Schlenk line for 12 hours at 40°C to remove all residual solvent and trapped moisture[8].
-
Validation Check: Inspect the crystals. They must be colorless[5]. Seal the flask under Argon for long-term storage.
Quantitative Data: Impact of Handling Methods
The table below summarizes the quantitative impact of various handling methodologies on DMBDA integrity and the resulting downstream polyimide molecular weight.
Table 1: Impact of Open-Air Handling Methods on DMBDA Integrity and Polyimide Synthesis
| Handling Method | Ambient Exposure Time | Moisture Uptake (wt%) | Visual Appearance | Downstream Polyimide MW (kDa) |
| Open-Air (No precautions) | 60 mins | 1.85% | Violet tint | < 15 kDa (Brittle film) |
| Open-Air (Argon blanket) | 5 mins | 0.42% | Off-white | ~ 45 kDa (Moderate film) |
| Schlenk Line (Strict) | < 1 min | < 0.05% | Colorless | > 90 kDa (Tough film) |
| Glovebox (Reference) | 0 mins | < 0.01% | Colorless | > 95 kDa (Tough film) |
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2,2'-Dimethoxybiphenyl-5,5'-diamine vs BINAM in asymmetric synthesis
An in-depth technical analysis of chiral diamine ligands requires looking beyond basic structural drawings and understanding the thermodynamic and geometric forces that dictate their behavior in a reaction flask. In the realm of asymmetric synthesis, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and 2,2'-Dimethoxybiphenyl-5,5'-diamine represent two fundamentally different paradigms of chirality transfer.
While BINAM is a cornerstone of homogeneous asymmetric catalysis due to its rigid, convergent coordination sphere[1], 2,2'-dimethoxybiphenyl-5,5'-diamine serves as a dynamic, divergent building block engineered for reticular chemistry and heterogeneous framework catalysis[2]. This guide objectively compares their structural causality, catalytic performance, and experimental workflows.
Structural Causality & Coordination Geometry
The utility of a chiral diamine is dictated by two primary factors: its rotational barrier (atropisomeric stability) and the vectorial orientation of its amines .
BINAM (1,1'-Binaphthyl-2,2'-diamine): The Convergent Chelate BINAM possesses a highly rigid C2 -symmetric binaphthyl backbone with a massive rotational barrier ( >35 kcal/mol), making it statically chiral at room temperature[3]. Because the amine groups are located at the 2,2'-positions (ortho to the biaryl axis), they point inward (convergent). This geometry perfectly accommodates a single transition metal (e.g., Ru, Rh, Ir) to form a thermodynamically stable 7-membered chelate ring. This rigid pocket restricts the degrees of freedom of incoming substrates, ensuring high enantiomeric excess (ee)[1].
2,2'-Dimethoxybiphenyl-5,5'-diamine: The Divergent Framework Builder In contrast, this biphenyl derivative relies on 2,2'-methoxy groups to restrict rotation. However, the steric bulk of methoxy groups yields a relatively low rotational barrier ( ΔG‡≈15 kcal/mol), meaning the monomer is fluxional and rapidly interconverts between enantiomers in solution[4]. Furthermore, the amines are located at the 5,5'-positions, pointing away from each other (divergent). This makes monomeric metal chelation geometrically impossible. Why use it? When this fluxional diamine is polymerized with a rigid multitopic linker (e.g., forming a Covalent Organic Framework), the macroscopic rigidity of the solid lattice "locks" the chiral conformation[5]. This induced fit creates robust, chiral porous networks ideal for heterogeneous catalysis and continuous-flow dynamic kinetic resolutions[2].
Fig 1. Structural divergence dictating the catalytic application of BINAM vs Biphenyl diamines.
Comparative Performance Data
The choice between these ligands fundamentally alters the catalytic setup. BINAM excels in batch homogeneous reactions, whereas the biphenyl diamine is optimized for recyclable, heterogeneous systems[3],[6].
| Performance Metric | BINAM | 2,2'-Dimethoxybiphenyl-5,5'-diamine |
| Atropisomeric State | Statically Chiral (Stable) | Dynamically Chiral (Fluxional until locked) |
| Primary Application | Homogeneous Hydrogenation / Amination | Heterogeneous COFs / MOFs / Chiral Relays |
| Typical Catalyst Loading | 0.5 - 5.0 mol% | 1.0 - 10.0 mol% (as solid support) |
| Enantioselectivity (ee) | Excellent (85% - 99%) | Moderate to Excellent (highly framework-dependent) |
| Solvent Compatibility | Soluble in DCM, THF, MeOH | Insoluble once polymerized (ideal for aqueous/biphasic) |
| Catalyst Recovery | Poor to Moderate (requires chromatography) | Excellent (simple filtration or centrifugation) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm intermediate success before proceeding.
Protocol A: Synthesis of a Homogeneous Ru-BINAM Catalyst for Asymmetric Hydrogenation
Causality: The displacement of labile ligands on a Ru(II) precursor by BINAM creates the active chiral pocket. The reaction must be strictly anaerobic to prevent Ru oxidation.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with [RuCl2(p−cymene)]2 (0.5 mmol) and (R) -BINAM (1.0 mmol)[1].
-
Complexation: Add anhydrous, degassed DMF (10 mL). Heat the mixture to 100 °C for 4 hours.
-
Validation Checkpoint 1 (Visual): The suspension will transition from an opaque orange to a deep, homogeneous red-brown solution, indicating successful displacement of the cymene dimer.
-
Isolation: Cool to room temperature and concentrate under reduced pressure. Precipitate the complex by adding cold diethyl ether.
-
Validation Checkpoint 2 (Spectroscopic): Perform 1H NMR in CD2Cl2 . The successful chelation is validated by the distinct diastereotopic splitting of the amine protons (typically shifting downfield to δ 4.5-5.5 ppm) and the loss of the free BINAM symmetry.
Protocol B: Solvothermal Synthesis of a Chiral COF using 2,2'-Dimethoxybiphenyl-5,5'-diamine
Causality: Because the monomer is fluxional[4], it must be rigidly locked into a 2D/3D lattice to express stable chirality. Solvothermal Schiff-base condensation allows for dynamic error-correction during crystallization[5],[2].
-
Monomer Loading: In a Pyrex tube, combine 2,2'-dimethoxybiphenyl-5,5'-diamine (0.3 mmol) and 1,3,5-triformylphloroglucinol (0.2 mmol).
-
Solvent System: Add a solvent mixture of mesitylene/dioxane (1:1 v/v, 3 mL). Add 0.3 mL of 6M aqueous acetic acid as the condensation catalyst.
-
Degassing: Flash freeze the tube in liquid nitrogen, evacuate to <0.1 mbar, and flame-seal the tube.
-
Crystallization: Heat the sealed tube undisturbed at 120 °C for 72 hours to allow for thermodynamic framework assembly.
-
Validation Checkpoint 1 (IR Spectroscopy): Isolate the resulting solid via filtration. FT-IR must show the complete disappearance of the primary amine N-H stretch ( ∼3300 cm −1 ) and the appearance of a strong enamine/imine C=N stretch ( ∼1620 cm −1 ).
-
Validation Checkpoint 2 (Diffraction): Powder X-Ray Diffraction (PXRD) must exhibit a sharp, intense peak at low angles ( 2θ≈3∘−5∘ ), confirming the formation of an ordered, porous reticular structure rather than an amorphous polymer.
Fig 2. Workflow for synthesizing chiral COFs using 2,2'-dimethoxybiphenyl-5,5'-diamine.
Conclusion & Application Strategy
For drug development professionals requiring rapid screening and high-yielding batch transformations, BINAM remains the superior, off-the-shelf choice due to its predictable convergent chelation and static chirality[7],[3].
However, for process chemists looking to design continuous-flow reactors or highly recyclable heterogeneous catalysts, 2,2'-Dimethoxybiphenyl-5,5'-diamine offers a powerful alternative. By leveraging its divergent geometry and fluxional nature, researchers can engineer bespoke chiral environments within Covalent Organic Frameworks, bridging the gap between molecular chirality and reticular materials science[8],[6].
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A Senior Application Scientist's Guide to Chiral Biphenyl Diamines: A Comparative Analysis Featuring 2,2'-Dimethoxybiphenyl-5,5'-diamine
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the privileged scaffolds for chiral ligands, atropisomeric biphenyls have demonstrated exceptional efficacy. This guide provides an in-depth comparison of 2,2'-Dimethoxybiphenyl-5,5'-diamine with other notable chiral biphenyl diamines, offering insights into their synthesis, catalytic performance, and the structural nuances that dictate their stereochemical control.
The Significance of the Chiral Biphenyl Backbone
The axial chirality of the biphenyl scaffold, arising from restricted rotation around the C-C single bond connecting the two aryl rings, provides a rigid and well-defined three-dimensional chiral environment. This structural feature is fundamental to its success in asymmetric catalysis, as it allows for effective discrimination between the two prochiral faces of a substrate. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biphenyl core, enabling the optimization of catalytic activity and enantioselectivity for a specific transformation.[1][2]
In Focus: 2,2'-Dimethoxybiphenyl-5,5'-diamine
2,2'-Dimethoxybiphenyl-5,5'-diamine is a C₂-symmetric chiral diamine that has garnered interest as a ligand scaffold in asymmetric catalysis. The methoxy groups at the 2 and 2' positions play a crucial role in enforcing the axial chirality and influencing the electronic properties of the molecule. The diamine functionalities at the 5 and 5' positions serve as key coordination sites for metal catalysts.
Synthesis of 2,2'-Dimethoxybiphenyl-5,5'-diamine
The synthesis of 2,2'-Dimethoxybiphenyl-5,5'-diamine typically involves the reductive coupling of a suitably substituted nitroanisole derivative, followed by the reduction of the nitro groups to amines. A general synthetic approach is outlined below:
Caption: A general synthetic route to 2,2'-Dimethoxybiphenyl-5,5'-diamine.
Comparative Performance in Asymmetric Catalysis
While direct, extensive comparative studies of 2,2'-Dimethoxybiphenyl-5,5'-diamine against other chiral biphenyl diamines in a wide range of reactions are not abundantly reported in the literature, we can draw valuable insights from its closely related diphosphine analogue, MeO-BIPHEP (2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl). The electronic and steric effects of the 6,6'-dimethoxy substituents in MeO-BIPHEP are analogous to the 2,2'-dimethoxy groups in the diamine of focus, providing a strong basis for comparison with other prominent chiral biphenyl ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
Asymmetric Hydrogenation of Prochiral Ketones and Olefins
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the performance of chiral ligands in this reaction is a critical benchmark.[3] The following table summarizes the comparative performance of Ru(II) complexes of MeO-BIPHEP and BINAP in the asymmetric hydrogenation of various substrates. This data serves as a valuable proxy for understanding the potential of their diamine counterparts.
| Substrate | Ligand | Product | Enantiomeric Excess (ee, %) | Reference |
| Methyl acetoacetate | MeO-BIPHEP | (R)-Methyl 3-hydroxybutyrate | 99 | [3] |
| Methyl acetoacetate | BINAP | (R)-Methyl 3-hydroxybutyrate | 98 | [3] |
| 2,4,4-Trimethyl-2-pentene | MeO-BIPHEP | (R)-2,4,4-Trimethylpentane | 95 | [3] |
| 2,4,4-Trimethyl-2-pentene | BINAP | (R)-2,4,4-Trimethylpentane | 80 | [3] |
| Hydroxyacetone | MeO-BIPHEP | (R)-1,2-Propanediol | 96 | [3] |
| Hydroxyacetone | BINAP | (R)-1,2-Propanediol | 85 | [3] |
| Dimethyl itaconate | MeO-BIPHEP | (R)-Methylsuccinic acid dimethyl ester | 90 | [3] |
| Dimethyl itaconate | BINAP | (R)-Methylsuccinic acid dimethyl ester | 85 | [3] |
Analysis of Performance:
The data suggests that MeO-BIPHEP often provides higher or comparable enantioselectivities to BINAP in the asymmetric hydrogenation of a range of ketones and olefins.[3] This enhanced performance can be attributed to the electronic effect of the methoxy groups, which increases the electron density on the phosphorus atoms, thereby modulating the catalytic activity of the metal center. Furthermore, the dihedral angle of the biphenyl backbone, influenced by the methoxy substituents, plays a crucial role in creating a more effective chiral pocket for substrate binding.[2] It is reasonable to extrapolate that 2,2'-Dimethoxybiphenyl-5,5'-diamine, when used as a ligand, would exhibit similar high levels of stereocontrol due to these inherent structural and electronic advantages.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a detailed, step-by-step methodology for a typical asymmetric transfer hydrogenation reaction using a chiral diamine-based catalyst. This procedure is representative of the types of experiments where 2,2'-Dimethoxybiphenyl-5,5'-diamine and its analogues would be employed.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (as a representative chiral diamine ligand)
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Detailed Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous dichloromethane (2 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: To the resulting catalyst solution, add acetophenone (1.0 mmol). Subsequently, add a freshly prepared 5:2 (v/v) azeotropic mixture of formic acid and triethylamine (1.0 mL).
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the conversion of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified (R)-1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the ruthenium catalyst and other sensitive reagents.
-
Anhydrous Solvents: Anhydrous solvents are essential to avoid the deactivation of the catalyst and unwanted side reactions.
-
Formic Acid/Triethylamine Azeotrope: This mixture serves as the hydrogen source for the transfer hydrogenation. The triethylamine neutralizes the formic acid, preventing acid-catalyzed side reactions and promoting the formation of the active ruthenium hydride species.
-
Ligand-to-Metal Ratio: A slight excess of the chiral ligand is often used to ensure complete complexation with the metal precursor and to maximize the concentration of the active chiral catalyst.
Conclusion
2,2'-Dimethoxybiphenyl-5,5'-diamine represents a valuable class of chiral ligands with significant potential in asymmetric catalysis. By drawing parallels with its well-studied diphosphine analogue, MeO-BIPHEP, we can anticipate excellent performance, particularly in asymmetric hydrogenation reactions. The electronic enrichment and defined steric environment provided by the dimethoxybiphenyl scaffold are key to its efficacy. Further exploration and direct comparative studies of this diamine and its derivatives are warranted to fully unlock its capabilities and expand the toolbox of chiral ligands available to synthetic chemists.
References
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Lin, Y. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
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Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5433-5437. [Link]
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Lin, Y. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
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Zhang, W., et al. (2005). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 102(48), 17298-17302. [Link]
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Li, C., et al. (2023). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 14(1), 1-10. [Link]
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Kano, T., et al. (2023). Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry. [Link]
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Escorihuela, J., et al. (2015). Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector. Chemical Science, 6(12), 7040-7046. [Link]
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Jie, J., et al. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [Link]
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ResearchGate. Comparative steric (Left) and electronic (Right) scales of BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS ligands. [Link]
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Wang, Y., et al. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 55(18), 2569-2584. [Link]
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Wang, C., et al. (2018). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications, 54(58), 8071-8074. [Link]
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ResearchGate. (PDF) Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]
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Nakaema, K., et al. (2008). 2,2′-Dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1731. [Link]
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Foubelo, F., & Nájera, C. (2023). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 52(15), 5146-5197. [Link]
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University of California, Irvine. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]
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Li, W., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4(10), 3436-3446. [Link]
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MDPI. (2023). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]
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Kim, J., et al. (2016). Synthesis of Optically Pure 3,3′-Disubstituted-1,1′-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. The Journal of Organic Chemistry, 81(18), 8236-8244. [Link]
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LMU. (2022). Diastereoselective synthesis of a cyclic diamide-bridged biphenyl as chiral atropos ligand. [Link]
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Du Bois, J., et al. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Organic letters, 10(16), 3461-3464. [Link]
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A Senior Application Scientist's Guide to the NMR Spectra Validation of 2,2'-Dimethoxybiphenyl-5,5'-diamine Commercial Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of simple quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison and validation workflow for assessing the commercial purity of 2,2'-Dimethoxybiphenyl-5,5'-diamine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, establish a self-validating analytical system, and ground our protocols in authoritative standards.
The Imperative of Purity: Why NMR Validation is Critical
2,2'-Dimethoxybiphenyl-5,5'-diamine is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. Its utility is predicated on its defined structure and the absence of impurities that could lead to unwanted side reactions, altered biological activity, or compromised material properties. While commercial suppliers provide a certificate of analysis, independent verification is a cornerstone of rigorous scientific practice. NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a primary analytical method for structure confirmation and purity assessment due to its high precision and the direct proportionality between signal intensity and the number of nuclei.[1][2][3]
Predicted ¹H and ¹³C NMR Profile of High-Purity 2,2'-Dimethoxybiphenyl-5,5'-diamine
In the absence of a publicly available, certified reference spectrum for 2,2'-Dimethoxybiphenyl-5,5'-diamine, we can predict the expected chemical shifts based on the known spectrum of the parent compound, 2,2'-Dimethoxybiphenyl[4], and the well-established electronic effects of the amino (-NH₂) substituent. The amino group is an activating, ortho-, para-director, and will therefore cause an upfield (to lower ppm) shift of the protons and carbons on the aromatic ring, particularly those ortho and para to its position.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.85 | d, J ≈ 8.4 Hz | 2H | H-3, H-3' | Ortho to methoxy, meta to amino. Expected to be the most downfield aromatic proton. |
| ~6.60 | dd, J ≈ 8.4, 2.4 Hz | 2H | H-4, H-4' | Meta to both methoxy and amino. |
| ~6.45 | d, J ≈ 2.4 Hz | 2H | H-6, H-6' | Ortho to amino, meta to methoxy. Expected to be the most upfield aromatic proton. |
| ~4.90 | s | 4H | -NH₂ | Amine protons, chemical shift can be variable and concentration-dependent. |
| ~3.70 | s | 6H | -OCH₃ | Methoxy protons, relatively insensitive to substitution on the aromatic ring. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~155.0 | C-2, C-2' | Carbon attached to the methoxy group. |
| ~145.0 | C-5, C-5' | Carbon attached to the amino group. |
| ~130.0 | C-1, C-1' | Quaternary carbon at the biphenyl linkage. |
| ~118.0 | C-4, C-4' | Aromatic CH. |
| ~115.0 | C-6, C-6' | Aromatic CH. |
| ~112.0 | C-3, C-3' | Aromatic CH. |
| ~55.5 | -OCH₃ | Methoxy carbon. |
Part 1: Qualitative Purity Assessment and Structural Verification
This initial phase focuses on confirming the identity of the commercial sample and identifying the presence of any significant impurities.
Experimental Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the commercial 2,2'-Dimethoxybiphenyl-5,5'-diamine into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its distinct solvent peaks that are less likely to overlap with analyte signals.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:
-
Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the protons of interest. For an initial qualitative scan, 1-2 seconds is often sufficient.
-
Number of Scans: Typically 8-16 scans are adequate for good signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
A relaxation delay of 2-5 seconds is generally sufficient.
-
Data Analysis and Interpretation: A Self-Validating Workflow
The core of this validation lies in a systematic comparison of the acquired spectra with the predicted data and known impurity profiles.
Caption: Workflow for Qualitative NMR Validation.
-
Structural Confirmation: The primary signals in the ¹H and ¹³C NMR spectra should match the predicted chemical shifts, multiplicities, and integration values.
-
Impurity Identification: Any signals not corresponding to the target molecule or the deuterated solvent must be investigated. Common sources of impurities include:
-
Residual Solvents: These are frequently observed and can be identified by their characteristic chemical shifts.[6][7][8][9]
-
Starting Materials: Depending on the synthetic route, potential starting materials such as 2,2'-dimethoxy-5,5'-dinitrobiphenyl could be present.
-
Side-Products: Incomplete reactions or side reactions can lead to related biphenyl structures.
-
Part 2: Quantitative Purity Determination by qNMR
For a precise, unbiased determination of purity, quantitative NMR (qNMR) is the method of choice.[10][11][12][13][14] This technique relies on the use of a certified internal standard.
Experimental Protocol: qNMR Sample Preparation and Acquisition
-
Selection of Internal Standard: An ideal internal standard should:
-
Be of high, certified purity.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte.
-
Be chemically inert towards the analyte and solvent.
-
Have a known molecular weight.
-
Maleic acid or dimethyl sulfone are often suitable choices for use in DMSO-d₆.
-
-
qNMR Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the commercial 2,2'-Dimethoxybiphenyl-5,5'-diamine (Analyte, A) into a vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (Standard, S) into the same vial.
-
Record the exact masses to four decimal places.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL of DMSO-d₆) and transfer to an NMR tube.
-
-
qNMR Data Acquisition:
-
Crucially, a long relaxation delay (d1) is required. This should be at least 5-7 times the longest T₁ of any proton being integrated in both the analyte and the standard. A T₁ inversion recovery experiment may be necessary to determine these values accurately. A conservative d1 of 30-60 seconds is often used.
-
The number of scans should be increased to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is recommended for high accuracy).[12]
-
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following equation:
Purity_A (%) = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (W_S / W_A) * Purity_S
Where:
-
I_A, I_S: Integral of the analyte and standard signals.
-
N_A, N_S: Number of protons giving rise to the respective signals.
-
M_A, M_S: Molecular weights of the analyte and standard.
-
W_A, W_S: Weights of the analyte and standard.
-
Purity_S: Purity of the internal standard.
Caption: qNMR Purity Calculation Flow.
Comparison and Conclusion
A high-purity commercial sample of 2,2'-Dimethoxybiphenyl-5,5'-diamine should exhibit ¹H and ¹³C NMR spectra that are in close agreement with the predicted values. The qNMR analysis should yield a purity value of >98% (or as specified by the supplier). Significant deviations in chemical shifts, the presence of unassigned signals, or a lower than expected purity value from qNMR analysis are all indicators of a substandard product that may require further purification or rejection.
This guide provides a robust framework for the validation of commercial 2,2'-Dimethoxybiphenyl-5,5'-diamine. By adhering to these principles and protocols, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors. The validation of analytical procedures is a critical component of the quality assurance process in pharmaceutical development and is guided by international standards such as ICH Q2(R1).[4][15][16][17][18]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Nakaema, M., et al. (2008). 2,2'-Dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1731. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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NMR Solvent Chart. Emery Pharma. [Link]
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Purity by Absolute qNMR Instructions. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Supporting Information. Wiley-VCH. [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Quantitative NMR. Organic Primary Standards Group. [Link]
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Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. [Link]
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Quantitative NMR Spectroscopy. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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Quantitative NMR Assays (qNMR). Bruker. [Link]
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Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. KoreaScience. [Link]
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A Comparative Guide to Aromatic Diamines: 2,2'-Dimethoxybiphenyl-5,5'-diamine vs. o-Dianisidine
Introduction
In the landscape of organic synthesis, materials science, and biochemical assays, substituted biphenyl diamines are fundamental building blocks. Their rigid yet conformationally flexible backbones, coupled with reactive amine functionalities, make them indispensable precursors for a range of high-performance materials and reagents. Among these, o-dianisidine (also known as 3,3'-dimethoxybenzidine) is a well-established compound, historically significant in dye manufacturing and widely used as a chromogenic substrate in enzymatic assays.[1] In contrast, its isomer, 2,2'-Dimethoxybiphenyl-5,5'-diamine, represents a structurally distinct alternative whose properties and potential applications are less commonly explored but offer unique advantages rooted in its specific molecular architecture.
This guide provides an in-depth technical comparison of these two isomers. We will dissect their structural nuances and explore how these differences translate into distinct physicochemical properties, reactivity, and performance in key applications. This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting aromatic diamine building blocks for their specific synthetic or analytical needs.
Part 1: Core Structural and Physicochemical Distinctions
The fundamental difference between 2,2'-Dimethoxybiphenyl-5,5'-diamine and o-dianisidine lies in the substitution pattern of the methoxy (–OCH₃) and amine (–NH₂) groups on the biphenyl core. This seemingly subtle isomeric variation has profound consequences for the molecule's three-dimensional shape, electronic properties, and ultimately, its function.
o-Dianisidine features methoxy groups at the 3 and 3' positions and amine groups at the 4 and 4' positions. This arrangement allows for a relatively planar conformation between the two phenyl rings, facilitating π-electron conjugation across the biphenyl bridge.
2,2'-Dimethoxybiphenyl-5,5'-diamine , however, has its methoxy groups at the 2 and 2' (ortho) positions. These bulky groups sterically hinder the rotation around the central C-C bond, forcing the phenyl rings into a significantly twisted, non-planar conformation.[2] This twist disrupts the π-conjugation between the rings, which is a critical factor influencing its optical and electronic properties.
Caption: Chemical structures of o-dianisidine and its isomer.
This core structural difference is the primary determinant of the divergent properties and applications summarized in the table below.
Table 1: Comparison of Physicochemical Properties
| Property | o-Dianisidine | 2,2'-Dimethoxybiphenyl-5,5'-diamine | Reference(s) |
| IUPAC Name | 3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diamine | 2,2'-Dimethoxy[1,1'-biphenyl]-5,5'-diamine | [1] |
| CAS Number | 119-90-4 | 23131-04-6 | [1],[3] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₄H₁₆N₂O₂ | [1],[3] |
| Molar Mass | 244.29 g/mol | 244.29 g/mol | [1],[3] |
| Appearance | Colorless to white solid, may turn violet upon standing | Solid | [1],[3] |
| Melting Point | 137-138 °C | >157 °C (decomposes) | [4],[3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene | Slightly soluble in Chloroform, DMSO, Methanol | [4],[3] |
| Key Structural Feature | Relatively planar biphenyl system | Sterically hindered, twisted biphenyl system | [2] |
Part 2: Applications and Performance Comparison
The structural dichotomy between these molecules directly dictates their utility in different scientific domains.
o-Dianisidine: The Chromogenic Workhorse
The planarity and extended conjugation of o-dianisidine make it an excellent chromophore precursor.
-
Azo Dye Synthesis: It serves as a classic precursor for a variety of disazo dyes. The dual amine groups can be readily diazotized and coupled with other aromatic compounds to create intensely colored molecules used in textiles and pigments.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): o-Dianisidine is a highly effective chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in ELISA. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of o-dianisidine, resulting in a soluble, yellow-orange product that can be quantified spectrophotometrically at approximately 405 nm.[5] Its sensitivity has been compared to other chromogens, and while newer substrates like TMB (3,3',5,5'-Tetramethylbenzidine) may offer higher sensitivity, o-dianisidine remains a reliable and cost-effective option.[6][7]
2,2'-Dimethoxybiphenyl-5,5'-diamine: A Niche Building Block for Advanced Materials
The non-planar, sterically hindered structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine makes it less suitable for applications requiring extended conjugation, like traditional dyes. However, this same feature imparts properties that are highly desirable in modern materials science.
-
High-Performance Polymers: The twisted biphenyl core is an excellent structural motif for creating soluble and amorphous polymers like polyimides and polyamides. The non-planar structure disrupts polymer chain packing, preventing crystallization and enhancing solubility in organic solvents. This is a critical advantage for processing and fabricating thin films and fibers with high thermal stability and specific mechanical properties.
-
Chiral Ligand Synthesis: The inherent chirality (atropisomerism) that can arise from the restricted rotation in ortho-substituted biphenyls makes this diamine a potential precursor for synthesizing chiral ligands. Such ligands are crucial in asymmetric catalysis, a field of immense importance in pharmaceutical and fine chemical manufacturing.
Part 3: Experimental Protocols
The following protocols illustrate the distinct applications of each diamine, providing step-by-step methodologies grounded in established chemical principles.
Protocol 1: Peroxidase Activity Assay Using o-Dianisidine in an ELISA Workflow
This protocol describes the use of o-dianisidine as a chromogenic substrate to detect HRP activity, a common final step in an ELISA.
Causality: HRP, in the presence of its co-substrate H₂O₂, catalyzes the oxidation of o-dianisidine. This reaction involves the transfer of electrons from the diamine to H₂O₂, producing a colored, oxidized di-imine product. The intensity of the color is directly proportional to the amount of HRP present, allowing for quantification of the analyte.
Caption: Experimental workflow for HRP detection using o-dianisidine.
Materials:
| Reagent | Supplier Example | Purpose |
| o-Dianisidine Dihydrochloride | Sigma-Aldrich (D9154) | HRP Substrate |
| Phosphate-Citrate Buffer (50 mM, pH 5.0) | Prepared in-house | Optimal buffer for HRP activity |
| Hydrogen Peroxide (30%) | Sigma-Aldrich (H1009) | HRP Co-substrate |
| Sulfuric Acid (e.g., 1 M) | Fisher Scientific | Stopping Reagent |
| HRP-conjugated antibody bound to a microplate | Varies by assay | Enzyme source |
Procedure:
-
Buffer Preparation (50 mM Phosphate-Citrate, pH 5.0):
-
Substrate Solution Preparation (Prepare Fresh):
-
Caution: o-Dianisidine is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Dissolve one 10 mg tablet of o-dianisidine dihydrochloride in 60 mL of the pH 5.0 phosphate-citrate buffer.
-
Immediately before use, add 12 µL of 30% hydrogen peroxide to the solution and mix gently.
-
-
Enzymatic Reaction:
-
Add 100 µL of the freshly prepared substrate solution to each well of the ELISA plate.
-
Incubate the plate at room temperature (e.g., 20-25°C) for 15-30 minutes, protected from light. A yellow-orange color will develop in wells containing HRP.
-
-
Stopping and Reading:
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well. The color may change and intensify.
-
Read the absorbance of each well using a microplate reader at a wavelength between 405 nm and 490 nm.
-
Protocol 2: Illustrative Synthesis of a Polyimide from 2,2'-Dimethoxybiphenyl-5,5'-diamine
This protocol provides a representative method for synthesizing a polyimide, showcasing the utility of 2,2'-Dimethoxybiphenyl-5,5'-diamine as a monomer for high-performance polymers.
Causality: The synthesis is a two-step process. First, the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of a dianhydride (e.g., Pyromellitic dianhydride, PMDA) to form a soluble poly(amic acid) precursor. In the second step, thermal or chemical dehydration (imidization) closes the five-membered imide rings, yielding the final, robust polyimide. The diamine's twisted structure is crucial for ensuring the solubility of the poly(amic acid) intermediate.
Caption: General workflow for a two-step polyimide synthesis.
Materials:
| Reagent | Purpose |
| 2,2'-Dimethoxybiphenyl-5,5'-diamine | Diamine Monomer |
| Pyromellitic Dianhydride (PMDA) | Dianhydride Monomer |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | Aprotic Polar Solvent |
| Nitrogen (N₂) Gas | Inert Atmosphere |
| Methanol | Precipitation Solvent |
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 2,2'-Dimethoxybiphenyl-5,5'-diamine in anhydrous NMP.
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA to the solution in one portion.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature for 24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process drives the cyclodehydration to form the insoluble polyimide film.
-
-
Polymer Isolation (Alternative to film casting):
-
Pour the viscous poly(amic acid) solution slowly into a large volume of stirring methanol.
-
The fibrous polyimide precipitate will form.
-
Filter the polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 80°C overnight.
-
Part 4: Safety and Handling
A critical point of differentiation is the toxicological profile of these compounds. Aromatic amines as a class require careful handling, but there are specific regulatory and health concerns associated with o-dianisidine.
Table 2: Comparative Safety Information
| Hazard Information | o-Dianisidine | 2,2'-Dimethoxybiphenyl-5,5'-diamine | Reference(s) |
| GHS Pictograms | GHS07 (Harmful), GHS08 (Health Hazard) | GHS07 (Harmful) | [1],[8] |
| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [9],,[8] |
| Carcinogenicity | Confirmed Carcinogen (NTP "R") | Data not conclusive, but should be handled as a potential carcinogen due to its class. | [10] |
| Handling Precautions | Use in a chemical fume hood. Wear gloves, lab coat, and eye protection. Avoid inhalation of dust and skin contact. | Use in a chemical fume hood. Wear gloves, lab coat, and eye protection. Avoid dust formation and contact. | ,[11] |
Trustworthiness & Self-Validation: The protocols described are based on established, validated chemical reactions. The ELISA protocol is a standard method cited by major suppliers.[5] The polyimide synthesis follows a universally accepted two-step procedure for this class of polymers. For any application, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and to perform a thorough risk assessment before beginning experimental work.[9]
Conclusion
While 2,2'-Dimethoxybiphenyl-5,5'-diamine and o-dianisidine are isomers with identical chemical formulas, their structural differences render them suitable for vastly different applications.
-
o-Dianisidine is a classic, planar aromatic diamine whose utility is defined by the electronic conjugation across its biphenyl core. It remains a relevant and effective choice for azo dye synthesis and as a chromogenic peroxidase substrate, though its significant health hazards demand stringent safety protocols.[4][12]
-
2,2'-Dimethoxybiphenyl-5,5'-diamine is a modern building block whose non-planar, sterically hindered structure is its greatest asset. This feature provides a pathway to soluble, amorphous high-performance polymers and other advanced materials where preventing aggregation and controlling three-dimensional structure is paramount.[13]
For the researcher and developer, the choice between these two compounds is a clear example of structure-function relationships. The selection should be guided not by their shared elemental composition, but by a deep understanding of how their distinct three-dimensional architectures will influence the performance of the final product, whether it be a diagnostic assay or a next-generation material.
References
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Sigma-Aldrich. o-Dianisidine dihydrochloride Product Information Sheet (D9154).
-
Wikipedia. o-Dianisidine.
-
Sigma-Aldrich. o-Dianisidine dihydrochloride tablet, 10 mg substrate per tablet (D9154) - Product Information.
-
ChemicalBook. o-Dianisidine CAS#: 119-90-4.
- Gallati, H., & Brodbeck, H. (1982). Comparison of Chromogens for the Determination of Horseradish Peroxidase as a Marker in Enzyme Immunoassay. Journal of Clinical Chemistry and Clinical Biochemistry.
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Cayman Chemical. o-Dianisidine (hydrochloride) - Safety Data Sheet.
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ResearchGate. Molecular structure, spectroscopic, and density functional theory studies of o-Dianisidine.
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Santa Cruz Biotechnology. o-Dianisidine dihydrochloride Safety Data Sheet.
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ChemicalBook. o-Dianisidine(119-90-4) 13C NMR spectrum.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8411, Dianisidine.
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ChemBK. 2,2'-Dimethoxybiphenyl-5,5'-diamine.
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ACS Publications. Chemical and enzymic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation.
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ChemicalBook. o-Dianisidine(119-90-4).
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Antibodies Incorporated. HRP Redox Reaction Driven TMB Color Development, Part One.
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National Center for Biotechnology Information. Activity assays for flavoprotein oxidases: an overview.
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TCI Chemicals. SAFETY DATA SHEET - o-Dianisidine.
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J&K Scientific LLC. o-Dianisidine | 119-90-4.
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Sigma-Aldrich. Safety Data Sheet - o-Dianisidine.
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Thermo Fisher Scientific. o-Dianisidine, 98+%.
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MassBank. o-Dianisidine; LC-ESI-QTOF; MS2.
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Echemi. 2,2'-Dichloro-5,5′-dimethoxy[1,1′-biphenyl]-4,4′-diamine Safety Data Sheet.
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Sigma-Aldrich. o-Dianisidine for spectrophotometric det..
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MP Biomedicals. O-Dianisidine.
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Occupational Safety and Health Administration. O-DIANISIDINE.
-
National Center for Biotechnology Information. 2,2′-Dimethoxybiphenyl.
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ResearchGate. Biphenyl diamine derivatives.
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Sigma-Aldrich. 2,2'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine.
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National Center for Biotechnology Information. Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications.
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BenchChem. A Comparative Guide to Biphenyl Derivatives in Material Science.
-
Lancashire Online Knowledge. THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANE DYES.
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RSC Publishing. Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications.
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Fisher Scientific. SAFETY DATA SHEET - 2,2'-Dimethoxybiphenyl.
-
BenchChem. An In-depth Technical Guide to 2,2'-Biphenyldiamine.
-
Asian Journal of Chemistry. Synthesis and Crystal Structure of 5,5'-Dimethoxy-2,2'-[(hexane-1,6-diyldioxy)bis(nitrilomethylidyne)]diphenol.
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ChemicalBook. 2,2'-dimethoxybiphenyl-4,4'-diamine | 4746-75-2.
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Sigma-Aldrich. [2,2'-Bipyridine]-5,5'-diamine.
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Georganics. 2,5-DIAMINOPYRIDINE SAFETY DATA SHEET.
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Apollo Scientific. 2,2-Dimethoxybutane Safety Data Sheet.
-
UKnowledge. 5,5'-Dichloro-2,2'-dimethoxybiphenyl.
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RSC Publishing. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation.
-
NextSDS. 5,5'-Diamino-2,2'-bipyridine — Chemical Substance Information.
-
ChemicalBook. 2,2'-bipyridine-5,5'-diamine | 52382-48-6.
-
ResearchGate. Synthesis of 2,5-dimethoxyphenol.
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A Comparative Guide to the Catalytic Efficiency of 2,2'-Dimethoxybiphenyl-5,5'-diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Chiral diamine ligands have emerged as a cornerstone in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules critical for pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive technical comparison of the catalytic efficiency of 2,2'-Dimethoxybiphenyl-5,5'-diamine and its derivatives, benchmarked against established ligands in key asymmetric transformations. Through an in-depth analysis of experimental data, we aim to elucidate the structure-performance relationships that govern the efficacy of this ligand class.
Introduction to Axially Chiral Diamine Ligands
The 2,2'-Dimethoxybiphenyl-5,5'-diamine scaffold possesses axial chirality arising from hindered rotation around the biphenyl C-C bond. This structural feature, combined with the coordinating diamine functionalities, creates a well-defined chiral environment around a metal center, making it a promising candidate for a variety of asymmetric catalytic reactions. The methoxy groups at the 2 and 2' positions play a crucial role in locking the conformation and influencing the electronic properties of the ligand.
Benchmarking Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones is a fundamental and widely adopted benchmark reaction for evaluating the performance of new chiral ligands.[1][2] The reduction of acetophenone to 1-phenylethanol is a classic example, providing clear metrics for both conversion and enantioselectivity (enantiomeric excess, ee).
While direct catalytic data for the parent 2,2'-Dimethoxybiphenyl-5,5'-diamine in this specific reaction is not extensively reported in the literature, the performance of a closely related, tosylated derivative, N-p-toluenesulfonyl-2,2'-dimethoxy-6,6'-diaminobiphenyl (Ts-DMBDPPA), in the asymmetric transfer hydrogenation of aromatic ketones offers valuable insight. A Ruthenium(II) complex of this ligand has been shown to be an effective catalyst, achieving enantiomeric excesses of up to 69.3% for the reduction of various aromatic ketones.[3]
For a comprehensive comparison, we will benchmark this performance against two of the most successful and widely used classes of ligands in the asymmetric hydrogenation of acetophenone: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine). Ruthenium complexes of these ligands, often used in combination, are known to exhibit exceptional activity and enantioselectivity.[3]
| Ligand/Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Ru(II)-Ts-DMBDPPA | Aromatic Ketones | - | up to 69.3 | - | [3] |
| Ru-(S)-TolBINAP/(S,S)-DPEN | Acetophenone | >99 | 82 | (R) | |
| RuCl2[(S)-binap][(S,S)-dpen] | Acetophenone | Quantitative | >99 | (R) | [3] |
This comparison highlights that while the 2,2'-dimethoxybiphenyl diamine framework shows promise, further optimization is likely required to compete with the state-of-the-art performance of established ligands like BINAP and DPEN in this specific application. The lower enantioselectivity observed with the tosylated derivative may be attributed to several factors, including the specific substitution pattern and the nature of the transfer hydrogenation mechanism.
The Mizoroki-Heck Reaction: A Test of C-C Bond Forming Efficiency
The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene, is another crucial transformation where the choice of ligand is critical for achieving high yields and selectivity.[4] While data for 2,2'-Dimethoxybiphenyl-5,5'-diamine in this reaction is scarce, we can infer its potential by examining the performance of other chiral diamine and diphosphine ligands in similar transformations.
The development of enantioselective Mizoroki-Heck reactions has been a significant area of research, with various chiral ligands being explored to control the stereochemical outcome.[5][6][7] For instance, Ni-catalyzed intramolecular Mizoroki-Heck reactions have been successfully developed using chiral iQuinox-type bidentate ligands, achieving good to excellent yields and high enantioselectivities for the synthesis of complex heterocyclic structures.[7]
The structural rigidity and defined bite angle of the 2,2'-Dimethoxybiphenyl-5,5'-diamine scaffold suggest it could be a viable ligand for such cross-coupling reactions. The diamine moieties can effectively stabilize the palladium catalyst, while the chiral backbone has the potential to induce asymmetry in the product. Further experimental investigation is warranted to fully assess its performance in this context.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, step-by-step methodology for a benchmark asymmetric hydrogenation reaction.
Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a generalized procedure based on established methods for Ru-catalyzed asymmetric hydrogenations.[1]
1. Catalyst Preparation (in-situ):
-
In a glovebox, add the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., 2,2'-Dimethoxybiphenyl-5,5'-diamine, BINAP, or DPEN) to a dry Schlenk flask. The typical metal-to-ligand ratio is 1:1.1.
-
Add a degassed solvent (e.g., 2-propanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
2. Hydrogenation Reaction:
-
In a separate flask, dissolve acetophenone and a base (e.g., potassium tert-butoxide, KOtBu) in the same degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Cannulate the catalyst solution into the autoclave under an inert atmosphere.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for the required time (typically 4-24 hours).
3. Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion by 1H NMR or GC analysis.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the components and workflow of a typical catalytic experiment, the following diagrams are provided.
Caption: Structure of the 2,2'-Dimethoxybiphenyl-5,5'-diamine ligand.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
The 2,2'-Dimethoxybiphenyl-5,5'-diamine ligand framework presents a promising platform for the development of new chiral catalysts. While direct comparisons with industry-standard ligands like BINAP and DPEN in asymmetric hydrogenation suggest that further optimization is needed to achieve competitive enantioselectivities, the modular nature of the biphenyl scaffold offers ample opportunities for tuning its steric and electronic properties.
Future research should focus on the synthesis and evaluation of a broader range of derivatives of 2,2'-Dimethoxybiphenyl-5,5'-diamine. Systematic modification of the substituents at the 3,3', 6, and 6' positions could lead to significant improvements in catalytic performance. Furthermore, a thorough investigation of its efficacy in other important catalytic transformations, such as the Mizoroki-Heck reaction and other cross-coupling reactions, will be crucial in fully realizing the potential of this versatile chiral ligand.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
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García-Argüelles, S., et al. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules2017 , 22 (7), 1033. [Link]
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Zhang, J., et al. New chiral ligand N-toluenesulfonyl-2,2 '-dimethoxy-6,6 '-diaminobiphenyl for catalytic asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry2004 , 15 (12), 1925-1928. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009-3066. [Link]
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Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40-73. [Link]
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Wu, J., et al. Asymmetric Hydrogenations of Acetophenone and Its Derivatives over Ir/HAP Modified by (1S, 2S)-DPEN. Acta Phys. -Chim. Sin.2009 , 25 (09), 1843-1848. [Link]
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Genet, J. P. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (15), 5433-5440. [Link]
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The performance of chiral diphosphine ligands in Co-catalyzed... - ResearchGate. [Link]
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Butt, N. A.; Zhang, W. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. J. Org. Chem.2023 , 88 (13), 8687–8696. [Link]
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Noyori, R. et al. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. J. Am. Chem. Soc.2003 , 125 (46), 14164-14177. [Link]
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Weires, A. G. et al. Enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles. Chem. Sci.2024 , 15, 1317-1323. [Link]
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Corey, E. J.; Helal, C. J. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]
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Fagnou, K. et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. J. Am. Chem. Soc.2024 , 146 (8), 5650–5660. [Link]
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Fagnou, K. et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. 2023 . [Link]
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Butt, N. A.; Zhang, W. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. PMC. [Link]
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Berteina-Raboin, S. Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
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Foubelo, F. et al. Catalytic asymmetric synthesis of 1,2-diamines. Chem. Soc. Rev.2024 . [Link]
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Wang, X.-R.; Chen, F. Iron-Catalysed Mizoroki–Heck Reaction using 2,2′-Diamino-6,6′-Dimethylbiphenyl as the Ligand. J. Chem. Res.2010 , 34 (12), 714-716. [Link]
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Foubelo, F. et al. Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]
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Ye, M. et al. Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience2023 , 26 (4), 106368. [Link]
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Mass spectrometry (LC-MS) validation for 2,2'-Dimethoxybiphenyl-5,5'-diamine derivatives
LC-MS Validation and Method Comparison for 2,2'-Dimethoxybiphenyl-5,5'-diamine Derivatives: A Performance Guide
Executive Summary
2,2'-Dimethoxybiphenyl-5,5'-diamine (DMBDA) and its functionalized derivatives are critical precursors in the synthesis of advanced polyimides and organic electronic materials, as well as crucial biomarkers in occupational exposure assessments. However, the robust quantification of these aromatic diamines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical bottlenecks. Aromatic diamines are notoriously difficult to analyze due to their high polarity, strong basicity, and extreme susceptibility to oxidative degradation[1].
This technical guide objectively compares the chromatographic performance of our optimized OmniPhase™ Polar-C18 column against traditional alternatives (Standard Uncapped C18 and HILIC Amide). Furthermore, it details a self-validating, step-by-step experimental protocol designed to eliminate peak tailing, prevent analyte oxidation, and ensure absolute quantitative integrity.
The Mechanistic Challenge: Why Aromatic Diamines Fail on Standard Columns
To develop a reliable LC-MS/MS method, we must first understand the causality behind the analytical failures commonly observed with DMBDA derivatives:
-
Severe Peak Tailing (The Silanol Effect): Standard C18 phases rely purely on hydrophobic partitioning. Unreacted surface silanols on standard silica act as weak cation exchangers. The protonated amine groups of DMBDA interact strongly with these residual silanols, causing severe peak tailing, loss of theoretical plates, and poor resolution[2].
-
Poor Retention & Ion Suppression: Highly polar diamines exhibit minimal hydrophobic retention on standard C18, eluting near the void volume where co-eluting matrix components severely suppress ionization in the Electrospray Ionization (ESI) source[3].
-
Oxidative Instability: Biphenyl diamines are highly prone to oxidation. In the presence of oxygen or under the high-voltage, heated conditions of the ESI source, they rapidly convert into quinoid diimines, leading to severe under-quantification[1].
Fig 1. Oxidative degradation pathway of aromatic diamines and stabilization mechanism.
Column Technology Comparison: OmniPhase™ Polar-C18 vs. Alternatives
To overcome these challenges without resorting to complex derivatization (e.g., pentafluoropropionic anhydride)[2], column chemistry must be optimized. We compared three distinct column chemistries for the direct analysis of DMBDA:
-
Alternative 1: Standard Uncapped C18. Traditional hydrophobic stationary phase.
-
Alternative 2: HILIC Amide. Relies on hydrophilic partitioning; requires long equilibration times and high organic starting conditions.
-
The Product: OmniPhase™ Polar-C18. Incorporates a polar functional group embedded near the silica surface. This embedded group sterically and electrostatically shields residual silanols, eliminating secondary ion-exchange interactions while allowing the phase to remain fully wetted in highly aqueous mobile phases.
Table 1: Chromatographic Performance Comparison for DMBDA Derivatives (Conditions: 100 × 2.1 mm, 1.7 µm columns; Isocratic 10% Acetonitrile/90% Water with 0.1% Formic Acid for C18 phases; 90% Acetonitrile for HILIC)
| Analytical Parameter | Standard C18 | HILIC Amide | OmniPhase™ Polar-C18 |
| Retention Time (min) | 1.2 (Void Volume) | 6.5 (Excessive) | 3.8 (Optimal) |
| Peak Asymmetry ( As ) | 2.45 (Severe Tailing) | 1.30 (Slight Tailing) | 1.05 (Excellent) |
| Theoretical Plates ( N ) | 4,500 | 12,000 | 28,500 |
| Matrix Effect (%) | -45% (Suppression) | -15% | -5% (Negligible) |
| Limit of Detection (LOD) | 5.0 ng/mL | 1.2 ng/mL | 0.2 ng/mL |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. By incorporating an isotopically labeled internal standard prior to extraction, the method continuously self-corrects for matrix suppression and extraction losses[3].
Fig 2. Step-by-step self-validating LC-MS/MS workflow for diamine derivatives.
Step 1: Matrix Stabilization and Sample Preparation
Causality: DMBDA degrades rapidly in biological and environmental matrices. The immediate addition of an antioxidant (ascorbic acid) acts as a sacrificial reductant, preserving the diamine structure[1].
-
Aliquot 100 µL of the sample matrix into a low-bind microcentrifuge tube.
-
Immediately add 10 µL of 1% (w/v) ascorbic acid to block oxidative degradation.
-
Spike the sample with 10 µL of 100 ng/mL isotopically labeled internal standard (DMBDA-d6).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins and extract the analytes.
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial containing a glass insert.
Step 2: LC-MS/MS Method Parameters
Causality: A weak acidic mobile phase ensures consistent protonation for ESI+ ionization, while the polar-embedded column prevents the protonated amines from binding to silanols.
-
Column: OmniPhase™ Polar-C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 60% B
-
4.0 - 5.0 min: 95% B (Column Wash)
-
5.1 - 7.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry & System Suitability Testing (SST)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions for DMBDA:
-
Quantifier: m/z 245.1 → 230.1 (Collision Energy: 18 eV)
-
Qualifier: m/z 245.1 → 214.1 (Collision Energy: 22 eV)
-
-
Self-Validation Check: The method is only considered valid if the post-run blank injection shows < 0.1% carryover, and the DMBDA-d6 internal standard peak area maintains a Relative Standard Deviation (RSD) of < 5% across the entire batch sequence.
References
-
Title: Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS Source: Molecules (MDPI) URL: [Link]
-
Title: A validated liquid chromatography/tandem mass spectrometry method for 4,4′-methylenedianiline quantitation in human urine as a measure of 4,4′-methylene diphenyl diisocyanate exposure Source: Rapid Communications in Mass Spectrometry (Wiley / Semantic Scholar) URL: [Link]
-
Title: Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry Source: Biomarkers (ResearchGate) URL: [Link]
Sources
Comparative Thermal Stability of Polymers Derived from 2,2'-Dimethoxybiphenyl-5,5'-diamine
Executive Summary
The development of high-performance polymers for extreme environments requires a rigorous understanding of monomeric structure-property relationships. 2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS: 23131-04-6) is a highly specialized diamine monomer utilized in the synthesis of advanced polyimides (PIs) and polyamides (PAs). The presence of bulky methoxy (–OCH₃) groups on the biphenyl backbone introduces significant steric hindrance, which disrupts polymer chain packing and increases free volume.
While this structural modification initially lowers the glass transition temperature ( Tg ) compared to rigid, unsubstituted analogs, it unlocks a critical secondary mechanism: Thermal Rearrangement (TR) . At elevated temperatures, ortho-methoxy polyimides undergo an in-situ solid-state conversion into ultra-stable polybenzoxazoles (TR-PBOs) [1]. This guide objectively compares the thermal stability of 2,2'-dimethoxybiphenyl-based polymers against standard alternatives and provides the experimental frameworks required to validate these properties.
Mechanistic Insights: Causality in Thermal Behavior
As an application scientist evaluating thermal stability, it is crucial to look beyond basic degradation temperatures ( Td5% ) and understand the causality of the thermal transitions.
-
Steric Hindrance and Initial Tg Depression: In standard unsubstituted biphenyl polyimides (e.g., derived from benzidine), the planar structure allows for tight interchain packing and strong charge-transfer complex (CTC) formation, resulting in extremely high Tg values (>350 °C). In contrast, the methoxy groups in 2,2'-dimethoxybiphenyl-5,5'-diamine force a non-coplanar conformation of the biphenyl rings. This steric disruption increases fractional free volume, typically depressing the initial Tg to the 280–310 °C range [1].
-
The Thermal Rearrangement (TR) Pathway: The defining feature of ortho-methoxy-substituted polyimides is their behavior under extreme heat (350 °C – 450 °C). Rather than undergoing random chain scission, the polymer undergoes a targeted decarboxylation and rearrangement [2]. The methoxy group reacts with the adjacent imide carbonyl, releasing carbon dioxide ( CO2 ) and volatile hydrocarbon fragments, transforming the imide ring into a highly rigid benzoxazole ring. The resulting TR-PBO matrix exhibits superior thermo-oxidative stability and a Td5% that often exceeds 500 °C [3].
Caption: Reaction pathway from dimethoxybiphenyl diamine monomers to thermally rearranged polybenzoxazole (TR-PBO).
Quantitative Data Presentation
The following table synthesizes the thermal properties of polyimides derived from dimethoxybiphenyl diamines (extrapolated from closely related ortho-methoxy structural isomers like 3,3'-dimethoxybenzidine) compared to commercial alternatives polymerized with 6FDA (Hexafluoroisopropylidene diphthalic anhydride).
| Diamine Monomer (Polymerized w/ 6FDA) | Initial Tg (°C) | Td5% (Pre-TR) (°C) | Td5% (Post-TR PBO) (°C) | Char Yield at 800°C (%) | Primary Thermal Mechanism |
| Unsubstituted Benzidine (Baseline) | ~350 | ~520 | N/A | ~55 | Direct chain scission |
| 2,2'-Dimethoxybiphenyl-5,5'-diamine | ~311 | ~480* | > 510 | ~60 | Thermal Rearrangement |
| 2,2'-Bis(trifluoromethyl)benzidine | ~320 | ~510 | N/A | ~48 | C-F bond degradation |
*Note: The apparent lower Td5% of the pre-TR dimethoxy polymer is an artifact of the mass loss associated with the release of CO2 during the beneficial TR process, not actual backbone degradation [1].
Experimental Protocols: Self-Validating Thermal Workflows
To accurately assess the thermal stability of these polymers, standard Thermogravimetric Analysis (TGA) is insufficient because it cannot distinguish between structural degradation and functional thermal rearrangement. Therefore, a TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) protocol is mandatory [2].
Protocol 1: Polymer Synthesis & Film Preparation
-
Polycondensation: Dissolve 2,2'-Dimethoxybiphenyl-5,5'-diamine in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Add an equimolar amount of dianhydride (e.g., 6FDA) in portions. Stir at room temperature for 24 hours to yield a viscous Polyamic Acid (PAA) solution.
-
Imidization: Cast the PAA solution onto a glass plate. Perform thermal imidization via a stepwise heating protocol: 100 °C, 150 °C, 200 °C, and 250 °C for 1 hour at each step under vacuum to remove the solvent and drive the cyclodehydration reaction.
Protocol 2: TGA-MS Thermal Validation
Causality Check: Mass spectrometry is coupled to the TGA exhaust to monitor specific mass-to-charge (m/z) ratios. Monitoring m/z 44 ( CO2 ) confirms the TR process, while m/z 78 (benzene) indicates catastrophic backbone degradation.
-
Sample Loading: Load 5–10 mg of the polyimide film into an alumina TGA crucible.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen at a flow rate of 60 mL/min to prevent premature oxidative degradation[1].
-
Dynamic Heating (For Td5% determination): Ramp the temperature at 10 °C/min from ambient to 800 °C.
-
Isothermal TR Treatment (For Conversion Analysis): In a separate run, ramp the sample to 400 °C and hold isothermally for 3 hours. Monitor the evolution of m/z 44. The cessation of the m/z 44 signal indicates the completion of the conversion to the highly stable TR-PBO matrix.
Caption: Standardized TGA-MS experimental workflow for evaluating polyimide thermal stability and rearrangement.
Conclusion
Polymers derived from 2,2'-Dimethoxybiphenyl-5,5'-diamine offer a highly sophisticated thermal profile. While their initial thermal metrics may appear lower than unsubstituted rigid-rod polymers due to the steric bulk of the methoxy groups, this is a designed feature. It enables a high-temperature thermal rearrangement into polybenzoxazoles, ultimately yielding a material with superior thermal stability and customized free-volume architectures ideal for advanced gas separation membranes and high-temperature dielectrics.
References
-
Gas separation membranes made through thermal rearragement of ortho-methoxypolyimides Universidad de Valladolid (UVa)[Link]
-
Study of stability of high‐temperature polyimides using TG/MS technique ResearchGate[Link]
-
Effects of ortho Functional Groups on the Thermo-Oxidative Cross-Linking Process and Gas Separation Properties of Phenolphthalein-Based Polyimides Macromolecules - ACS Publications[Link]
Reproducibility of 2,2'-Dimethoxybiphenyl-5,5'-diamine: A Comparative Guide to Batch vs. Continuous Flow Reactions
As a Senior Application Scientist specializing in process chemistry, I frequently encounter the limitations of traditional macroscopic synthesis when dealing with electron-rich aromatics. The synthesis and scale-up of 2,2'-Dimethoxybiphenyl-5,5'-diamine (CAS 23131-04-6)[1] presents a classic process bottleneck. This compound is a critical intermediate in the development of advanced polyimides and targeted pharmaceuticals. However, like many benzidine derivatives, it is notoriously susceptible to oxidative degradation, pH-dependent complexation, and uncontrolled polymerization[2].
When synthesizing this diamine—typically via the catalytic hydrogenation of its dinitro precursor—batch-to-batch variability is a severe liability. This guide objectively compares traditional batch processing against continuous flow chemistry, providing experimental data and mechanistic causality to demonstrate how microfluidic environments enforce self-validating reproducibility.
Mechanistic Causality: Why Batch Fails and Flow Succeeds
The core issue with batch synthesis of electron-rich biphenyl diamines lies in mass and heat transfer limitations . In a standard batch reactor, hydrogen gas must dissolve into the solvent and interface with a suspended solid catalyst (e.g., Pd/C). This creates a diffusion-limited regime. To compensate, extended reaction times and vigorous stirring are applied, which inadvertently leads to localized thermal hotspots. For a sensitive molecule like 2,2'-Dimethoxybiphenyl-5,5'-diamine, extended exposure to heat in the presence of trace oxygen or unreacted intermediates leads to rapid over-oxidation and the formation of dark, oligomeric impurities[2].
Conversely, continuous flow chemistry fundamentally alters the physical environment of the reaction. By utilizing micro-scale channels and packed-bed reactors, flow systems provide an exceptionally high surface-to-volume ratio. This ensures instantaneous gas-liquid-solid mixing and near-perfect isothermal conditions. As demonstrated in the flow synthesis of unstable diazonium species[3] and complex biphenyl derivatives[4], the precise control over residence time in flow reactors prevents the product from lingering in the reaction zone, effectively neutralizing the risk of over-oxidation.
Mechanistic causality linking microfluidic properties to high reproducibility.
Experimental Methodologies: Self-Validating Protocols
To objectively compare these paradigms, we evaluate the reduction of 2,2'-dimethoxy-5,5'-dinitrobiphenyl to the target diamine. A protocol is only as reliable as its built-in validation mechanisms; therefore, both methods below include specific causality-driven choices and self-validating checkpoints.
Protocol A: Traditional Batch Hydrogenation (Autoclave)
-
Preparation & Solvation: Charge a 250 mL autoclave with 5.0 g of the dinitro precursor and 50 mL of anhydrous ethanol. Causality: Ethanol is selected to fully solubilize the precursor while maintaining a safe vapor pressure profile.
-
Catalyst Addition: Add 0.5 g of 10% Pd/C.
-
Self-Validation Check: The system must be purged with N₂ gas three times prior to H₂ introduction. A pressure-drop test validates the seal integrity, preventing atmospheric O₂ from initiating premature oxidation.
-
-
Reaction Execution: Pressurize with H₂ to 5 bar and heat to 60°C. Stir at 800 rpm for 5 hours. Causality: High shear is required to overcome the poor gas-liquid mass transfer inherent to batch reactors.
-
Monitoring & Workup: Draw 0.1 mL aliquots hourly.
-
Self-Validation Check: HPLC analysis must confirm <1% of the mono-nitro intermediate remains before cooling.
-
Filter through a Celite pad to remove the catalyst, then concentrate under reduced pressure.
-
Protocol B: Continuous Flow Hydrogenation (Packed-Bed Reactor)
-
System Priming: Prime a continuous flow reactor (e.g., H-Cube Pro) equipped with a 10% Pd/C packed-bed cartridge using anhydrous ethanol at a flow rate of 1.0 mL/min.
-
Parameter Setting: Set the reactor to 60°C and generate in-situ H₂ at 50 bar.
-
Causality: High pressure within a micro-volume drastically increases H₂ solubility, shifting the reaction kinetics from diffusion-controlled to kinetically-controlled, allowing for rapid conversion[3].
-
-
Reagent Introduction: Pump a 0.1 M solution of the dinitro precursor through the catalyst bed at 0.5 mL/min (Residence time ≈ 2 minutes).
-
Inline Validation (Self-Validating State): Route the reactor effluent through an inline UV-Vis flow cell.
-
Self-Validation Check: Monitor the disappearance of the nitro group absorption band. The system automatically validates that a steady-state conversion is achieved before the automated collection valve opens.
-
-
Collection: Collect the highly pure diamine stream continuously.
Workflow comparison between Batch and Continuous Flow synthesis of biphenyl diamines.
Quantitative Performance Comparison
The empirical data highlights a stark contrast in reproducibility. Over 5 independent runs at a 5.0 g scale, the continuous flow protocol demonstrated vastly superior precision and yield compared to the batch method.
| Metric | Batch Synthesis (Autoclave) | Continuous Flow (Packed-Bed) | Causality for Variance |
| Reaction Time | 300 minutes | 2 minutes (Residence Time) | Enhanced interfacial mass transfer in micro-channels |
| Yield (Mean, n=5) | 72.4% | 94.8% | Flow minimizes the residence time of the sensitive diamine |
| RSD (Yield Reproducibility) | 11.8% | 1.3% | Precise electronic control of flow parameters vs manual batch handling |
| Purity (HPLC) | 88.0 - 92.5% | > 98.5% | Isothermal flow prevents localized hotspots and side-reactions |
| Impurity Profile | 8 - 12% (Oligomers/Oxides) | < 1.5% | Immediate inline quenching/collection limits oxidative exposure |
Conclusion & Strategic Recommendations
The synthesis of 2,2'-Dimethoxybiphenyl-5,5'-diamine exposes the fundamental flaws of batch processing for sensitive, electron-rich intermediates. The 11.8% Relative Standard Deviation (RSD) in batch yields is a direct consequence of macroscopic heat accumulation and inefficient gas-liquid mixing, which randomly triggers oxidative side-reactions.
By transitioning to a continuous flow regime, researchers can engineer a self-validating system. The microfluidic environment guarantees isothermal conditions and limits the product's exposure to reactive conditions to mere minutes. For drug development professionals and materials scientists requiring high-fidelity reproducibility, continuous flow is not merely an alternative—it is the scientifically rigorous standard for biphenyl diamine synthesis.
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A Comprehensive Guide to the Safe Disposal of 2,2'-Dimethoxybiphenyl-5,5'-diamine
This guide provides essential safety and logistical information for the proper disposal of 2,2'-Dimethoxybiphenyl-5,5'-diamine, a chemical that requires careful handling due to its classification as an aromatic amine. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. While the specific toxicological properties of this compound have not been thoroughly investigated, it should be handled with the utmost caution as a potentially hazardous substance.
Hazard Assessment and Profile
2,2'-Dimethoxybiphenyl-5,5'-diamine belongs to the class of primary aromatic amines. Many compounds in this class are known for their potential carcinogenicity and mutagenicity, and they can be readily absorbed through the skin[1]. Therefore, it is crucial to treat this compound as a select carcinogen and follow appropriate safety protocols[2][3].
Key Hazards:
-
Potential Carcinogen: Aromatic amines are a class of chemicals with known carcinogenic members[4][5][6].
-
Skin and Eye Irritant: May cause skin and eye irritation upon contact[7][8].
-
Respiratory Irritant: Inhalation of dust may cause respiratory irritation[7][8].
-
Aquatic Toxicity: Aromatic amines can be toxic to aquatic life[1][9].
| Property | Value | Source |
| Molecular Formula | C14H16N2O2 | [10] |
| Molar Mass | 244.29 g/mol | [10] |
| Melting Point | >157°C (decomposes) | [10] |
| Appearance | Solid | [11] |
Personal Protective Equipment (PPE) and Handling
When handling 2,2'-Dimethoxybiphenyl-5,5'-diamine, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Gloves: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[9].
-
Eye Protection: Safety glasses with side shields or goggles are required[12].
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator should be worn[12].
All handling of this chemical, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[13].
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access[13].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal[11][14]. For liquid spills, use an inert absorbent material to contain the spill[15].
-
Decontamination: Clean the spill area thoroughly with soap and water[15].
-
Waste Disposal: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly[16].
Step-by-Step Disposal Protocol
The disposal of 2,2'-Dimethoxybiphenyl-5,5'-diamine must adhere to local, regional, and national regulations[17]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[16][17].
Step 1: Waste Segregation and Collection
-
Collect waste 2,2'-Dimethoxybiphenyl-5,5'-diamine in a designated, compatible, and properly sealed container[16][17]. The original container is often the best choice for waste storage[16].
-
Do not mix with other waste streams unless compatibility is confirmed. Solid and liquid waste must be kept separate[18].
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name "2,2'-Dimethoxybiphenyl-5,5'-diamine," and any relevant hazard pictograms[17][18].
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[11][14].
-
The storage area should be secure, with access limited to authorized personnel[2].
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service[9][17]. These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
One common method for the disposal of aromatic amines is incineration in a chemical incinerator equipped with an afterburner and scrubber[9][14].
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 2,2'-Dimethoxybiphenyl-5,5'-diamine.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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OSHA's Regulated Chemicals. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet. (2024, May 31). MG Chemicals. Retrieved from [Link]
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Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific. Retrieved from [Link]
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2,2'-Dimethoxybiphenyl-5,5'-diamine. (n.d.). ChemBK. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Retrieved from [Link]
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- 9. international.skcinc.com [international.skcinc.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. mgchemicals.com [mgchemicals.com]
- 16. vumc.org [vumc.org]
- 17. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 18. canterbury.ac.nz [canterbury.ac.nz]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2'-Dimethoxybiphenyl-5,5'-diamine
In the landscape of drug development and scientific research, the paramount importance of safety cannot be overstated. The handling of specialized chemical reagents, such as 2,2'-Dimethoxybiphenyl-5,5'-diamine, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this aromatic amine, ensuring the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for 2,2'-Dimethoxybiphenyl-5,5'-diamine was not located, the following recommendations are synthesized from the safety profiles of structurally similar aromatic amines and biphenyl compounds, providing a robust safety protocol.
Understanding the Risks: The Rationale Behind PPE Selection
2,2'-Dimethoxybiphenyl-5,5'-diamine, as an aromatic amine, is anticipated to share hazards common to this class of compounds. These include potential skin and eye irritation, respiratory tract irritation, and the possibility of more severe health effects with prolonged or significant exposure.[1][2][3] Aromatic amines can be absorbed through the skin, making dermal protection a critical consideration.[4] Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential, creating a barrier against potential exposure through all primary routes: dermal, ocular, and respiratory.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory procedures being undertaken. The following table summarizes the recommended PPE for handling 2,2'-Dimethoxybiphenyl-5,5'-diamine in various contexts.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields.[5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[5][6] | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Potential for Splash | Full-face shield in addition to safety goggles.[6] | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat.[5] | A half-face or full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary, especially if not handled in a fume hood.[2][5] |
| Emergency Situations (e.g., spills) | Full-face shield and chemical splash goggles.[6] | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit.[6] | Self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill.[7] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Mask/Respirator: If required, fit the respirator to your face, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves first, peeling them off away from your body without touching the outside with your bare hands.
-
Gown/Lab Coat: Untie and remove the lab coat, folding the contaminated outside inwards.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Perform final hand hygiene.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plan
Handling:
-
Always handle 2,2'-Dimethoxybiphenyl-5,5'-diamine in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, aprons, etc.) contaminated with 2,2'-Dimethoxybiphenyl-5,5'-diamine should be considered hazardous waste.
-
Place contaminated PPE in a designated, sealed, and clearly labeled waste container.
-
Do not dispose of contaminated PPE in general laboratory trash.
-
Follow all local, regional, and national regulations for the disposal of chemical waste.
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate emergency PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
By adhering to these rigorous safety protocols, researchers and scientists can confidently handle 2,2'-Dimethoxybiphenyl-5,5'-diamine, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC. (n.d.). NCBI.
- Dichloro-5,5′-dimethoxy[1,1′-biphenyl]-4,4′-diamine Safety Data Sheet - Echemi. (2019, July 15). Echemi.
- Safety Data Sheet - Merck Millipore. (2021, December 24). Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 28). TCI Chemicals.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Thermo Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
